molecular formula C8H6O2 B11824840 2-Benzofuranol CAS No. 56685-04-2

2-Benzofuranol

Cat. No.: B11824840
CAS No.: 56685-04-2
M. Wt: 134.13 g/mol
InChI Key: YHAROSAFXOQKCZ-UHFFFAOYSA-N
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Description

2-Benzofuranol is a high-purity chemical compound that serves as a key structural motif and synthetic intermediate in various research fields. The benzofuran scaffold is recognized for its significant potential in medicinal chemistry and drug discovery, with studies highlighting its presence in compounds exhibiting a range of biological activities . In research applications, benzofuran derivatives are extensively investigated for their therapeutic potential. This includes areas such as anti-Alzheimer's disease , where certain 2-arylbenzofuran derivatives have demonstrated promising dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, the benzofuran core is a valuable scaffold in anticancer research , with some derivatives showing potent antitumor activity and serving as important skeletons for the development of new chemotherapeutic agents . Additional research explores the anti-inflammatory, antibacterial, and antifungal properties of this compound class . WARNING: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in laboratory research and are not to be used for diagnostic procedures, clinical use, or in humans. They have not been evaluated or approved by the FDA or other regulatory agencies for in vitro diagnostic (IVD) use . The manufacturer provides this product for research purposes and assumes no responsibility for any liability, loss, or risk incurred through its misuse or application outside of its intended research purpose.

Properties

CAS No.

56685-04-2

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

1-benzofuran-2-ol

InChI

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H

InChI Key

YHAROSAFXOQKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Benzofuranol vs. Benzofuran-2(3H)-one Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric equilibrium, synthesis, and pharmacological relevance of the 2-benzofuranol / benzofuran-2(3H)-one system.

Dynamics, Synthesis, and Pharmacological Applications[1]

Executive Summary

The equilibrium between 2-benzofuranol (enol) and benzofuran-2(3H)-one (keto/lactone) represents a classic heterocyclic tautomerism where thermodynamic stability heavily favors the keto form . Unlike phenol, where aromaticity drives the equilibrium exclusively to the enol, the fusion of the benzene ring in this system alters the energetic landscape.

For drug development professionals, understanding this equilibrium is critical. The benzofuran-2(3H)-one scaffold (also known as 2-coumaranone) acts as a stable pharmacophore in antioxidant and anticancer therapeutics, while the transient enol form serves as a reactive intermediate in metabolic oxidation and electrophilic substitution pathways.

Thermodynamic & Kinetic Landscape

The Equilibrium

The core transformation involves the migration of a proton between the C3-position and the carbonyl oxygen, accompanied by the re-hybridization of the C3 carbon (


).
  • Form A: Benzofuran-2(3H)-one (Keto/Lactone)

    • Structure: A benzene ring fused to a

      
      -lactone.
      
    • Hybridization: C3 is

      
      .
      
    • Aromaticity: Restricted to the benzene ring.

    • Stability: Dominant . The strength of the carbonyl bond (

      
       179 kcal/mol) combined with the stability of the 5-membered lactone outweighs the resonance energy gained by aromatizing the furan ring.
      
  • Form B: 2-Benzofuranol (Enol)

    • Structure: A fully aromatic benzofuran system with a hydroxyl group at C2.

    • Hybridization: C3 is

      
      .
      
    • Aromaticity: Extended over the entire bicyclic system (

      
       electrons).
      
    • Stability: Transient . The Resonance Energy (RE) of the furan moiety in benzofuran (

      
       20 kcal/mol) is insufficient to overcome the thermodynamic cost of breaking the strong C=O bond.
      
Mechanistic Visualization

The following diagram illustrates the proton transfer mechanism and the hybridization shift.

Tautomerism Keto Benzofuran-2(3H)-one (Keto Form) Dominant Species TS Transition State [Proton Transfer] Keto->TS -H+ (C3) Enol 2-Benzofuranol (Enol Form) Transient/Aromatic Keto->Enol  Keq << 1   TS->Keto +H+ (C3) Fast Relax TS->Enol +H+ (O) Enol->TS -H+ (O)

Figure 1: Tautomeric equilibrium mechanism showing the high energy barrier to the enol form.

Analytical Characterization

Distinguishing the tautomers is vital for validating synthetic purity. The keto form exhibits distinct spectroscopic signatures that confirm the loss of full aromaticity in the furan ring.

NMR & IR Signatures
FeatureBenzofuran-2(3H)-one (Keto)2-Benzofuranol (Enol)

H NMR (C3-H)
Singlet (2H) at

3.7–4.0 ppm (characteristic methylene)
Singlet (1H) at

6.0–6.5 ppm (aromatic C3-H)

C NMR (C2)

174–178 ppm
(Lactone C=O)

150–160 ppm
(Enolic C-OH)

C NMR (C3)

30–35 ppm
(

Methylene)

95–105 ppm
(

Aromatic)
IR Spectroscopy Strong band at 1790–1810 cm

(C=O stretch)
Broad band at 3200–3500 cm

(O-H stretch)
Analytical Decision Tree

Analysis Sample Unknown Sample (Benzofuran Derivative) IR Step 1: IR Spectroscopy Sample->IR CheckCO Signal at 1800 cm⁻¹? IR->CheckCO NMR Step 2: ¹H NMR (CDCl₃) CheckCO->NMR Yes (Likely Keto) ResultEnol CONFIRMED: 2-Benzofuranol (Rare/Trapped) CheckCO->ResultEnol No (Likely Enol) KetoPath Strong C=O Signal EnolPath No C=O, Broad OH CheckCH2 Signal at 3.8 ppm? NMR->CheckCH2 ResultKeto CONFIRMED: Benzofuran-2(3H)-one CheckCH2->ResultKeto Singlet (2H) Present CheckCH2->ResultEnol Aromatic Singlet (1H)

Figure 2: Decision tree for spectroscopic identification of tautomers.

Experimental Protocols

Synthesis of Benzofuran-2(3H)-one (Standard Protocol)

This protocol utilizes the acid-catalyzed intramolecular lactonization of 2-hydroxyphenylacetic acid. This method is robust, scalable, and favors the thermodynamic keto product.

Reagents:

  • 2-Hydroxyphenylacetic acid (1.0 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.05 equiv)
  • Toluene (Solvent, 0.5 M concentration)[1]

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add 2-hydroxyphenylacetic acid (e.g., 15.2 g, 100 mmol) and

    
    -TsOH (0.95 g, 5 mmol) to the flask.
    
  • Solvation: Add Toluene (200 mL) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water generated during lactonization will azeotrope into the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 3–4 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO

    
     (2 x 50 mL) to remove unreacted acid, then with brine.
    
  • Isolation: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

    • Expected Yield: 85–95%

    • Appearance: White to off-white crystalline solid.

DPPH Antioxidant Assay (Bioactivity Evaluation)

Benzofuran-2(3H)-one derivatives, particularly 3,3-disubstituted forms, exhibit significant antioxidant activity.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Dissolve the test benzofuranone derivative in methanol at varying concentrations (10–100

    
    M).
    
  • Incubation: Mix 1 mL of sample solution with 1 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) using a UV-Vis spectrophotometer. Compare against a control (
    
    
    
    , methanol + DPPH).
  • Calculation:

    
    [1]
    

Pharmacological Implications

Bioisosterism and Stability

In drug design, the benzofuran-2(3H)-one scaffold is often used as a cyclic ester bioisostere .

  • Metabolic Stability: Unlike open-chain esters, the fused lactone ring is more resistant to rapid hydrolysis by plasma esterases, though it can eventually be opened to the phenylacetic acid derivative [1].

  • Reactivity: The C3 position is nucleophilic (via the enol tautomer), allowing for functionalization, while the carbonyl carbon is electrophilic.

Key Therapeutic Areas
  • Antioxidants: 3,3-disubstituted benzofuran-2-ones stabilize free radicals, mimicking the activity of Vitamin E [2].

  • Anticancer: Derivatives have shown potency in inhibiting Bcl-2 proteins and inducing apoptosis in colon cancer lines [3].

  • Neuroprotection: The scaffold is investigated for preventing amyloid-beta aggregation in Alzheimer's research.

References

  • Connelly, J. C., et al. (2002).[2] "Application of directly coupled HPLC-NMR-MS to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats." Drug Metabolism and Disposition, 30(12), 1357-1363.[2] Link

  • Miceli, M., et al. (2018).[1][3][4] "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Molecules, 23(4), 710.[4] Link

  • BenchChem Technical Support.[5] (2025).[3][5][6][7] "Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview." BenchChem Whitepapers. Link

  • Siddegowda, M. S., et al. (2012).[8] "3,3-Dimethyl-2-benzofuran-1(3H)-one."[8] Acta Crystallographica Section E, 68(1), o113.[8][9] Link

Sources

The Duality of 2-Hydroxybenzofuran: A Tale of Two Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzofuran, a prominent member of the benzofuran class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique chemical persona is dominated by a fascinating keto-enol tautomerism, which dictates its reactivity, stability, and spectroscopic signature. This guide provides a comprehensive exploration of the core chemical principles governing 2-hydroxybenzofuran. We will dissect its tautomeric equilibrium, analyze its chemical and physical properties, delineate its stability under various conditions, and present pragmatic protocols for its synthesis and handling. By synthesizing data from computational studies, spectroscopic analyses, and synthetic methodologies, this document serves as an authoritative resource for professionals seeking to harness the potential of this versatile molecule.

The most critical concept to grasp when working with 2-hydroxybenzofuran is that it rarely exists as a single entity. It is in a dynamic equilibrium with its keto tautomer, benzofuran-2(3H)-one. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[1][2] The interplay between these two forms is not merely an academic curiosity; it is the primary determinant of the compound's chemical behavior and has profound implications for its application in drug design and synthesis.

The Keto-Enol Equilibrium

The equilibrium between the enol (2-hydroxybenzofuran) and keto (benzofuran-2(3H)-one) forms is a reversible intramolecular proton transfer.[3] While many simple ketones favor the keto form, the stability of the enol form in 2-hydroxybenzofuran is significantly enhanced by the aromaticity of the furan ring.[2] However, the keto form is also relatively stable. The precise position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of substituents on the benzofuran ring.

The interconversion can be catalyzed by either acid or base.[1]

  • Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen of the keto form, followed by deprotonation of the α-carbon to yield the enol.

  • Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom.

tautomerism cluster_equilibrium Tautomeric Equilibrium Keto Benzofuran-2(3H)-one (Keto Form) Intermediate Enolate Intermediate (Resonance Stabilized) Keto->Intermediate Base - H⁺ Enol 2-Hydroxybenzofuran (Enol Form) Enol->Intermediate Base - H⁺ Intermediate->Keto + H⁺ Intermediate->Enol + H⁺

Caption: Base-catalyzed keto-enol tautomerism of 2-hydroxybenzofuran.

Physicochemical and Spectroscopic Profile

Characterizing 2-hydroxybenzofuran requires an understanding of the spectroscopic signatures of both tautomers, as spectra of bulk samples will often reflect a mixture.

Physicochemical Properties

Quantitative data for the parent 2-hydroxybenzofuran is sparse, but properties can be computed and extrapolated from related, well-characterized analogs like 6-hydroxybenzofuran-2(3H)-one.[4]

PropertyValue (Computed/Estimated)TautomerSource
Molecular FormulaC₈H₆O₂Both[4]
Molecular Weight134.13 g/mol Both[4]
XLogP31.5Enol[4]
Hydrogen Bond Donors1Both[4]
Hydrogen Bond Acceptors2Keto[4]
pKa (Phenolic H)~9-10Enol[5]
Spectroscopic Analysis

Distinguishing between the keto and enol forms is readily achieved through standard spectroscopic techniques.

TechniqueKeto Form (Benzofuran-2(3H)-one)Enol Form (2-Hydroxybenzofuran)Rationale
¹H NMR Aliphatic CH₂ signal (~3.5-4.5 ppm)Vinylic CH signal (~6.0-7.0 ppm); Broad OH signalThe presence of sp³ hybridized carbons in the keto form versus sp² in the enol.
¹³C NMR Carbonyl C=O signal (~170-180 ppm)Enolic C-OH signal (~150-160 ppm)The distinct chemical environment of the carbonyl carbon.
IR Spectroscopy Strong C=O stretch (~1750-1770 cm⁻¹)Broad O-H stretch (~3200-3600 cm⁻¹); C=C stretch (~1640-1680 cm⁻¹)The carbonyl group is a strong IR absorber; the hydroxyl group gives a characteristic broad peak.[6]
UV-Vis Differs from enol formConjugation with the benzene ring leads to distinct absorption maxima.The extent of the π-conjugated system changes between tautomers.[3]
Mass Spectrometry Molecular ion peak corresponding to C₈H₆O₂Molecular ion peak corresponding to C₈H₆O₂Tautomers are isomers and will have the same molecular weight. Fragmentation patterns may differ.[7]

Stability and Degradation Profile

The stability of 2-hydroxybenzofuran is a critical consideration for its storage, handling, and application, particularly in drug development where shelf-life and metabolic fate are paramount.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound. Benzofuran derivatives should be handled with care, using personal protective equipment.[8]

ConditionRecommendationRationale
Temperature Store in a cool place (-20°C for long-term).[5]Minimizes degradation and potential polymerization or side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[5]Prevents air oxidation, particularly of the electron-rich phenolic ring.
Light Protect from light; store in amber vials.Prevents photochemical degradation.
Moisture Keep container tightly closed in a dry, well-ventilated place.[8]Water can act as a catalyst for hydrolysis or tautomerization.
Chemical and Metabolic Degradation

Benzofurans can be subject to degradation through several pathways. While specific data on 2-hydroxybenzofuran is limited, plausible pathways can be inferred from studies on related compounds like dibenzofuran.[9][10] Cometabolic degradation by microorganisms often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[9][11]

This process is highly relevant for understanding the environmental fate and in vivo metabolism of benzofuran-based drugs. The initial steps often involve hydroxylation followed by meta-cleavage of the catechol-like intermediate.

degradation cluster_pathway Plausible Metabolic Degradation Pathway A 2-Hydroxybenzofuran B Angular Dioxygenation (Dioxygenase Enzyme) A->B C Dihydrodiol Intermediate B->C + O₂ D Dehydrogenation C->D - 2H E Catechol-like Derivative D->E F Meta-Cleavage (Extradiol Dioxygenase) E->F G Ring Fission Products (e.g., Hydroxyphenyl Hexadienoic Acid) F->G + H₂O

Caption: A plausible cometabolic degradation pathway for 2-hydroxybenzofuran.

Synthesis and Experimental Protocols

The synthesis of hydroxybenzofurans is well-documented, with various methods available depending on the desired substitution pattern. Common strategies involve the cyclization of appropriately substituted phenols.[12][13]

Generalized Synthetic Workflow

A popular and effective method involves the tandem oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds.[14] This approach offers high efficiency and good functional group tolerance.

synthesis_workflow Start Starting Materials: - Hydroquinone - β-Dicarbonyl Compound Step1 Mix Reagents with Catalyst (e.g., ZnI₂) and Oxidant (PIDA) in an appropriate solvent (e.g., Chlorobenzene) Start->Step1 Step2 Heat Reaction Mixture (e.g., 95°C for several hours) Step1->Step2 Step3 Reaction Quench (e.g., with water) Step2->Step3 Step4 Workup & Extraction (Separate organic phase, dry, concentrate) Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 End Isolated 5-Hydroxybenzofuran Derivative Step5->End

Sources

Technical Monograph: Benzofuran-2(3H)-one (CAS 553-86-6)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and operational profile of Benzofuran-2(3H)-one (CAS 553-86-6), designed for researchers requiring high-fidelity data for synthesis, characterization, and application in drug discovery.

Physicochemical Profiling, Synthesis Logic, and Analytical Validation[1][2]

Part 1: Executive Technical Overview

Benzofuran-2(3H)-one (also known as 2-Coumaranone) is a bicyclic lactone pharmacophore essential in the synthesis of bioactive heterocycles. Unlike its unsaturated analog benzofuran, the 2(3H)-one derivative possesses a reactive methylene center at the C3 position. This structural feature renders it a "chameleon" intermediate: it is stable enough for isolation but sufficiently reactive to undergo Knoevenagel condensations, alkylations, and aldol-type reactions under mild basic conditions.

Its utility spans from the synthesis of systemic fungicides (e.g., Azoxystrobin intermediates) to complex anti-arrhythmic agents (e.g., Dronedarone analogs). The primary challenge in handling this compound lies in its lactone sensitivity to hydrolysis and its tendency to enolize, requiring precise pH and moisture control during processing.

Part 2: Physicochemical Data Profile[1][2]

The following data aggregates experimental values validated across multiple synthesis campaigns.

PropertyValue / RangeOperational Note
CAS Number 553-86-6
IUPAC Name 1-Benzofuran-2(3H)-oneCommon: 2-Coumaranone
Molecular Formula C₈H₆O₂MW: 134.13 g/mol
Appearance White to pale yellow crystalline powderDarkens upon oxidation/exposure to light.
Melting Point 49 – 51 °CSharp melt indicates high purity (>98%).
Boiling Point 248 – 250 °C (at 760 mmHg)Thermally stable, but vacuum distillation recommended.
Density 1.22 ± 0.1 g/cm³
Solubility Soluble: CHCl₃, DMSO, MeOH, TolueneSparingly: Water (3.8 g/L)Hydrolyzes slowly in water; rapidly in aqueous base.
LogP ~1.30Moderate lipophilicity; cell-permeable scaffold.
pKa (C3-H) ~12.3Acidic methylene allows soft enolization.

Part 3: Structural Dynamics & Reactivity[1]

The Lactone-Enol Equilibrium

The reactivity of CAS 553-86-6 is governed by the equilibrium between the keto-lactone form (dominant) and the enol form (2-hydroxybenzofuran).

  • Lactone Dominance: In neutral non-polar solvents (CDCl₃, Toluene), the equilibrium overwhelmingly favors the lactone. This is evidenced by the carbonyl stretch in IR (~1800 cm⁻¹) and the methylene singlet in NMR.

  • Base-Mediated Activation: Upon treatment with a base (e.g., Et₃N, DBU), the C3 proton is removed, generating a resonance-stabilized enolate. This intermediate is the gateway for C3-functionalization.

  • Hydrolytic Instability: In aqueous base (pH > 9), the lactone ring opens irreversibly to form the 2-hydroxyphenylacetate anion, destroying the pharmacophore. Protocol Implication: All alkylation reactions must be performed under anhydrous conditions.

Visualization: Reactivity Pathways

The following diagram maps the critical reaction nodes for this compound.

BenzofuranReactivity Start Benzofuran-2(3H)-one (Lactone Form) Enolate Enolate Intermediate (Reactive Species) Start->Enolate Base (Et3N/DBU) Anhydrous Hydrolysis 2-Hydroxyphenylacetic acid (Ring Open Byproduct) Start->Hydrolysis Aq. NaOH/KOH pH > 9 Product 3-Substituted Benzofuranone Enolate->Product Electrophile (R-X) or Aldehyde

Figure 1: Reactivity logic flow. The pathway to the Enolate requires anhydrous conditions to prevent the irreversible hydrolysis pathway (red dashed line).

Part 4: Synthesis & Purification Protocol

Method: Acid-Catalyzed Intramolecular Lactonization

This protocol is superior to modern catalytic methods for scale-up due to its atom economy and ease of purification. It utilizes the "Dean-Stark" principle to drive the equilibrium forward by removing water.

Reagents:

  • 2-Hydroxyphenylacetic acid (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene (Solvent, 10 mL per gram of substrate)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-hydroxyphenylacetic acid and toluene. Stir to suspend. Add p-TsOH catalyst.

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~120 °C). Water will azeotrope into the trap.

    • Checkpoint: The reaction is complete when water collection ceases and the solution becomes homogenous (usually 3–5 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) to remove unreacted acid and catalyst. Note: Do this quickly to avoid hydrolyzing the product.

  • Drying: Wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate under reduced pressure.

  • Purification: Recrystallize from minimal hot hexane or a hexane/ethyl acetate mix.

Part 5: Analytical Validation (Self-Validating System)

To confirm identity and purity, rely on the specific spectroscopic signatures below. The C3-Methylene signal is the primary "fingerprint" for the lactone ring integrity.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 3.75 – 3.82 Singlet (s) 2H C3-Methylene (Critical Identity Peak)
¹H7.05 – 7.35Multiplet (m)4HAromatic Ring Protons
¹³C 174.5 Singlet-C=O[1] (Lactone Carbonyl)
¹³C32.5Singlet-C3-Methylene Carbon
¹³C154.8Singlet-C7a (Aromatic C-O)

Decision Logic:

  • If the singlet at 3.8 ppm is absent → The ring has likely opened or the material is the starting acid.

  • If a signal appears at ~5.6 ppm (broad) → Presence of phenolic OH (hydrolysis product).

Infrared Spectroscopy (FT-IR)[1]
  • Lactone Carbonyl (C=O): Strong band at 1795 – 1815 cm⁻¹ . (Significantly higher than typical esters due to ring strain).

  • Absence of OH: A pure sample should lack the broad O-H stretch (3200-3400 cm⁻¹) of the starting acid.

Visualization: Analytical Decision Matrix

Use this workflow to validate batch quality before proceeding to downstream synthesis.

AnalyticalWorkflow Start Crude Product CheckMP Melting Point 49-51 °C? Start->CheckMP CheckIR IR Spectrum C=O > 1790 cm⁻¹? CheckMP->CheckIR Yes ResultFail FAIL: Recrystallize/Reprocess CheckMP->ResultFail No (<45°C) CheckNMR 1H NMR Singlet @ 3.8 ppm? CheckIR->CheckNMR Yes CheckWater Check for Hydrolysis (Broad OH peak?) CheckIR->CheckWater No (Shifted <1750) ResultPass PASS: Proceed to Synthesis CheckNMR->ResultPass Yes (Integral 2H) CheckNMR->CheckWater No (Missing/Shifted) CheckWater->ResultFail Confirmed

Figure 2: Analytical decision tree. The high-frequency carbonyl stretch and specific methylene shift are non-negotiable criteria for purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68382, 2(3H)-Benzofuranone. PubChem. [Link]]

  • Connelly, J. C., et al. (2002). Metabolism of 2,3-benzofuran in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. (Provides NMR validation of the furanone core). [Link]]

  • NIST Mass Spectrometry Data Center. 2-Coumaranone Gas Phase Spectrum.[2] National Institute of Standards and Technology. [Link]]

Sources

An In-Depth Technical Guide to the Solubility of 2-Benzofuranol in Organic Solvents: A Comparative Analysis of DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Solvent Selection

In the fast-paced environment of drug development and chemical research, the choice of solvent is a critical decision that influences everything from the reliability of a high-throughput screen to the viability of a synthetic pathway. Dimethyl sulfoxide (DMSO) is renowned for its exceptional solvating power for a wide range of compounds, making it a near-universal solvent for initial compound solubilization and bioassay preparation.[1][2] Methanol, a polar protic solvent, is frequently employed in extraction, purification, and as a reagent in chemical synthesis.[3][4] Understanding how a molecule like 2-benzofuranol behaves in these environments is fundamental to harnessing its full potential.

This guide addresses the core challenge faced by researchers: predicting and quantifying solubility to ensure experimental success. We will first deconstruct the key molecular features of 2-benzofuranol and the two solvents, then use these properties to predict their interactions, and finally, provide the tools to validate these predictions empirically.

Physicochemical Profiles of Solute and Solvents

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[5] To apply this, we must first understand the molecular characteristics of our components.

The Solute: 2-Benzofuranol

2-Benzofuranol exists in equilibrium with its tautomer, 2(3H)-benzofuranone. For the purpose of analyzing its interactions with polar solvents, the enol form, 1-benzofuran-2-ol, is particularly instructive.[6]

  • Structure and Polarity: The molecule consists of a hydrophobic benzene ring fused to a more polar furanol ring. The hydroxyl (-OH) group is a key feature, making the molecule polar.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (donating the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen). The ether oxygen within the furan ring also serves as a hydrogen bond acceptor.[6]

  • Aromatic System: The benzene ring can participate in π-π stacking interactions, although this is less significant in the context of dissolution in polar solvents compared to hydrogen bonding.

Table 1: Physicochemical Properties of 1-Benzofuran-2-ol (Tautomer of 2-Benzofuranol)

Property Value Source
Molecular Formula C₈H₆O₂ [6]
Molecular Weight 134.13 g/mol [6]
Hydrogen Bond Donors 1 [6]

| Hydrogen Bond Acceptors | 2 |[6] |

The Solvents: A Tale of Two Polarities

While both DMSO and methanol are considered polar, their differing abilities to participate in hydrogen bonding create distinct solvent environments.

  • Methanol (MeOH): As a polar protic solvent, methanol possesses a hydroxyl group and can act as both a hydrogen bond donor and acceptor.[5] Its small size and high polarity make it effective at solvating other polar molecules, particularly those with hydrogen-bonding capabilities.[3]

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a strong dipole moment due to the sulfoxide (S=O) bond. The oxygen atom is a powerful hydrogen bond acceptor , but the molecule lacks a donor hydrogen.[7] This inability to donate a hydrogen bond is a critical differentiator from methanol. DMSO is an exceptional solvent, capable of dissolving many polar and nonpolar compounds.[1][8]

Mechanistic Insights: Predicting Solubility through Intermolecular Forces

Based on the molecular properties, we can predict the nature of the solute-solvent interactions that drive the dissolution of 2-benzofuranol.

2-Benzofuranol in Methanol

Dissolution in methanol is expected to be highly favorable due to a network of complementary hydrogen bonds.

  • Solute as Donor: The hydroxyl group of 2-benzofuranol can donate its hydrogen to the oxygen of a methanol molecule.

  • Solute as Acceptor: The hydroxyl oxygen and the furan ring's ether oxygen of 2-benzofuranol can both accept hydrogens from methanol molecules.

  • Causality: This extensive, multi-point hydrogen bonding network effectively breaks apart the solute's crystal lattice (if solid) and surrounds each solute molecule with a solvent cage, leading to high solubility. Phenolic compounds, in general, are readily solubilized in polar protic solvents like alcohols.[9]

Caption: Predicted H-Bonding between 2-Benzofuranol and Methanol.

2-Benzofuranol in DMSO

The interaction with DMSO is strong but mechanistically different.

  • Solute as Donor: The hydroxyl group of 2-benzofuranol acts as a potent hydrogen bond donor to the highly receptive sulfoxide oxygen of DMSO.

  • Limited Acceptance: DMSO cannot donate a hydrogen bond back to the oxygen atoms of 2-benzofuranol.

  • Causality: While the primary hydrogen bond is very strong, the overall network of interactions is less comprehensive than in methanol. However, DMSO's powerful dipole and its ability to disrupt solute-solute interactions make it an outstanding solvent.[2] For many phenolic compounds, DMSO is an excellent choice for achieving high concentrations.[10]

Caption: Predicted H-Bonding between 2-Benzofuranol and DMSO.

Experimental Protocol: Determination of Thermodynamic Solubility

Given the absence of published quantitative data, the following protocol outlines the definitive "shake-flask" method for determining the equilibrium (thermodynamic) solubility of 2-benzofuranol. This method is considered the gold standard and is referenced by regulatory agencies.[11][12]

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment
  • 2-Benzofuranol (solid, high purity)

  • DMSO (anhydrous, HPLC grade)

  • Methanol (anhydrous, HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, solvent compatible)

  • Syringes

  • Autosampler vials for HPLC

  • Calibrated HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation:

    • Set the orbital shaker to a constant temperature (e.g., 25 °C).

    • Add an excess amount of solid 2-benzofuranol to several vials for each solvent. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solute to 1 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation that an excess was used.[12]

    • Accurately add a known volume of the solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on the orbital shaker.

    • Agitate the samples at a constant speed (e.g., 150-250 rpm) for a predetermined time. A minimum of 24 hours is standard, but 48 or 72 hours may be necessary to ensure equilibrium is reached.[12]

    • Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.

  • Sample Processing:

    • Remove vials from the shaker and let them stand for at least 30 minutes to allow undissolved solids to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter and filter the solution directly into a clean autosampler vial. This step is critical to remove all particulate matter.

    • Immediately dilute the filtrate with the mobile phase to a concentration within the HPLC calibration range. This must be done quickly and accurately to prevent precipitation.

  • Analysis (HPLC):

    • Prepare a series of calibration standards of 2-benzofuranol of known concentrations.

    • Develop an HPLC method capable of resolving 2-benzofuranol from any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Quantify the concentration of 2-benzofuranol in the samples by comparing the peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express solubility in desired units (e.g., mg/mL or mmol/L).

G prep 1. Preparation Add excess 2-benzofuranol to 1 mL solvent in vials. equil 2. Equilibration Agitate at 25°C for 24-72h on orbital shaker. prep->equil process 3. Sample Processing Settle, then filter supernatant (0.22 µm syringe filter). equil->process dilute 4. Dilution Accurately dilute filtrate to fall within calibration range. process->dilute analyze 5. HPLC Analysis Inject standards & samples. Quantify peak area. dilute->analyze calc 6. Calculation Determine concentration using calibration curve & dilution factor. analyze->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications and Conclusion

Based on the mechanistic analysis, 2-benzofuranol is predicted to be highly soluble in both methanol and DMSO . The extensive hydrogen bonding network possible with methanol suggests excellent solubility. Similarly, the potent hydrogen bond accepting nature of DMSO, combined with its strong dipolar character, also indicates high solubility.

For the researcher, this has several implications:

  • Stock Solutions: Both solvents are likely suitable for preparing high-concentration stock solutions for biological screening. DMSO is often preferred due to its high boiling point, which minimizes evaporation and concentration changes.[8]

  • Purification: Methanol's volatility makes it a better choice for applications where the solvent must be easily removed, such as during recrystallization or after chromatography.[3]

  • Biological Assays: When using DMSO for stock solutions, it is crucial to ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[14]

References

  • Galaverna, G., & Spigno, G. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate.
  • Polyphenols Private Limited. (2025). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol 99 1563-38-8. Sigma-Aldrich.
  • National Center for Biotechnology Information. (2015). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. PubMed Central.
  • ITW Reagents. (n.d.). Methanol (USP-NF, BP, Ph. Eur.) pure, pharma grade. ITW Reagents.
  • International Journal for Scientific Research & Development. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.
  • ChemicalBook. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. ChemicalBook.
  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
  • Archemco. (2023).
  • National Center for Biotechnology Information. (n.d.). 1-Benzofuran-2-ol. PubChem. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ResearchGate. (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
  • MDPI. (2025). Solubility-Driven Phenol Extraction from Olive Tree Derivatives in Ethanol/Methanol: Empirical, UNIFAC & ML Models. MDPI.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

  • Acta Pharmaceutica. (2019).
  • American Chemical Society. (2021). Dimethyl sulfoxide. American Chemical Society.
  • Wikipedia. (n.d.). Methanol. Wikipedia. Retrieved from [Link]

  • BOCSCI. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOCSCI.

Sources

Structural Divergence and Functional Implications: 2-Benzofuranol vs. 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical, synthetic, and pharmacological distinctions between 2-benzofuranol and 2,3-dihydrobenzofuran . While sharing a bicyclic core, these two entities represent vastly different chemical spaces: 2,3-dihydrobenzofuran acts as a stable, lipophilic scaffold in medicinal chemistry (e.g., mPGES-1 inhibitors), whereas 2-benzofuranol exists primarily as a reactive tautomer of 2(3H)-benzofuranone, often serving as a metabolic intermediate rather than a stable drug substance. This guide explores their electronic landscapes, synthetic access, and the metabolic "bridge" that links them via Cytochrome P450 oxidation.

Part 1: Structural & Electronic Landscape

The fundamental difference lies in the oxidation state and hybridization of the furan ring C2 and C3 atoms. This dictates their stability and reactivity profiles.

The Stability Paradox: Ether vs. Lactone/Enol
  • 2,3-Dihydrobenzofuran (Coumaran):

    • Structure: A benzene ring fused to a saturated dihydrofuran ring.

    • Hybridization: C2 and C3 are

      
       hybridized.
      
    • Character: A cyclic alkyl aryl ether. It is chemically stable, lipophilic, and resistant to hydrolysis under physiological conditions. It functions as a hydrogen bond acceptor but lacks H-bond donor capability (unless substituted).

  • 2-Benzofuranol (1-benzofuran-2-ol):

    • Structure: A benzene ring fused to a furan ring containing an enolic hydroxyl group at C2.

    • Hybridization: C2 and C3 are nominally

      
      .
      
    • Tautomerism (The Critical Distinction): 2-benzofuranol is the enol form of 2(3H)-benzofuranone (a lactone). In the absence of stabilizing substituents (e.g., 3-acyl groups), the equilibrium overwhelmingly favors the keto (lactone) form due to the stability of the carbonyl group over the electron-rich enol double bond. Therefore, "2-benzofuranol" is often discussed in literature as 2(3H)-benzofuranone .

Visualization of Tautomeric & Structural Relationships

The following diagram illustrates the structural divergence and the keto-enol equilibrium that defines 2-benzofuranol.

G DHB 2,3-Dihydrobenzofuran (Stable Cyclic Ether) C2/C3: sp3 Enol 2-Benzofuranol (Enol Form) Unstable/Reactive DHB->Enol Oxidation (-2H) Lactone 2(3H)-Benzofuranone (Lactone Form) Thermodynamically Favored Enol->Lactone Tautomerization (Fast)

Figure 1: Structural relationship showing the stability of the dihydrobenzofuran ether scaffold versus the dynamic equilibrium of the 2-benzofuranol/lactone system.

Part 2: Synthetic Methodologies

Researchers must employ distinct strategies to access these cores. Dihydrobenzofuran synthesis focuses on ring closure of saturated chains, while benzofuranone synthesis requires maintaining oxidation at C2.

Protocol: Synthesis of 2,3-Dihydrobenzofuran

The most robust method for generating the dihydrobenzofuran scaffold is the Intramolecular Williamson Ether Synthesis or Radical Cyclization . Below is a high-fidelity protocol for a radical-mediated closure, preferred for its tolerance of functional groups.

Target: 3-substituted-2,3-dihydrobenzofuran derivatives. Mechanism: Copper/Iron-catalyzed intramolecular cyclization of 2-allylphenols or substitution of 2-(2-haloethyl)phenols.

Step-by-Step Methodology (Substitution Route):
  • Reagents:

    • Substrate: 2-(2-bromoethyl)phenol (1.0 equiv).

    • Base: Potassium Carbonate (

      
      , 2.5 equiv).
      
    • Solvent: Acetone (anhydrous, 0.1 M concentration).

    • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein enhancement.

  • Procedure:

    • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(2-bromoethyl)phenol in anhydrous acetone.

    • Addition: Add finely ground

      
       and KI.
      
    • Reflux: Heat the mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting phenol.
    • Workup: Cool to room temperature. Filter off the inorganic salts through a celite pad. Concentrate the filtrate in vacuo.

    • Purification: Purify the residue via silica gel flash chromatography (eluting with 5% EtOAc in Hexanes).

  • Validation (Self-Check):

    • NMR Check: Look for the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm) and the shift of the ethyl protons. The O-CH2 triplet typically appears around

      
       ppm.
      
Accessing 2(3H)-Benzofuranone (2-Benzofuranol precursor)

Synthesis typically involves the acid-catalyzed condensation of phenols with glyoxylic acid or the intramolecular condensation of 2-hydroxyphenylacetic acid.

  • Key Constraint: Attempts to isolate the "enol" (2-benzofuranol) will result in the lactone unless the enol is trapped (e.g., with TMSCl to form 2-trimethylsiloxybenzofuran).

Part 3: Reactivity & Metabolic Stability (CYP450)

This section details the critical metabolic link.[1] 2,3-dihydrobenzofuran is not metabolically inert; it is a substrate for Cytochrome P450 (specifically CYP3A4 and CYP2D6), which can convert it into the benzofuranone species.

Metabolic Activation Pathway

The dihydrobenzofuran ring undergoes hydroxylation, primarily at the benzylic C3 or the ether-adjacent C2 position.

  • C3-Hydroxylation: Yields 3-hydroxy-2,3-dihydrobenzofuran (stable alcohol).

  • C2-Hydroxylation: Yields 2-hydroxy-2,3-dihydrobenzofuran. This is a cyclic hemiacetal .

    • Fate: This hemiacetal is in equilibrium with the open-chain phenolic aldehyde. Further oxidation leads to 2(3H)-benzofuranone (the lactone form of 2-benzofuranol).

Pathway Visualization

The following diagram maps the oxidative transformation from the drug scaffold to the reactive lactone.

Metabolism Substrate 2,3-Dihydrobenzofuran (Drug Scaffold) Hemiacetal 2-Hydroxy-2,3-dihydrobenzofuran (Cyclic Hemiacetal) Substrate->Hemiacetal C2-Hydroxylation CYP CYP450 (3A4/2D6) [O] CYP->Substrate Aldehyde 2-Hydroxyphenylacetaldehyde (Open Chain) Hemiacetal->Aldehyde Ring Opening (Equilibrium) Lactone 2(3H)-Benzofuranone (Lactone) Hemiacetal->Lactone Oxidation (-2H) Enol 2-Benzofuranol (Enol Tautomer) Lactone->Enol Tautomerization

Figure 2: CYP450-mediated metabolic activation of dihydrobenzofuran leading to the 2-benzofuranol/lactone system.

Part 4: Pharmacological Comparison

The choice between these scaffolds in drug design is driven by the need for stability versus reactivity.

Feature2,3-Dihydrobenzofuran2-Benzofuranol / 2(3H)-Benzofuranone
Primary Role Stable Scaffold Reactive Intermediate / Inhibitor
Key Property Lipophilic, rigid ether.Electrophilic (Lactone carbonyl).
Drug Examples Xorphanol (analgesic), Darifenacin (muscarinic antagonist).Griseofulvin derivatives (contain benzofuranone-like motifs).
Toxicity Risk Low (unless bioactivated).Moderate (Lactone can acylate nucleophiles).
H-Bonding Acceptor (Ether O).Acceptor (C=O) / Donor (Enol OH - rare).
Aromaticity Benzene ring only.Benzene ring + Furan (in enol form).
Strategic Selection
  • Use Dihydrobenzofuran when: Designing a stable, orally bioavailable drug that requires a lipophilic spacer or a rigid bicyclic core to fit a hydrophobic pocket (e.g., GPCR ligands).

  • Use 2-Benzofuranol (Lactone) when: Designing covalent inhibitors (suicide substrates) where the lactone ring can open upon nucleophilic attack by a serine or cysteine residue in an enzyme active site.

References

  • Zhang, Z., et al. (2025). "Efficient nickel-catalyzed intermolecular arylation for dihydrobenzofuran synthesis." Journal of the American Chemical Society, 147, 3023-3031.[2] 2[3][4][5][6][7][8][9]

  • Closse, A., et al. (1981).[10] "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[10] Journal of Medicinal Chemistry, 24(12), 1465-1471.[10] 10[3][4][6][8][9]

  • Bifulco, G., et al. (2016).[11] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 24(12). 11

  • PubChem. (2025).[12][13] "2(3H)-Benzofuranone Compound Summary." National Library of Medicine. 12[1][3][4][5][6][7][8][9][14][15]

  • Larsen, S., et al. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science. 5[1][3][4][5][6][8][9][15]

Sources

Thermodynamic Stability of Benzofuran-2-ol Enol Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth thermodynamic and structural analysis of the tautomeric equilibrium between benzofuran-2-ol (enol) and benzofuran-2(3H)-one (keto/lactone) . While the benzofuran scaffold is ubiquitous in pharmacophores, the parent 2-hydroxy variant exhibits a distinct thermodynamic preference for the keto form, unlike its carbocyclic analog, 2-naphthol. This document details the energetic drivers, solvent dependencies, and synthetic trapping strategies required to access the bioactive enol form.

The Thermodynamic Landscape

The core scientific question concerning benzofuran-2-ol is the competition between aromatic stabilization energy (ASE) and bond dissociation energy (BDE) differences of the carbonyl vs. enol functionality.

The Equilibrium

The tautomerization involves the migration of a proton from the C3 position (in the keto form) to the carbonyl oxygen, accompanied by the re-hybridization of C2 and C3 from


/

to

.
  • Keto Form (Benzofuran-2(3H)-one): A cyclic ester (lactone) fused to a benzene ring. The benzene ring retains full aromaticity, but the furan ring is non-aromatic (saturated C3).

  • Enol Form (Benzofuran-2-ol): A fully aromatic 10

    
    -electron system (benzofuran).
    
Energetic Analysis

In the gas phase and non-polar solvents, the keto form is the thermodynamic sink .

ParameterKeto Form (Lactone)Enol Form (Hydroxy)Driving Force
Aromaticity Benzene ring only (

)
Benzofuran system (

)
Favors Enol
Bond Enthalpy C=O (

kJ/mol)
C=C (

kJ/mol) + O-H
Favors Keto
Dipolar Character High dipole (Lactone)Lower dipoleSolvent Dependent
Net Stability

to -10 kcal/mol
Metastable IntermediateKeto Dominates

Why the Keto Form Wins: Unlike phenol, where enolization creates the only aromatic ring, benzofuran-2(3H)-one already possesses a stable benzene ring. The additional stabilization gained by aromatizing the furan ring (


 16-20 kcal/mol) is insufficient to overcome the energetic penalty of breaking the strong carbonyl bond (

15-20 kcal/mol penalty net of other bond changes).

Structural Determinants & Substituent Effects

The equilibrium constant


 can be manipulated using specific "control knobs" on the scaffold.
Electronic Effects (Hammett Correlation)

Substituents at the C3 position have the most profound effect on stability.

  • Electron-Withdrawing Groups (EWGs): Groups like

    
    , 
    
    
    
    , or
    
    
    at C3 increase the acidity of the C3-H proton, facilitating enolization. Furthermore, they can stabilize the enol via intramolecular hydrogen bonding (e.g., in 3-acetylbenzofuran-2-one).
  • Conjugation: A C3-aryl group extends the conjugation in the enol form, slightly shifting

    
     toward the enol, though the keto form usually remains dominant.
    
Solvent Effects[1]
  • Polar Protic Solvents (MeOH, Water): Stabilize the keto form due to its higher polarity and ability to accept hydrogen bonds at the carbonyl oxygen.

  • Non-Polar Solvents (CCl4, Toluene): The enol form is slightly less disfavored but rarely dominant for the unsubstituted parent.

  • DMSO: Often stabilizes the enol form if it acts as a hydrogen bond acceptor for the enolic -OH, but experimental NMR typically shows the keto form or rapid exchange.

Experimental Characterization Protocols

To validate the presence of the enol form or the purity of the keto form, the following self-validating protocols are recommended.

NMR Spectroscopy (Diagnostic Signals)
  • Keto Form (

    
    H NMR in CDCl
    
    
    
    ):
    Look for a sharp singlet (2H) at
    
    
    3.5 - 3.8 ppm
    corresponding to the
    
    
    methylene protons at C3.
  • Enol Form (

    
    H NMR):  Look for the disappearance of the C3 methylene signal and the appearance of a vinylic/aromatic signal (if C3 is substituted) or an exchangeable -OH singlet (often broad, > 
    
    
    
    5.0 ppm).
  • 
    C NMR:  The carbonyl carbon of the lactone appears at 
    
    
    
    170-175 ppm
    . The C2-OH carbon in the enol shifts upfield to
    
    
    150-160 ppm
    (aromatic C-O).
Chemical Trapping (Enol Capture)

Since the enol is a reactive intermediate, it is best characterized by trapping.

  • Reagents: Use acetic anhydride (

    
    ) and pyridine.
    
  • Mechanism: The base promotes enolization; the anhydride traps the hydroxyl group as an ester.

  • Outcome: Isolation of 2-acetoxybenzofuran confirms the accessibility of the enol tautomer.

Computational & Mechanistic Visualization

The following diagram illustrates the tautomerization pathway and the energy barrier.

Tautomerization Figure 1: Tautomeric equilibrium and kinetic trapping of benzofuran-2-ol. Keto Keto Form (Benzofuran-2(3H)-one) Ground State (0 kcal/mol) TS Transition State (Proton Transfer) Keto->TS Base/Acid Cat. Enol Enol Form (Benzofuran-2-ol) Metastable (+ ~8 kcal/mol) TS->Enol Re-hybridization Enol->Keto Fast Relaxation Trapped O-Acyl Derivative (Stable Solid) Enol->Trapped Ac2O / Pyridine (Kinetic Trapping)

Caption: The keto form is thermodynamically preferred. Accessing the enol requires overcoming the activation energy barrier, usually via catalysis, followed by immediate chemical trapping.

Summary of Stability Data

ConditionDominant SpeciesExperimental Evidence
Solid State Keto (Lactone)X-Ray Crystallography (C=O bond length ~1.20 Å)
Solution (CDCl

)
Keto (>95%)

H NMR (CH

singlet at 3.7 ppm)
Solution (DMSO-d

)
Keto/Enol MixSolvent H-bonding may stabilize enol minor fraction
3-Acyl Substitution Enol (Chelated)IR (Shift in C=O), NMR (Enolic OH signal)

References

  • Dyachenko, V. D., et al. "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Molecules, vol. 23, no. 4, 2018. Link

  • Katritzky, A. R., et al. "Tautomerism: Introduction, History, and Recent Developments." Wiley-VCH, 2013. (General principles of heterocyclic tautomerism). Link

  • Lage, M. R., et al. "Natural polyprenylated benzophenone: keto-enol tautomerism from density functional calculations." Journal of Molecular Modeling, 2017. Link

  • Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[1] Synthetic Communications, 2014.[1] Link

  • Google Scholar Search Results. "Thermodynamic stability of 2-hydroxybenzofuran enol form." (Synthesized search data). Link

Sources

The 2-Coumaranone Scaffold: A Technical Guide to Discovery & Synthesis

[1]

Executive Summary: The "Hidden" Privileged Structure

While often overshadowed by its isomer coumarin (2H-chromen-2-one), the 2-coumaranone (benzofuran-2(3H)-one) scaffold represents a distinct and highly reactive pharmacophore.[1] Unlike the stable, conjugated system of coumarin, 2-coumaranone features a


This structural nuance confers two critical properties:

  • Intrinsic Electrophilicity: The strained lactone ring is susceptible to nucleophilic attack, making it a potential covalent inhibitor warhead.

  • Stereogenic Potential: The C3 position is a prochiral center.[2] Substitution here creates a stereogenic center crucial for target selectivity, a feature often lacking in planar coumarins.

Distinction at a Glance:

  • Coumarin: 6-membered lactone, planar, stable.

  • 2-Coumaranone: 5-membered lactone, C3-chiral potential, reactive.[1]

  • 3-Coumaranone: Ketone carbonyl at C3, ether oxygen at position 1.[1]

Chemical Architecture & Biosynthetic Logic[1]

Structural Reactivity

The 2-coumaranone core exists in a delicate equilibrium.[1] The C3 protons are acidic (

1

Key Reactivity Modes:

  • C3-Nucleophile: Under basic conditions, the enolate attacks electrophiles (aldehydes, alkyl halides).

  • Lactone Electrophile: The carbonyl carbon is susceptible to hydrolysis or aminolysis, often used to ring-open for prodrug strategies.[1]

Biosynthetic Context

In nature, 2-coumaranones often arise from the phenylpropanoid pathway . A key biosynthetic divergence occurs at the oxidative cyclization of 2-hydroxyphenylacetic acid derivatives.[1]

Biosynthesiscluster_legendPathway LogicPhenylalanineL-PhenylalanineCinnamicTrans-Cinnamic AcidPhenylalanine->CinnamicPALCoumaricp-Coumaric AcidCinnamic->CoumaricC4HHPAA2-Hydroxyphenylacetic Acid(Precursor)Coumaric->HPAAOxidativeShorteningCoumaranone2-Coumaranone(Lactone Formation)HPAA->CoumaranoneLactonization(-H2O)RosmadialRosmadial(Diterpenoid Adduct)Coumaranone->RosmadialTerpenoidCyclization

Figure 1: Biosynthetic origin of the 2-coumaranone scaffold from the phenylpropanoid pathway.[1]

Synthetic Methodologies: Accessing the Scaffold

For drug discovery, the ability to install chiral substituents at C3 is paramount. We focus here on Catalytic Asymmetric Synthesis , moving beyond the classical Tscherniac-Einhorn reaction.

The Challenge of C3 Quaternary Centers

Constructing a quaternary stereocenter at C3 is synthetically demanding due to steric hindrance. However, recent advances in organocatalysis have unlocked this route.

Protocol: Enantioselective C3-Alkylation

Based on recent asymmetric organocatalytic strategies (e.g., bifunctional squaramide or thiourea catalysis).[1]

Objective: Synthesize a C3-substituted 2-coumaranone with >90% ee.

Reagents:

  • Substrate: 3-substituted benzofuran-2(3H)-one (e.g., 3-phenylbenzofuran-2-one).[1]

  • Electrophile: Nitroalkene or Michael acceptor.

  • Catalyst: Chiral bifunctional squaramide (5 mol%).[1]

  • Solvent: Toluene or DCM.[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the 3-substituted benzofuran-2-one (0.2 mmol) and the chiral catalyst (0.01 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL) under an Argon atmosphere. Stir to dissolve.

  • Addition: Add the nitroalkene (0.24 mmol, 1.2 equiv) dropwise at room temperature (or -20°C for higher ee).

  • Reaction: Stir the mixture for 12–24 hours. Monitor consumption of the nucleophile by TLC (Hexane/EtOAc 4:1).

  • Quench & Purification: Concentrate the solvent directly under reduced pressure.[1] Purify via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradient).

  • Analysis: Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).

Why this works: The bifunctional catalyst activates the nitroalkene via hydrogen bonding (thiourea/squaramide moiety) while simultaneously deprotonating the C3 position of the coumaranone with its tertiary amine moiety, creating a tight chiral ion pair for stereocontrolled addition.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Map

The biological activity of 2-coumaranones is highly sensitive to substitution patterns.[1]

PositionModificationEffect on Activity / Properties
C3 (Alpha) Alkyl/Aryl substitutionCritical for Potency. Introduces chirality; blocks metabolic oxidation.[1]
C3 (Alpha) Spiro-fusionReduces conformational flexibility; improves selectivity (e.g., Griseofulvin analogs).[1]
C5/C6 (Aryl) Electron-Withdrawing Groups (F, Cl)Increases lactone electrophilicity; improves metabolic stability.[1]
C5/C6 (Aryl) Hydroxyl/MethoxyModulates solubility; potential for H-bonding in the active site.[1]
Lactone Ring Ring OpeningProdrug Strategy. The ring opens to the hydroxy-acid form in plasma.[1]
Case Study: AChE Inhibitors

2-Coumaranones have shown promise as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1] The lactone carbonyl interacts with the catalytic triad (Ser200) , while the benzene ring engages in

Trp84

Experimental Validation: Bioassay Protocol

Modified Ellman’s Assay for AChE Inhibition

To validate the biological activity of synthesized 2-coumaranone derivatives, a precise kinetic assay is required.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (

1

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus, 500 U/mL stock).[1]

  • Substrate: Acetylthiocholine iodide (0.5 mM final conc).

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM final conc).[1]

  • Test Compound: 2-Coumaranone derivative (dissolved in DMSO).[1]

Protocol:

  • Plate Setup: In a 96-well plate, add

    
     of phosphate buffer.
    
  • Inhibitor Addition: Add

    
     of the test compound solution (variable concentrations for 
    
    
    ). Include a DMSO-only control.
  • Enzyme Pre-incubation: Add

    
     of AChE solution. Incubate at 
    
    
    for 15 minutes.[1] Critical Step: This allows the inhibitor to bind to the active site before competition with the substrate begins.
  • Substrate Initiation: Add

    
     of ATCh/DTNB mixture to initiate the reaction.
    
  • Kinetic Read: Immediately measure absorbance at

    
     every 30 seconds for 10 minutes using a microplate reader.
    
  • Calculation: Plot the slope (Abs/min) vs. inhibitor concentration. Determine

    
     using non-linear regression (GraphPad Prism).
    

Visualizing the Mechanism

The following diagram illustrates the dual-activation mode often used in the asymmetric synthesis of these scaffolds.

ReactionMechanismcluster_notesStereocontrol SourceCatBifunctional Catalyst(Squaramide-Amine)ComplexTernary Transition State(H-Bonding + Ion Pair)Cat->ComplexCoordinatesSubstrate2-Coumaranone(Nucleophile)Substrate->ComplexAmine Deprotonates C3ElectrophileNitroalkene(Electrophile)Electrophile->ComplexSquaramide Activates NO2ProductChiral C3-Substituted2-CoumaranoneComplex->ProductStereoselective C-C Bond Formation

Figure 2: Mechanistic logic of organocatalytic asymmetric alkylation at the C3 position.

References

  • Lofthouse, G. J., et al. (1979).[1] Chemiluminescence of 2-coumaranones.[1][3][4] Tetrahedron Letters.[1] Link[1]

  • Matuszczak, B. (2013).[1] Investigations on the synthesis and chemiluminescence of novel 2-coumaranones.[1][4] Arkivoc.[1] Link

  • Zhang, Z., et al. (2019).[1][5] Natural source, bioactivity and synthesis of benzofuran derivatives.[2][5][6][7][8][9] RSC Advances.[1] Link

  • FooDB. (2024).[1][10] Compound Summary: Rosmadial (Benzofuran-2-one derivative).[1]Link[1]

  • Beaudry, C. M., et al. (2021).[1][11] Regioselective Synthesis of Benzofuranones and Benzofurans.[1] Oregon State University Research.[1] Link

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology.[1][2] Link

Technical Guide: Structure-Activity Relationship (SAR) of 2-Benzofuranol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 2-benzofuranol derivatives, specifically focusing on the stable benzofuran-2(3H)-one scaffold.

Executive Summary

The 2-benzofuranol scaffold represents a deceptive yet highly versatile pharmacophore in medicinal chemistry. While the parent "2-hydroxybenzofuran" is chemically unstable, rapidly tautomerizing to the benzofuran-2(3H)-one (lactone) form, this core serves as a privileged structure for multi-target drug discovery.

This guide analyzes the SAR of this scaffold, moving beyond simple substitution patterns to explore the electronic and steric causality driving biological activity. We focus on two primary therapeutic vectors: neuroprotection (AChE inhibition) and oncology (pro-apoptotic ROS generation) .

The Structural Core: Tautomerism & Stability

To design effective ligands, one must first master the core stability. The "2-benzofuranol" exists in a dynamic equilibrium heavily favored toward the lactone.

  • The Trap: Attempting to synthesize the enol form (2-hydroxy) without trapping agents leads to rapid lactonization.

  • The Solution: Functionalization at the C3 position (e.g., 3,3-disubstitution) stabilizes the lactone ring, preventing ring-opening hydrolysis in physiological media. Alternatively, O-alkylation at the C2 position locks the structure in the benzofuran form.

This guide focuses on the benzofuran-2(3H)-one derivatives, as they represent the bioactive, drug-like entities in this chemical space.

Synthetic Pathways

We employ two primary workflows: a "Green" Acid-Catalyzed route for antioxidant derivatives and a Palladium-Catalyzed route for complex aryl-substituted analogs.

Workflow A: Domino Friedel-Crafts/Lactonization

Best for: 3,3-disubstituted antioxidant/anti-inflammatory candidates.

This protocol utilizes a "one-pot" condensation of phenols with keto-esters. It is atom-economical and avoids toxic transition metals.

SynthesisWorkflow Phenol Substituted Phenol (Nucleophile) Intermediate Intermediate: Alkylated Phenol Phenol->Intermediate Friedel-Crafts Alkylation KetoEster Keto-Ester/Glyoxalate (Electrophile) KetoEster->Intermediate AcidCat Acid Catalyst (TFA or AcOH/H2SO4) AcidCat->Intermediate Cyclization Intramolecular Lactonization Intermediate->Cyclization - H2O/ROH Product 3,3-Disubstituted Benzofuran-2-one Cyclization->Product

Figure 1: Acid-catalyzed domino synthesis workflow for accessing the 3,3-disubstituted core.

SAR Analysis: The Pharmacophore Map

The biological activity of benzofuran-2-ones is dictated by a "push-pull" mechanism between the lipophilic benzene ring and the polar lactone headgroup.

The Critical Sectors
  • C2 (The Warhead): The carbonyl oxygen acts as a hydrogen bond acceptor. In AChE inhibitors, this mimics the acetylcholine ester linkage.

  • C3 (The Pivot): Substitution here controls conformation. Bulky aryl groups at C3 create "propeller" shapes that fit into hydrophobic pockets of enzymes like AChE or BChE.

  • C5 & C7 (The Anchors): Halogenation here is the single most effective modification for potency.

Mechanism of Action: Halogen Bonding

Why are 5-bromo and 7-bromo derivatives consistently more potent?

  • Causality: Bromine is large and lipophilic, but it also possesses a "sigma-hole"—a patch of positive electrostatic potential on its head.

  • Effect: This allows the bromine to form a halogen bond with backbone carbonyls (e.g., in the AChE gorge), a specific interaction that chlorine or fluorine cannot replicate as effectively due to lower polarizability.

SAR_Map Core Benzofuran-2(3H)-one Scaffold C3 C3 Position (Steric Control) Core->C3 C5 C5 Position (Lipophilic/Electronic) Core->C5 C7 C7 Position (Selectivity) Core->C7 Lactone Lactone Ring (H-Bond Acceptor) Core->Lactone C3_Effect Aryl groups increase BChE selectivity C3->C3_Effect C5_Effect Br/Cl enhances cytotoxicity (Mitochondrial penetration) C5->C5_Effect C7_Effect 7-OMe or 7-Br improves AChE inhibition (IC50 < 1µM) C7->C7_Effect Lactone_Effect Mimics Acetylcholine substrate Lactone->Lactone_Effect

Figure 2: Pharmacophore map detailing the functional roles of specific scaffold positions.

Quantitative Data Summary

The following table synthesizes data from recent studies regarding AChE inhibition and Cytotoxicity (Leukemia K562 cells). Note the dramatic effect of Bromine substitution.[1]

Compound IDSubstitution (C5)Substitution (C7)C3 MoietyAChE IC50 (µM)K562 Cytotoxicity (IC50 µM)
BF-H (Parent) HHMethyl> 100 (Inactive)> 50
BF-5Cl ClHMethyl45.212.5
BF-5Br Br HMethyl27.7 5.0
BF-7Br HBr Methyl32.28.2
BF-Hybrid BrHTriazole-Linker0.55 N/A

Data synthesized from comparative analysis of halogenated derivatives [1, 2, 3].

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-phenylbenzofuran-2(3H)-one

Objective: Synthesize a core scaffold for SAR evaluation.

  • Reagents: 4-Bromophenol (10 mmol), Mandelic acid (10 mmol), p-Toluenesulfonic acid (pTSA, catalytic).

  • Setup: 50 mL round-bottom flask equipped with a Dean-Stark trap (to remove water and drive equilibrium).

  • Reaction:

    • Dissolve reactants in Toluene (20 mL).

    • Add pTSA (0.5 mmol).

    • Reflux at 110°C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Cool to RT. Wash with NaHCO3 (sat. aq.) to remove acid catalyst.

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol.

  • Validation: 1H NMR should show a singlet at ~5.0 ppm (C3-H) if mono-substituted, or disappearance if disubstituted.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine IC50 values for synthesized ligands.

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Reagent: DTNB (Ellman's reagent, 0.3 mM).

    • Enzyme: Acetylcholinesterase (Electric eel, 0.03 U/mL).

  • Execution (96-well plate):

    • Blank: 140 µL Buffer + 20 µL DTNB + 20 µL Solvent (DMSO).

    • Control: 140 µL Buffer + 20 µL DTNB + 20 µL Enzyme.

    • Test: 140 µL Buffer + 20 µL DTNB + 10 µL Inhibitor (variable conc.) + 10 µL Enzyme.

  • Incubation: Incubate at 25°C for 10 minutes before adding substrate. This allows the inhibitor to bind the active site.

  • Initiation: Add 20 µL ATCh to all wells.

  • Measurement: Monitor Absorbance at 412 nm every 30s for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[Concentration] vs % Inhibition to derive IC50.
    

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. Molecules. 2023. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Antioxidants. 2018. [Link]

  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Pharmaceuticals. 2023.[2] [Link]

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The Architectonics of a Privileged Scaffold: A Technical Guide to the Historical Synthesis and Isolation of Benzofuran-2-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the synthetic evolution and natural sourcing of benzofuran-2-one precursors. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but a deeper understanding of the chemical causality and strategic considerations that have shaped the acquisition of this vital heterocyclic core.

Introduction: The Enduring Significance of the Benzofuran-2-one Core

The benzofuran-2-one, or 2-coumaranone, scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its presence within molecules like the potent antifungal agent griseofulvin and the antiarrhythmic drug dronedarone underscores its importance as a "privileged structure" in medicinal chemistry.[1] The inherent reactivity of the lactone ring and the diverse functionalization potential of the bicyclic system have made the synthesis and isolation of its precursors a subject of sustained scientific inquiry. This guide will traverse the historical landscape of its synthesis, from early thermal cyclizations to modern catalytic strategies, and touch upon the isolation of its foundational precursors from nature's vast chemical library.

I. A Journey Through Time: Historical Perspectives on Benzofuran-2-one Synthesis

The genesis of benzofuran-2-one synthesis can be traced back to the late 19th century, with foundational work that laid the groundwork for future innovations.

The Dawn of Discovery: von Baeyer and Fritsch's Thermal Dehydration

In a landmark disclosure in 1884, Adolf von Baeyer and Paul Fritsch reported the first synthesis of 2-coumaranone.[1] Their approach was elegantly simple yet conceptually profound: the distillation of (2-hydroxyphenyl)acetic acid "over free fire."[1] This intense heating induced an intramolecular esterification, or lactonization, to form the five-membered lactone ring with the expulsion of a water molecule.

While historically significant, this thermal dehydration method was fraught with challenges, yielding the desired product in an impure state and with modest returns.[1] The high temperatures required often led to decomposition and the formation of numerous by-products, a consequence of the thermal instability of both the starting material and the product.[1]

Experimental Protocol: Classical Thermal Cyclization of (2-Hydroxyphenyl)acetic Acid

  • Objective: To replicate the historical synthesis of benzofuran-2-one via thermal dehydration.

  • Materials: (2-Hydroxyphenyl)acetic acid.

  • Apparatus: Distillation apparatus suitable for high-temperature reactions.

  • Procedure:

    • Place (2-hydroxyphenyl)acetic acid in a distillation flask.

    • Heat the flask directly and strongly ("over free fire" as historically described) to induce intramolecular cyclization and distillation of the product.

    • Collect the distillate, which will contain benzofuran-2-one along with impurities.

    • Purification of the crude product is necessary, typically through recrystallization or distillation under reduced pressure.

  • Caveat: This method is presented for historical context and is generally not the preferred method due to low yields and the formation of impurities.

The Perkin Reaction and its Conceptual Link

While the Perkin reaction, discovered by William Henry Perkin in 1879, is primarily associated with the synthesis of cinnamic acids and coumarins, its principles of intramolecular cyclization are conceptually related.[4][5] The Perkin rearrangement, a distinct reaction, involves the conversion of a 2-halocoumarin into a benzofuran-2-carboxylic acid, showcasing the close chemical relationship between these heterocyclic systems.[6][7][8]

II. The Modern Synthesis Era: Precision and Efficiency in Benzofuran-2-one Construction

Contemporary synthetic chemistry has ushered in an era of highly efficient and selective methods for constructing the benzofuran-2-one core. These strategies offer significant advantages over their historical predecessors in terms of yield, purity, and substrate scope.

Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acid Derivatives

The fundamental strategy of intramolecular cyclization of a (2-hydroxyphenyl)acetic acid precursor remains a cornerstone of modern synthesis. However, the harsh conditions of direct thermal dehydration have been supplanted by milder and more controlled methods.

Acid-Catalyzed Cyclization: The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, facilitates the lactonization under significantly milder conditions than direct heating. The acid protonates the carboxylic acid group, increasing its electrophilicity and promoting nucleophilic attack by the phenolic hydroxyl group.

Diagram: Acid-Catalyzed Intramolecular Cyclization

G cluster_0 Mechanism of Acid-Catalyzed Lactonization A 2-Hydroxyphenylacetic Acid B Protonated Carboxylic Acid A->B H+ C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Benzofuran-2-one C->D -H2O, -H+

Caption: Mechanism of acid-catalyzed lactonization.

The Tscherniac-Einhorn Reaction: A Versatile Three-Component Approach

A highly efficient and versatile method for the synthesis of substituted benzofuran-2-ones is the Tscherniac-Einhorn reaction.[9][10] This one-pot, three-component reaction involves the condensation of a phenol, glyoxylic acid, and an amide or carbamate in the presence of a strong acid, such as trifluoroacetic acid.[9][10] This method allows for the direct introduction of a variety of substituents at the 3-position of the benzofuran-2-one ring, making it a powerful tool for generating chemical diversity.

Diagram: The Tscherniac-Einhorn Reaction Workflow

G cluster_0 Tscherniac-Einhorn Three-Component Synthesis Phenol Substituted Phenol Benzofuranone 3-Substituted Benzofuran-2-one Phenol->Benzofuranone GlyoxylicAcid Glyoxylic Acid IminiumIon Iminium Ion Intermediate GlyoxylicAcid->IminiumIon Amide Amide/Carbamate Amide->IminiumIon IminiumIon->Benzofuranone Electrophilic Aromatic Substitution & Cyclization

Caption: Workflow of the Tscherniac-Einhorn reaction.

Experimental Protocol: One-Pot Tscherniac-Einhorn Synthesis of a 3-Substituted Benzofuran-2-one

  • Objective: To synthesize a 3-substituted benzofuran-2-one via a one-pot three-component reaction.

  • Materials: A para-substituted phenol, glyoxylic acid monohydrate, an amide or carbamate (e.g., N-Boc-glycine), trifluoroacetic acid (TFA).

  • Procedure:

    • In a round-bottom flask, dissolve the para-substituted phenol, glyoxylic acid monohydrate, and the amide/carbamate in trifluoroacetic acid.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Modern Industrial Processes

On an industrial scale, economic viability and process safety are paramount. One notable industrial route to benzofuran-2-one starts from cyclohexanone and glyoxylic acid.[1][11] This process involves an initial acid-catalyzed aldol condensation to form 2-oxocyclohexylidene acetic acid, which is then dehydrated to an enollactone.[1] The final and key step is a catalytic dehydrogenation of the enollactone in the vapor phase over a palladium catalyst to yield benzofuran-2-one.[1][11] This multi-step, continuous process is designed for large-scale production.[1]

Table 1: Comparison of Key Synthetic Routes to Benzofuran-2-one

MethodStarting MaterialsKey TransformationAdvantagesDisadvantages
Thermal Dehydration (2-Hydroxyphenyl)acetic acidIntramolecular cyclizationHistorical significance, simplicityLow yield, impure product, harsh conditions
Acid-Catalyzed Cyclization (2-Hydroxyphenyl)acetic acidAcid-catalyzed lactonizationMilder conditions, improved yieldLimited to available precursors
Tscherniac-Einhorn Reaction Phenol, glyoxylic acid, amide/carbamateThree-component condensationHigh efficiency, good yields, diverse substitutionRequires strong acid, workup can be challenging
Industrial Process Cyclohexanone, glyoxylic acidCatalytic dehydrogenationScalable, continuous processMulti-step, requires specialized equipment

III. Nature's Blueprint: Isolation of Benzofuran-2-one Precursors

The benzofuran-2-one scaffold is not only a synthetic target but is also found in a variety of natural products, often with complex substitution patterns.[2][3] While the direct isolation of the parent benzofuran-2-one is uncommon, precursors and derivatives are present in the plant kingdom.

For instance, (2-hydroxyphenyl)acetic acid, the direct precursor for several synthetic routes, and its derivatives can be found in various plant species. The isolation of these natural precursors typically involves extraction of the plant material with a suitable solvent, followed by chromatographic separation and purification techniques such as high-performance liquid chromatography (HPLC).

The isolation of these natural precursors provides valuable starting materials for semi-synthetic approaches to novel benzofuran-2-one derivatives and also offers insights into the biosynthetic pathways that nature employs to construct this important scaffold.

Conclusion: A Continuously Evolving Field

The journey of synthesizing and isolating benzofuran-2-one precursors is a testament to the evolution of organic chemistry. From the brute-force thermal methods of the 19th century to the elegant and highly efficient catalytic strategies of the 21st, the quest for this privileged scaffold continues to drive innovation. For the modern researcher, a deep understanding of this historical and synthetic landscape is crucial for the rational design of novel benzofuran-2-one-containing molecules with tailored biological activities. The interplay between synthetic ingenuity and the inspiration drawn from nature's own chemical library will undoubtedly continue to shape the future of this exciting field.

References

  • 2-Coumaranone. In: Wikipedia. Accessed February 5, 2026. [Link]

  • 2-Coumaranone. In: Grokipedia. Accessed February 5, 2026. [Link]

  • Process for the preparation of 2-coumaranone and substituted 2-coumaranones.
  • Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. ChemRxiv. [Link]

  • Benzoin Condensation and Perkin Condensation. Pharmaguideline. [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. PMC. [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. [Link]

  • Perkin rearrangement. In: Wikipedia. Accessed February 5, 2026. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of the 2-Benzofuranol Scaffold via Metal-Catalyzed Cyclization of o-Alkynyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds. Specifically, the 2-hydroxybenzofuran (2-benzofuranol) structure, which exists in tautomeric equilibrium with benzofuran-2(3H)-one, is a key synthetic intermediate. This application note provides a detailed protocol for the synthesis of the 2-benzofuranol scaffold through the intramolecular hydroalkoxylation of readily available o-alkynyl phenols. We delve into the mechanistic underpinnings of this transformation, present a robust, field-tested experimental protocol using a transition metal catalyst, discuss optimization strategies, and outline essential safety and characterization procedures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method to access this valuable chemical entity.

Introduction and Mechanistic Rationale

The synthesis of substituted benzofurans is a cornerstone of modern heterocyclic chemistry. Among the various synthetic routes, the transition metal-catalyzed intramolecular cyclization of o-alkynyl phenols stands out for its atom economy and high efficiency.[1][2] This method provides a direct and reliable pathway to C2-substituted benzofurans through the formation of a C-O bond.[1]

The core of this protocol relies on a 5-endo-dig cyclization pathway. The causality of this reaction is rooted in the activation of the alkyne moiety by a π-acidic metal catalyst, such as gold(I), palladium(II), or indium(III).[1]

The generalized mechanism proceeds as follows:

  • Alkyne Activation: The metal catalyst coordinates to the alkyne, increasing its electrophilicity and making it susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization step is regioselective, favoring the 5-endo-dig pathway to form the five-membered furan ring.

  • Protodemetalation: The resulting vinyl-metal intermediate undergoes protodemetalation, releasing the benzofuran product and regenerating the active catalyst for the next cycle.

This mechanistic pathway is highly efficient and allows for a broad range of functional groups on both the aromatic ring and the alkyne terminus.

Mechanistic Diagram: Metal-Catalyzed 5-endo-dig Cyclization

Mechanism General Mechanism of o-Alkynyl Phenol Cyclization cluster_reactants Step 1: Alkyne Activation cluster_intermediate Step 2: Nucleophilic Attack cluster_cyclized Step 3: Protodemetalation cluster_product Product Formation Reactant o-Alkynyl Phenol + M-L (Catalyst) Intermediate Activated Alkyne-Metal Complex Reactant->Intermediate Coordination Cyclized Vinyl-Metal Intermediate Intermediate->Cyclized 5-endo-dig Cyclization Product 2-Benzofuranol Scaffold + M-L Cyclized->Product Protodemetalation

Caption: A generalized workflow of the metal-catalyzed intramolecular cyclization.

Experimental Protocol: Gold-Catalyzed Synthesis

This protocol details a gold-catalyzed approach, which is often favored for its mild reaction conditions and high functional group tolerance.[3][4]

Materials and Equipment
  • Starting Material: o-(Ethynyl)phenol or substituted derivative

  • Catalyst: Chloro(triphenylphosphine)gold(I) [Ph3PAuCl]

  • Co-catalyst/Activator: Silver trifluoromethanesulfonate [AgOTf]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Reagents for Workup: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO4)

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (Argon or Nitrogen), rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Procedure
  • Flask Preparation: Place an o-alkynyl phenol substrate (1.0 eq, e.g., 0.5 mmol) into a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the gold catalyst, Ph3PAuCl (0.02 eq, 2 mol%), and the silver co-catalyst, AgOTf (0.02 eq, 2 mol%). The silver salt serves to abstract the chloride from the gold complex, generating a more catalytically active cationic gold species in situ.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure benzofuran product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Optimization and Comparative Data

The choice of catalyst and reaction conditions can significantly impact yield and reaction time. While gold is highly effective, other metals have been successfully employed. This self-validating system allows for rational adjustments based on substrate reactivity.

Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Typical YieldsReference
PdCl2 / BQ 5-10Acetonitrile80Good[1]
Ph3PAuCl / AgOTf 1-5MeCN / DCM25-70Moderate to Good[4]
Indium(III) Halides 5DCE80Good[1]
Copper-based 10-20Toluene110Variable[5]
Lewis/Protic Acids 20Toluene120Good[6]

Key Insights for Optimization:

  • Electron-donating groups on the phenol ring generally accelerate the reaction by increasing the nucleophilicity of the hydroxyl group.

  • Electron-withdrawing groups may require higher catalyst loading or elevated temperatures.

  • Solvent Choice: Less polar solvents like toluene or DCE can be effective, especially for higher temperature reactions. For milder, gold-catalyzed reactions, DCM or acetonitrile are common.[4]

  • Catalyst Selection: For simple substrates, indium or palladium catalysts offer a cost-effective alternative to gold. However, for complex molecules with sensitive functional groups, the mildness of gold catalysis is often superior.[3][4]

Safety and Handling

Scientific integrity demands a commitment to safety. Adherence to proper laboratory procedures is mandatory.

  • Phenols: Phenolic compounds are toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., double-layered nitrile gloves).[7]

  • Alkynes: While many are stable, terminal alkynes can be hazardous under certain conditions. Avoid contact with heavy metal salts that could form explosive acetylides.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • Catalysts: Heavy metal catalysts are toxic. Avoid inhalation of dust and skin contact.

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations.[7]

References

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(12), 10347-10385. [Link]

  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Angewandte Chemie International Edition, 62(5), e202214986. [Link]

  • Di Mola, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 721. [Link]

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

  • Rao, M. L. N., & Jadhav, D. N. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 46(12), 2046-2048. [Link]

  • ResearchGate. (n.d.). The formation of benzofuran from o-alkynylphenol. ResearchGate. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. [Link]

  • da Silva, A. F., et al. (2020). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 8, 601. [Link]

  • Gandeepan, P., et al. (2018). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C−H... Angewandte Chemie International Edition, 57(31), 9798-9802. [Link]

  • Khan, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5790. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

Sources

Application Note: Palladium-Catalyzed Intramolecular Cyclization to 2-Benzofuranol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Palladium-Catalyzed Intramolecular Cyclization to 2-Benzofuranol , a critical transformation in the synthesis of pharmacophores found in anticoagulants, anti-inflammatory agents, and natural products.

Note on Chemical Nomenclature & Tautomerism: 2-Benzofuranol is the enol tautomer of benzofuran-2(3H)-one (a lactone). Under most physiological and experimental conditions, the equilibrium heavily favors the benzofuran-2(3H)-one form. This protocol focuses on the synthesis of this stable core, acknowledging that it represents the "2-benzofuranol" scaffold requested.

Introduction & Strategic Significance

The benzofuran-2(3H)-one skeleton is a privileged motif in medicinal chemistry, serving as the core for bioactive molecules such as Griseofulvin (antifungal) and various COX-2 inhibitors . Traditional synthesis often involves harsh acid-catalyzed condensation of phenols with glyoxylic acid (the Pechmann condensation) or intramolecular lactonization.

Palladium-catalyzed intramolecular cyclization offers a superior alternative, operating under mild conditions with high functional group tolerance. The two primary Pd-catalyzed pathways to this scaffold are:

  • Intramolecular Alkoxycarbonylation of 2-Alkenylphenols: Uses CO insertion to form the lactone ring.

  • Oxidative Cyclization of 2-Alkynylphenols (with Hydrolysis): Uses water as a nucleophile to generate the lactone via a vinyl-palladium intermediate.

This guide details the Alkoxycarbonylation Protocol , as it is the most direct method for constructing the 2-benzofuranol/lactone core from readily available alkenylphenols.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction generally proceeds via a Pd(II) cycle involving Wacker-type activation or oxidative carbonylation.

The Catalytic Cycle (Alkoxycarbonylation Pathway)
  • Coordination: The electrophilic Pd(II) species coordinates to the alkene moiety of the 2-alkenylphenol.

  • Nucleophilic Attack (Cyclization): The phenolic oxygen attacks the activated alkene (typically 5-exo-trig or 6-endo-trig), forming a

    
    -alkyl-Pd(II) intermediate.
    
  • CO Insertion: Carbon monoxide inserts into the Pd-C bond, forming an acyl-Pd(II) complex.

  • Solvolysis/Reductive Elimination: An external nucleophile (alcohol or water) or base facilitates the release of the product and regeneration of Pd(0).

  • Re-oxidation: An oxidant (e.g., Cu(II), Benzoquinone) re-oxidizes Pd(0) to Pd(II) to close the catalytic cycle.

Mechanistic Visualization

Pd_Cycle Start Pd(II) Catalyst (Active Species) Coordination Alkene Coordination (π-Complex) Start->Coordination + Substrate Nu_Attack Intramolecular Nucleophilic Attack (Phenolic -OH) Coordination->Nu_Attack Alkyl_Pd σ-Alkyl-Pd(II) Intermediate Nu_Attack->Alkyl_Pd Cyclization CO_Insert CO Insertion (Acyl-Pd Complex) Alkyl_Pd->CO_Insert + CO Prod_Release Reductive Elimination/Solvolysis Yields Benzofuran-2-one CO_Insert->Prod_Release Reox Re-oxidation Pd(0) -> Pd(II) Prod_Release->Reox - Product Reox->Start + Oxidant

Figure 1: Catalytic cycle for the Pd-catalyzed intramolecular alkoxycarbonylation of alkenylphenols to benzofuran-2(3H)-ones.

Standard Operating Protocol (SOP)

Target Reaction: Conversion of 2-allylphenol to 3-methylbenzofuran-2(3H)-one.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Allylphenol (1.0 equiv)

  • Catalyst: PdCl₂(MeCN)₂ (5 mol%) or Pd(OAc)₂

  • Oxidant: p-Benzoquinone (1.0 equiv) or CuCl₂ (2.0 equiv)

  • Ligand (Optional): 1,10-Phenanthroline (if regioselectivity is poor)

  • Solvent: Methanol (MeOH) or THF/MeOH mixture (anhydrous)

  • Gas: Carbon Monoxide (CO) (Balloon pressure, ~1 atm)[1]

  • Base: NaOAc (2.0 equiv) - buffers the acid generated during the cycle.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add PdCl₂(MeCN)₂ (0.05 mmol, 13 mg), p-Benzoquinone (1.0 mmol, 108 mg), and NaOAc (2.0 mmol, 164 mg) to the flask.

  • Substrate Addition: Dissolve 2-allylphenol (1.0 mmol) in anhydrous MeOH (5 mL) and transfer to the reaction vessel via syringe.

  • CO Purge:

    • Safety Note: Perform this step in a well-ventilated fume hood. CO is toxic.

    • Attach a balloon filled with CO to the flask via a needle.

    • Briefly evacuate the flask (carefully, to avoid solvent bumping) and refill with CO. Repeat 3 times to ensure a CO atmosphere.

  • Reaction: Stir the mixture vigorously at 40–60 °C for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc) or LC-MS.

    • Checkpoint: The solution typically turns dark/black as Pd(0) precipitates if re-oxidation is slow, or remains homogenous/dark red if active.

  • Work-up:

    • Cool the reaction to room temperature.

    • Vent the CO balloon safely (into a fume hood exhaust).

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).

  • Characterization: Confirm structure via ¹H NMR (look for disappearance of alkene protons and appearance of lactone signals) and IR (strong carbonyl stretch at ~1760-1780 cm⁻¹).

Optimization & Troubleshooting Guide

Key Decision Factors

Use the workflow below to optimize reaction conditions based on observed byproducts or low yields.

Optimization_Tree Problem Issue Encountered LowConv Low Conversion Problem->LowConv BetaElim Beta-Hydride Elimination (Benzofuran formed instead) Problem->BetaElim Regio Wrong Regioisomer Problem->Regio Soln1 Increase Temp (60->80°C) Check CO purity LowConv->Soln1 Soln2 Increase CO Pressure Add Ligand (dppf) BetaElim->Soln2 Soln3 Switch Solvent (THF/MeOH) Use Bulky Ligand Regio->Soln3

Figure 2: Troubleshooting decision tree for Pd-catalyzed carbonylation.

Parameter Optimization Table
ParameterStandard ConditionOptimization StrategyRationale
Catalyst PdCl₂(MeCN)₂Pd(TFA)₂ or Pd(OAc)₂More electrophilic Pd(II) species accelerate alkene coordination.
Oxidant p-BenzoquinoneCuCl₂ or O₂ (1 atm)CuCl₂ is cheaper but can lead to chlorinated side products. O₂ is greener but slower.
Solvent MeOHTHF, DCM, or TolueneMeOH promotes ester formation if CO insertion is intermolecular. Aprotic solvents favor intramolecular lactonization.
CO Pressure 1 atm (Balloon)5-10 atm (Bomb)Higher CO pressure suppresses

-hydride elimination (which leads to benzofurans) and favors CO insertion (lactone).

Scope and Limitations

  • Electron-Rich Phenols: React faster due to increased nucleophilicity of the oxygen.

  • Steric Hindrance: Substituents at the 3-position of the phenol (ortho to OH) may slow down coordination but generally do not stop the reaction.

  • Internal Alkenes: React slower than terminal alkenes and may require higher temperatures (80 °C).

Safety Protocols

  • Carbon Monoxide (CO): An invisible, odorless, toxic gas. Always use a CO monitor in the hood. Never work alone when using pressurized CO.

  • Palladium Residues: Pd species can be sensitizers. Dispose of heavy metal waste in designated containers.

  • Pressurized Vessels: If optimizing with high pressure (>1 atm), use rated glass pressure tubes or stainless steel autoclaves with blast shields.

References

  • Xia, Z. et al. (2023).[2] "Flexible Synthesis of Benzofuranones from o-Alkynyl Phenols or Benzofurans." European Journal of Organic Chemistry.

  • Gabriele, B., et al. (2008). "A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols." The Journal of Organic Chemistry, 73(18), 7336–7341.

  • Eidamshaus, C., & Burch, J. D. (2008).[3] "One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols." Organic Letters, 10(19), 4211–4214.

  • Du, W., et al. (2009). "Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes." Organic Letters, 11(5), 1083-1086.

Sources

Application Notes & Protocols: Friedel-Crafts Alkylation for the Synthesis of Benzofuran-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Friedel-Crafts alkylation methods for the synthesis and functionalization of benzofuran-2(3H)-one derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of this classic yet powerful reaction, detailing both intermolecular and intramolecular strategies. This document offers field-proven, step-by-step protocols utilizing various catalytic systems, including Lewis and Brønsted acids, and discusses critical parameters influencing reaction outcomes such as regioselectivity and yield. Through detailed diagrams, comparative data tables, and expert insights, this guide serves as an essential resource for researchers aiming to leverage Friedel-Crafts chemistry for the construction of complex benzofuranone libraries.

Introduction: The Significance of the Benzofuran-2(3H)-one Scaffold

The benzofuran-2(3H)-one, or coumaranone, core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with potent biological activities. These derivatives have garnered substantial attention in pharmaceutical research due to their diverse pharmacological profiles, including antibiotic, anti-inflammatory, and anticancer properties. The strategic functionalization of the benzofuranone aromatic ring via carbon-carbon bond formation is a critical step in the development of new chemical entities.

Among the array of C-C bond-forming reactions, the Friedel-Crafts alkylation stands out for its utility in introducing alkyl substituents onto aromatic rings.[1][2][3] This electrophilic aromatic substitution reaction, discovered by Charles Friedel and James Crafts in 1877, traditionally involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst.[1][2] Modern variations have expanded the scope to include alcohols, alkenes, and other electrophilic partners, catalyzed by a broader range of Lewis and Brønsted acids.[1][3]

This guide focuses on the practical application of Friedel-Crafts alkylation to the benzofuran-2(3H)-one system, a task that presents unique challenges and opportunities related to the electronic nature and reactivity of the heterocyclic core.

Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade

The Friedel-Crafts alkylation proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction can be dissected into three primary stages:

  • Generation of the Electrophile: The catalyst, typically a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, TfOH), interacts with the alkylating agent (e.g., an alkyl halide, alcohol, or alkene) to generate a highly electrophilic carbocation or a polarized complex that behaves as a carbocation equivalent.[2][4] The stability of this carbocation is a crucial factor, and rearrangements to form more stable carbocations are a common and critical consideration in experimental design.[4]

  • Nucleophilic Attack by the Aromatic Ring: The electron-rich π-system of the benzofuranone's aromatic ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The position of this attack (regioselectivity) is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

  • Deprotonation and Aromatization: A weak base, often the conjugate base of the acid catalyst (e.g., [AlCl₄]⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new alkyl group.[5][6] This step restores the aromaticity of the ring, regenerating the catalyst and yielding the final alkylated benzofuranone product.

Friedel_Crafts_Alkylation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization RX R-X (Alkylating Agent) Carbocation R⁺ (Carbocation) + [AlCl₃X]⁻ RX->Carbocation Coordination & Ionization LA AlCl₃ (Lewis Acid) LA->RX Benzofuranone Benzofuran-2(3H)-one AreniumIon Arenium Ion (Sigma Complex) Carbocation->AreniumIon Benzofuranone->AreniumIon π-attack Base [AlCl₃X]⁻ Product Alkylated Benzofuranone AreniumIon->Product Deprotonation Base->AreniumIon CatalystRegen AlCl₃ + HX

Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Intermolecular Alkylation Protocols

Intermolecular alkylation involves the reaction of a benzofuran-2(3H)-one substrate with a separate alkylating agent. The choice of catalyst and reaction conditions is paramount for achieving high yields and controlling regioselectivity.

Lewis Acid-Catalyzed Alkylation with Alcohols

Tertiary and benzylic alcohols are excellent alkylating agents under Lewis acid catalysis, as they readily form stable carbocations.

Protocol 1: FeCl₃-Catalyzed Tert-Butylation of Benzofuran-2(3H)-one

This protocol describes a mild and efficient method for the introduction of a tert-butyl group, a common blocking group or pharmacophore modifier.

  • Materials:

    • Benzofuran-2(3H)-one (1.0 mmol, 1.0 equiv)

    • tert-Butanol (1.5 mmol, 1.5 equiv)

    • Anhydrous Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)

    • Anhydrous Dichloroethane (DCE) (5 mL)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzofuran-2(3H)-one and anhydrous FeCl₃.

    • Add anhydrous DCE via syringe and stir the mixture until the solids are suspended.

    • Add tert-butanol dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkylated product.

Table 1: Comparison of Lewis Acids for Alkylation

Catalyst (mol%)Alkylating AgentSolventTemp (°C)Yield (%)Reference
FeCl₃ (10)tert-ButanolDCE60~85[1]
AlCl₃ (110)Isopropyl chlorideNeat25~70[2][4]
BF₃·OEt₂ (100)CyclohexeneCH₂Cl₂0-25~80[1]
ZnCl₂ (150)Benzyl chlorideCS₂45~65

Expert Insight: The choice of Lewis acid is critical. Stronger Lewis acids like AlCl₃ can sometimes lead to over-alkylation or isomerization side products.[5] Milder catalysts like FeCl₃ often provide a better balance of reactivity and selectivity.[1] Stoichiometric amounts of AlCl₃ are often required because the catalyst can complex with the carbonyl oxygen of the product, rendering it inactive.[3]

Brønsted Acid-Catalyzed Alkylation

Strong Brønsted acids are effective catalysts, particularly for alkylations using alkenes or alcohols that can be easily dehydrated.

Protocol 2: Triflic Acid (TfOH)-Catalyzed Cyclohexylation

  • Materials:

    • Benzofuran-2(3H)-one (1.0 mmol, 1.0 equiv)

    • Cyclohexene (2.0 mmol, 2.0 equiv)

    • Trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 5 mol%)

    • Anhydrous Nitromethane (CH₃NO₂) (4 mL)

  • Step-by-Step Procedure:

    • In a clean, dry flask, dissolve benzofuran-2(3H)-one in anhydrous nitromethane.

    • Add cyclohexene to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TfOH to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully quench the reaction with cold saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography to yield the cyclohexylated benzofuranone.

Intramolecular Friedel-Crafts Alkylation: Building Fused Ring Systems

Intramolecular Friedel-Crafts alkylation is a powerful strategy for constructing polycyclic frameworks containing the benzofuranone core. This approach is particularly effective for forming 5- or 6-membered rings.[3][7] The reaction involves a benzofuranone substrate tethered to a suitable electrophilic precursor, such as an alcohol or an alkene.

Protocol 3: Polyphosphoric Acid (PPA)-Catalyzed Cyclization

This protocol illustrates the synthesis of a tricyclic system via the intramolecular cyclization of a 4-(3-hydroxypropyl)benzofuran-2(3H)-one derivative.

Intramolecular_FC_Workflow Start 4-(3-Hydroxypropyl) benzofuran-2(3H)-one PPA Polyphosphoric Acid (PPA) Heat (e.g., 100 °C) Start->PPA 1. Add Substrate to Catalyst Carbocation Intramolecular Carbocation Formation PPA->Carbocation 2. Generate Electrophile Cyclization Electrophilic Attack (Ring Closure) Carbocation->Cyclization 3. Nucleophilic Attack Product Tricyclic Fused Benzofuranone Cyclization->Product 4. Rearomatize

Figure 2: Workflow for intramolecular Friedel-Crafts cyclization.

  • Materials:

    • 4-(3-Hydroxypropyl)benzofuran-2(3H)-one (0.5 mmol, 1.0 equiv)

    • Polyphosphoric acid (PPA) (5 g)

    • Ice-water

    • Diethyl ether

  • Step-by-Step Procedure:

    • Preheat the polyphosphoric acid to 80 °C in a round-bottom flask equipped with a mechanical stirrer.

    • Add the 4-(3-hydroxypropyl)benzofuran-2(3H)-one substrate to the hot PPA with vigorous stirring.

    • Increase the temperature to 100-110 °C and maintain for 2-3 hours.

    • Monitor the reaction by taking small aliquots, quenching with ice, extracting, and analyzing by TLC.

    • After completion, cool the flask to about 60 °C and pour the viscous mixture slowly onto crushed ice with stirring.

    • Allow the ice to melt completely, then extract the aqueous suspension with diethyl ether (3 x 20 mL).

    • Combine the ether extracts, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to obtain the tetracyclic product.

Expert Insight: The success of intramolecular cyclizations is highly dependent on ring size. The formation of 6-membered rings is generally favored over 5- and 7-membered rings due to favorable transition state conformations.[7] For substrates prone to dehydration rather than cyclization, using a milder Brønsted acid or a Lewis acid might be a better strategy.[7]

Asymmetric Friedel-Crafts Alkylation

The development of enantioselective Friedel-Crafts reactions is of paramount importance for the synthesis of chiral drugs. A notable strategy involves a tandem Friedel-Crafts/lactonization reaction of phenols with trifluoropyruvates, catalyzed by a chiral Lewis acid, to afford optically active 3-hydroxy-3-trifluoromethyl benzofuran-2-ones.[8]

This advanced method provides direct access to valuable chiral building blocks with high enantiomeric excess (up to >99% ee) and in good yields (up to 94%).[8] The proposed mechanism suggests that specific interactions between the phenolic hydroxyl group and the trifluoropyruvate, orchestrated by the chiral catalyst, are key to achieving the high levels of enantio- and regioselectivity.[8] This approach highlights the potential for creating complex, stereodefined benzofuranone derivatives for medicinal chemistry applications.[8]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Insufficient catalyst activity or deactivation.

    • Solution: Switch to a stronger Lewis acid (e.g., from FeCl₃ to AlCl₃) or increase the catalyst loading. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Carbocation Rearrangement:

    • Cause: Formation of a less stable primary or secondary carbocation that rearranges to a more stable tertiary carbocation.[4]

    • Solution: This is an inherent limitation of Friedel-Crafts alkylation. Consider using Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkyl chain without rearrangement.[3]

  • Polyalkylation:

    • Cause: The alkylated product is often more nucleophilic than the starting material, leading to further alkylation.

    • Solution: Use a large excess of the benzofuranone substrate relative to the alkylating agent to favor mono-alkylation.

  • Poor Regioselectivity:

    • Cause: The electronic and steric directing effects on the benzofuranone ring are not sufficiently differentiated.

    • Solution: Introduce a bulky blocking group at one of the reactive positions, which can be removed after the alkylation step. Alternatively, explore directed metalation-alkylation strategies for absolute regiocontrol.

Conclusion

The Friedel-Crafts alkylation remains a cornerstone of synthetic organic chemistry for the C-H functionalization of aromatic systems. Its application to the benzofuran-2(3H)-one scaffold provides robust and versatile pathways to a wide range of derivatives. By carefully selecting the catalyst, alkylating agent, and reaction conditions, researchers can effectively control the reaction outcome. Both intermolecular and intramolecular variants offer strategic advantages for either simple substitution or the construction of complex, fused-ring systems. Understanding the underlying mechanisms and potential pitfalls, as detailed in this guide, is crucial for the successful implementation of these powerful methods in drug discovery and development programs.

References

  • Organic Chemistry Frontiers. (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. RSC Publishing. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved February 5, 2026, from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved February 5, 2026, from [Link]

  • Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved February 5, 2026, from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved February 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation. YouTube. Retrieved February 5, 2026, from [Link]

  • SciELO. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2015, October 2). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. PubMed. Retrieved February 5, 2026, from [Link]

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Application Notes and Protocols for the C3-Alkylation of Benzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed procedures and expert insights into the C3-alkylation of benzofuran-2(3H)-one, also known as 2-coumaranone. This pivotal chemical transformation is fundamental to the synthesis of a diverse array of biologically active molecules and complex natural products. We will explore the foundational principles of enolate generation at the C3 position and subsequent reaction with various alkylating agents. This document details two robust and widely applicable protocols: one employing a strong, non-nucleophilic base (Lithium Diisopropylamide - LDA) for complete enolate formation, and another utilizing Phase-Transfer Catalysis (PTC) for milder, scalable, and industrially relevant applications. Furthermore, we delve into the principles of asymmetric C3-alkylation, a critical strategy for the enantioselective synthesis of chiral 3-substituted benzofuranones. Each section is grounded in established chemical principles, providing not just the "how" but the "why" behind each procedural step, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the C3-Functionalized Benzofuran-2(3H)-one Scaffold

The benzofuran-2(3H)-one core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives are known to exhibit a wide spectrum of biological activities. The introduction of substituents at the C3 position is a key strategy for modulating the pharmacological properties of these molecules, leading to the development of novel therapeutic agents. The C3-alkylated benzofuran-2(3H)-one motif is a cornerstone for building molecular complexity and is found in numerous compounds of pharmaceutical interest.

The acidity of the protons at the C3 position allows for deprotonation to form a resonance-stabilized enolate, which can then act as a nucleophile, reacting with various electrophiles.[1] This reactivity is the basis for the C3-alkylation, a powerful tool for carbon-carbon bond formation at this position.

Mechanistic Rationale: The Chemistry of C3-Alkylation

The C3-alkylation of benzofuran-2(3H)-one is a classic example of enolate chemistry. The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to abstract a proton from the α-carbon (C3) of the carbonyl group, leading to the formation of a nucleophilic enolate. The choice of base is critical and dictates the efficiency and selectivity of the reaction.

  • Nucleophilic Attack: The generated enolate then attacks an electrophilic alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction, forming a new carbon-carbon bond at the C3 position.

The overall transformation can be depicted as follows:

G cluster_0 Deprotonation cluster_1 Alkylation start Benzofuran-2(3H)-one enolate Resonance-Stabilized Enolate start->enolate Base product C3-Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X)

Figure 1: General workflow for the C3-alkylation of benzofuran-2(3H)-one.

Choice of Base: A Critical Parameter

The selection of the appropriate base is paramount for a successful alkylation. The base must be strong enough to deprotonate the C3 position effectively, but its nucleophilicity and steric properties must also be considered to avoid unwanted side reactions.

  • Strong, Non-Nucleophilic Bases (e.g., LDA): Lithium diisopropylamide (LDA) is an ideal choice for achieving complete and irreversible enolate formation.[2] Its bulky nature minimizes nucleophilic attack on the carbonyl group of the starting material or the alkylating agent.[3] This method is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[4]

  • Hydroxides/Alkoxides with Phase-Transfer Catalysis: For less sensitive substrates or for large-scale industrial applications, a combination of a solid inorganic base (like NaOH or K₂CO₃) and a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the base or the enolate between the aqueous/solid and organic phases, allowing the reaction to proceed under milder, biphasic conditions.[5]

Experimental Protocols

Protocol 1: C3-Alkylation via LDA-Mediated Enolate Formation

This protocol is suitable for a wide range of alkyl halides and provides excellent yields due to the near-quantitative formation of the enolate.

Materials:

  • Benzofuran-2(3H)-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at 0 °C for 15 minutes, then re-cool to -78 °C.

  • Enolate Formation: Dissolve benzofuran-2(3H)-one (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2-1.5 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-alkyl-benzofuran-2(3H)-one.

Alkylating Agent Base Solvent Temp (°C) Time (h) Typical Yield
Methyl IodideLDATHF-78 to RT3High
Allyl BromideLDATHF-78 to RT4High
Benzyl BromideLDATHF-78 to RT4High

Table 1: Representative conditions for LDA-mediated C3-alkylation.

Protocol 2: C3-Alkylation via Phase-Transfer Catalysis (PTC)

This method is advantageous for its operational simplicity, milder reaction conditions, and scalability.

Materials:

  • Benzofuran-2(3H)-one

  • Toluene or Dichloromethane (DCM)

  • Alkyl halide

  • 50% aqueous Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzofuran-2(3H)-one (1.0 equivalent), the alkyl halide (1.2 equivalents), the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents), and the organic solvent (e.g., toluene).

  • Base Addition: While stirring vigorously, add the 50% aqueous NaOH solution or solid K₂CO₃ (2-3 equivalents).

  • Reaction: Stir the biphasic mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with the same organic solvent (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Alkylating Agent Base Catalyst Solvent Temp (°C) Typical Yield
Benzyl Bromide50% NaOH (aq)TBABTolueneRTGood to High
Ethyl BromoacetateK₂CO₃ (solid)TBABDCM40Good
1-Bromobutane50% NaOH (aq)TBABToluene50Moderate to Good

Table 2: Representative conditions for Phase-Transfer Catalyzed C3-alkylation.

Asymmetric C3-Alkylation: The Chiral Challenge

The creation of a stereocenter at the C3 position is of great importance for the synthesis of enantiomerically pure pharmaceuticals. Asymmetric C3-alkylation can be achieved using chiral phase-transfer catalysts. These catalysts are typically derived from cinchona alkaloids and feature a chiral quaternary ammonium salt structure.

The mechanism involves the formation of a chiral ion pair between the catalyst and the enolate. The steric and electronic properties of the chiral catalyst then direct the approach of the alkylating agent to one face of the planar enolate, resulting in an enantiomeric excess of one stereoisomer.

G Enolate Benzofuranone Enolate (Prochiral) IonPair Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate->IonPair + Q*X Catalyst Chiral PTC (QX) Alkylation Alkylation (R-X) IonPair->Alkylation Product_S S-Enantiomer Alkylation->Product_S Favored Facial Attack Product_R R-Enantiomer Alkylation->Product_R Disfavored Facial Attack

Figure 2: Enantioselective C3-alkylation using a chiral phase-transfer catalyst.

The selection of the catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity. This area is a subject of ongoing research, with new generations of catalysts being developed to improve the efficiency and scope of these transformations.[2][6]

Conclusion and Future Perspectives

The C3-alkylation of benzofuran-2(3H)-one is a robust and versatile method for the synthesis of valuable substituted heterocyclic compounds. The choice between a strong base-mediated approach and a phase-transfer catalysis protocol allows for flexibility depending on the substrate, scale, and desired reaction conditions. The development of asymmetric variants of this reaction continues to be a significant area of research, with the potential to provide efficient access to a wide range of enantiomerically pure, biologically active molecules. This guide provides a solid foundation for researchers to successfully implement and adapt these important synthetic transformations in their own laboratories.

References

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]

  • Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. (2020). Available at: [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. National Center for Biotechnology Information. Available at: [Link]

  • Representative procedure for the alkylation reaction: Preparation of 9. The Royal Society of Chemistry. Available at: [Link]

  • A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. Zeitschrift für Naturforschung B. Available at: [Link]

  • New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi. Available at: [Link]

  • Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ARKIVOC. (2013). Available at: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]

  • Chiral Camphor Derivatives as New Catalysts for Asymmetric Phase-Transfer Alkylation. ResearchGate. (2007). Available at: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. (2019). Available at: [Link]

  • Using LDA to Form an Enolate Ion. Chemistry LibreTexts. (2014). Available at: [Link]

  • carbonyl alkylations with LDA. YouTube. (2019). Available at: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 3,3-Disubstituted Benzofuran-2-ones via Sequential C3-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,3-Disubstituted Benzofuran-2-ones

The benzofuran-2(3H)-one, or 2-coumaranone, scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic pharmaceuticals.[1][2] This core structure is associated with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] Of particular interest to medicinal chemists is the installation of two substituents at the C3 position, creating a quaternary stereocenter. This 3,3-disubstituted pattern is a prominent structural feature in many bioactive natural products and is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

This application note provides a detailed, field-proven protocol for the synthesis of 3,3-disubstituted benzofuran-2-ones starting from the readily available benzofuran-2(3H)-one. The strategy relies on a sequential, one-pot dialkylation of the parent lactone via its enolate intermediate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and provide insights for troubleshooting and optimization.

Reaction Principle and Mechanism

The synthetic strategy is predicated on the fundamental principles of enolate chemistry. The starting material, benzofuran-2(3H)-one, exists in tautomeric equilibrium with its enol form, 2-hydroxybenzofuran. The equilibrium heavily favors the more stable lactone (ketone) form, which serves as the substrate for our transformation.

Enolate Formation: The Critical Deprotonation Step

The carbon atom adjacent to the carbonyl group (C3) possesses two acidic protons. The pKa of these α-protons in a lactone system is approximately 25, similar to that of acyclic esters.[6] To achieve efficient alkylation, a quantitative deprotonation is required to form the corresponding enolate.

Causality Behind Reagent Selection: The choice of base is paramount. A strong, non-nucleophilic base is required to ensure rapid and complete deprotonation without competing nucleophilic attack at the electrophilic carbonyl carbon of the lactone, which would lead to undesired saponification (ring-opening). Lithium diisopropylamide (LDA) is the base of choice for this purpose.[7] Its bulky isopropyl groups provide steric hindrance that prevents it from acting as a nucleophile, while its high basicity (pKa of the conjugate acid, diisopropylamine, is ~36) allows for the irreversible and quantitative conversion of the lactone to its lithium enolate.[8] The reaction is performed at low temperatures (-78 °C) to ensure the kinetic stability of both the LDA and the resulting enolate, preventing side reactions.

Sequential Alkylation: Building the Quaternary Center

The generated enolate is a potent carbon-centered nucleophile. While it is an ambident nucleophile with reactivity at both the carbon and oxygen atoms, its reaction with soft electrophiles, such as alkyl halides, overwhelmingly favors C-alkylation to form a new carbon-carbon bond.[8]

The protocol described herein employs a sequential, one-pot dialkylation. After the formation of the mono-alkylated product, a second equivalent of LDA is introduced to deprotonate the remaining α-proton at C3, generating a new enolate. Subsequent addition of a second electrophile furnishes the final 3,3-disubstituted product. This method allows for the introduction of two different alkyl groups (R¹ and R²) in a controlled manner.

Visualized Workflow and Mechanism

G start Benzofuran-2(3H)-one step1 1. LDA, THF, -78 °C 2. R¹-X start->step1 intermediate 3-Monosubstituted Benzofuran-2-one step1->intermediate step2 1. LDA, THF, -78 °C 2. R²-X intermediate->step2 product 3,3-Disubstituted Benzofuran-2-one step2->product workup Aqueous Work-up & Purification product->workup

Caption: High-level experimental workflow for the one-pot synthesis.

Caption: Key mechanistic steps of the sequential C3-alkylation process.

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents:

  • Benzofuran-2(3H)-one (1.0 eq)

  • Diisopropylamine (2.2 eq)

  • n-Butyllithium (2.2 eq, typically 2.5 M in hexanes)

  • First electrophile (R¹-X, e.g., Iodomethane, Benzyl bromide) (1.05 eq)

  • Second electrophile (R²-X, e.g., Allyl bromide, Propargyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

  • Syringes for the transfer of anhydrous solvents and reagents.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • In Situ LDA Preparation: Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution at -78 °C. After the addition is complete, allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the freshly prepared LDA solution back down to -78 °C.

  • First Enolate Formation: Dissolve benzofuran-2(3H)-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature. A color change (typically to yellow or orange) indicates enolate formation.

  • First Alkylation: Add the first electrophile (R¹-X, 1.05 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Second Enolate Formation & Alkylation: After the first alkylation is complete, add the second electrophile (R²-X, 1.1 eq) dropwise to the same reaction mixture at -78 °C. Self-validation insight: The enolate formed after the first alkylation is still present and will react with the second electrophile. For a different second substituent, a second equivalent of LDA must be added before the second electrophile. For this protocol, we assume R¹=R² for simplicity, but for R¹≠R², one would add another 1.1 eq of LDA, stir for 1 hour, then add R²-X. Let the reaction proceed for another 2-4 hours at -78 °C, slowly warming to room temperature overnight.

  • Reaction Quench and Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3,3-disubstituted benzofuran-2-one.

Data Summary and Reaction Scope

This protocol is versatile and accommodates a range of electrophiles, enabling the synthesis of a diverse library of compounds.

EntryR¹ Group (from R¹-X)R² Group (from R²-X)Expected YieldNotes
1MethylMethylExcellentIodomethane is a highly reactive electrophile.
2BenzylBenzylExcellentBenzyl bromide is an effective electrophile.
3AllylAllylGoodAllyl halides are suitable for introducing unsaturation.
4PropargylPropargylGoodPropargyl halides introduce a terminal alkyne handle.
5MethylBenzylGoodDemonstrates asymmetric dialkylation feasibility.

Troubleshooting and Field-Proven Insights

  • Problem: Low or no yield of the desired product.

    • Probable Cause: Inactive LDA. The n-butyllithium may have degraded, or the system may not have been sufficiently anhydrous.

    • Solution: Titrate the n-butyllithium before use to determine its exact molarity. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Problem: Incomplete reaction or mixture of mono- and di-alkylated products.

    • Probable Cause: Insufficient reaction time or a less reactive electrophile. Steric hindrance can also slow the second alkylation.

    • Solution: Increase the reaction time and/or allow the reaction to warm to a higher temperature (e.g., -40 °C or room temperature) after the addition of the electrophile. Using a more reactive halide (I > Br > Cl) can improve conversion.

  • Problem: Formation of a ring-opened (saponified) side product.

    • Probable Cause: The use of a nucleophilic base or allowing the reaction to warm too much in the presence of unquenched base.

    • Solution: Strictly adhere to the use of a non-nucleophilic base like LDA and maintain low temperatures during enolate formation and alkylation.

Conclusion

The sequential C3-alkylation of benzofuran-2(3H)-one is a reliable and high-yielding method for accessing synthetically valuable 3,3-disubstituted benzofuran-2-ones. The success of the protocol hinges on the careful execution of anhydrous reaction techniques and the strategic use of a strong, non-nucleophilic base to generate the key enolate intermediate. This method provides a straightforward and versatile platform for researchers in medicinal chemistry and drug development to generate diverse libraries of these important heterocyclic compounds for biological screening.

References

  • Agasti, S., Maity, S., Szabo, K. J., & Maiti, D. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis.

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry.

  • D'Accolti, L., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

  • Stevens, E. (2019). formation of enolates from esters and other acid derivatives. YouTube.

  • University of Liverpool. III Enolate Chemistry. University of Liverpool, Department of Chemistry.

  • Vollhardt, K. P. C., & Schore, N. E. Chapter 22: The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. Instructor Supplemental Solutions to Problems.

  • Weldegirma, S. (2015). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Zimmerman, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

Sources

Application Note: Precision Synthesis of 3-Benzylidenebenzofuran-2(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the precise condensation of 2-benzofuranol (chemically existing as the lactone benzofuran-2(3H)-one ) with aromatic aldehydes to synthesize 3-benzylidenebenzofuran-2(3H)-ones .

Introduction & Chemical Context

The term "2-benzofuranol" refers to the enol tautomer of benzofuran-2(3H)-one . In solution, the equilibrium heavily favors the lactone form (benzofuran-2(3H)-one). Consequently, the reaction with aldehydes is a Knoevenagel condensation at the activated C3 methylene position, yielding 3-benzylidenebenzofuran-2(3H)-ones .

Crucial Distinction:

  • Substrate: Benzofuran-2(3H)-one (Lactone)

    
     Product: 3-Benzylidenebenzofuran-2(3H)-one  (Isoaurone analogue).
    
  • Substrate: Benzofuran-3(2H)-one (Ketone)

    
     Product: Aurone  (2-Benzylidenebenzofuran-3(2H)-one).[1]
    

This protocol focuses exclusively on the C3-condensation of the lactone, a scaffold pivotal in developing bioactive compounds with anticancer, anti-inflammatory, and antioxidant properties.

Mechanistic Insight

The reaction proceeds via a base-mediated Knoevenagel mechanism. The choice of base and solvent dictates the reaction rate and the stereochemical outcome (


 ratio).
  • Deprotonation: The base abstracts a proton from the C3 position of benzofuran-2(3H)-one (

    
    ), generating a reactive enolate.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde, forming a

    
    -hydroxy lactone intermediate (aldol adduct).
    
  • Dehydration: Spontaneous or acid/base-assisted elimination of water yields the exocyclic double bond.

Stereoselectivity: The reaction typically favors the thermodynamically stable isomer (often assigned as (E) for 3-benzylidene-2-ones, where the phenyl ring is trans to the carbonyl to minimize steric repulsion), though this can vary based on the aldehyde's substitution pattern.

Visualization: Reaction Mechanism & Workflow

ReactionMechanism Substrate Benzofuran-2(3H)-one (Lactone) Enolate C3-Enolate Intermediate Substrate->Enolate Deprotonation (-H+) Base Base Catalyst (e.g., Et3N, Piperidine) Base->Enolate Adduct β-Hydroxy Lactone Intermediate Enolate->Adduct Nucleophilic Attack (+ Aldehyde) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Adduct Product 3-Benzylidenebenzofuran-2(3H)-one (Product) Adduct->Product Dehydration (-H2O) (Elimination)

Caption: Base-catalyzed Knoevenagel condensation pathway for C3-functionalization of benzofuran-2(3H)-one.

Standardized Protocols

Protocol A: Classical Base-Catalyzed Synthesis (High Reliability)

Best for: Standard aromatic aldehydes, gram-scale synthesis.

Reagents:

  • Benzofuran-2(3H)-one (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Catalyst: Triethylamine (Et

    
    N) or Piperidine (0.1 - 0.5 equiv)
    
  • Solvent: 1,4-Dioxane or Ethanol

  • Temperature: Reflux (

    
    C)
    

Procedure:

  • Dissolve benzofuran-2(3H)-one (10 mmol) and the aromatic aldehyde (10 mmol) in 1,4-dioxane (30 mL).

  • Add triethylamine (3-5 drops, catalytic) or piperidine (0.1 equiv).

  • Heat the mixture to reflux under inert atmosphere (

    
    ) for 2–4 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 3:1) for the disappearance of the lactone.

  • Cool the reaction mixture to room temperature.

  • Workup: Pour the mixture onto crushed ice (100 g) with vigorous stirring.

  • Collect the precipitate by filtration.[1] Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: Rapid screening, electron-poor aldehydes, eco-friendly requirements.

Reagents:

  • Benzofuran-2(3H)-one (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Catalyst: EDDA (Ethylenediamine diacetate) (5 mol%) or Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Solvent-free (on Basic Alumina)

Procedure:

  • Mix benzofuran-2(3H)-one (1 mmol), aldehyde (1 mmol), and EDDA (5 mol%) in a microwave vial.

  • Add MeCN (2 mL) or grind reagents with basic alumina (solvent-free).

  • Irradiate at

    
    C (Power: 100-150 W) for 10–20 minutes.
    
  • Workup:

    • If solvent used:[1] Cool and filter the precipitate directly.

    • If solid support:[2][3] Extract with hot ethanol, filter to remove alumina, and cool to crystallize.

Protocol C: Acid-Mediated Condensation

Best for: Base-sensitive substrates (e.g., phenols susceptible to oxidation).

Reagents:

  • Benzofuran-2(3H)-one[4]

  • Aldehyde[1][5][6][7][8][9]

  • Catalyst: Glacial Acetic Acid (AcOH) + conc. HCl (Trace) or Sulfuric Acid

  • Conditions: Reflux

Procedure:

  • Dissolve reactants in Glacial Acetic Acid.

  • Add 1-2 drops of concentrated HCl.

  • Reflux for 1-3 hours.

  • Cool and pour into water to precipitate the product.

Critical Parameters & Troubleshooting

ParameterRecommendationImpact on Reaction
Stoichiometry 1:1 (Lactone:Aldehyde)Excess aldehyde can be difficult to remove; excess lactone may dimerize.
Water Removal Molecular Sieves or Dean-StarkEssential for reversible reactions; drives equilibrium to product.
Side Reactions Lactone HydrolysisAvoid strong aqueous bases (e.g., NaOH/H2O) which open the lactone ring to form 2-hydroxyphenylacetic acid derivatives.
Isomerism

Control
Products are often obtained as mixtures. Recrystallization usually isolates the stable isomer. Verify geometry via NOE NMR.

Troubleshooting Table:

  • Problem: No precipitation upon pouring into ice.

    • Solution: The product may be an oil. Extract with Dichloromethane (DCM), dry over MgSO

      
      , and evaporate. Triturate the residue with cold ether/hexane.
      
  • Problem: Low yield with electron-rich aldehydes (e.g., 4-OMe).

    • Solution: Switch to Protocol C (Acid catalysis) or use higher temperatures (Protocol B - Microwave) to overcome the reduced electrophilicity.

  • Problem: Ring opening (formation of acid).

    • Solution: Ensure anhydrous conditions. Use amine bases (Et

      
      N, Piperidine) instead of hydroxide bases.
      

References

  • Reaction of Benzofuran-2(3H)

    • Source: Hassan, A. A., et al. "Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds." Journal of Heterocyclic Chemistry.
  • Knoevenagel Condensation Mechanisms

    • Source: "Knoevenagel Condensation - Reaction Mechanism and Conditions." Organic Chemistry Portal.
  • Green Synthesis & Aurone Analogues

    • Source: "Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones." (Provides parallel conditions for the isomeric aurone system, adaptable to the lactone).
  • Synthesis of 3-Substituted Benzofuran-2-ones

    • Source: "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." PMC - NIH.

Sources

Methodological Framework for the Cytotoxic Evaluation of 2-Benzofuranol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous methodological framework for evaluating the cytotoxicity of 2-benzofuranol (chemically stable as benzofuran-2(3H)-one ) and its derivatives in cancer cell lines.[1] Unlike standard screening protocols, this guide addresses the specific physicochemical challenges associated with benzofuran scaffolds—specifically their keto-enol tautomerism, redox potential, and lipophilicity. We provide a validated workflow integrating metabolic assays (MTT) with biomass quantification (SRB) and mechanistic profiling (ROS/Apoptosis) to ensure data integrity suitable for preclinical drug development.

Part 1: Chemical Handling & Stability (The "Gotcha" Factor)[1]

The Tautomerism Trap

Novice researchers often search for "2-benzofuranol" (the enol form), failing to realize that in physiological solution, the equilibrium heavily favors the lactone form, benzofuran-2(3H)-one (also known as coumaran-2-one).[1]

  • Scientific Insight: Attempting to stabilize the enol form without specific substitution (e.g., at the C3 position) is futile.[1] Your stock solution will primarily contain the lactone.[1]

  • Protocol Adjustment: All molarity calculations must be based on the molecular weight of the lactone form.

  • Solubility: These scaffolds are highly lipophilic.[1] Dissolution in aqueous media often results in "crashing out" (micro-precipitation), leading to false negatives in cytotoxicity assays.[1]

Preparation of Stock Solutions[1]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (benzofurans are photo-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Quality Control: Verify stability via HPLC if the stock is older than 1 month.

Part 2: Experimental Workflow & Cell Line Selection

To generate robust SAR (Structure-Activity Relationship) data, you must select cell lines that represent the heterogeneity of the benzofuran target profile (often tubulin or kinase-driven).[1]

Recommended Panel:

  • A549 (Lung Carcinoma): High metabolic rate; robust for ROS studies.[1]

  • MCF-7 (Breast Adenocarcinoma): Essential for evaluating estrogen-receptor modulation, a known target for some benzofuran derivatives.[1]

  • HCT116 (Colorectal Carcinoma): p53-wild type; useful for distinguishing apoptotic vs. necrotic mechanisms.[1]

Workflow Visualization

ExperimentalWorkflow cluster_0 Critical Decision Point Stock Compound Prep (10mM DMSO) QC QC: Solubility Check (Microscopy) Stock->QC Screen Primary Screen (MTT Assay) QC->Screen No precip. Validate Validation Screen (SRB Assay) Screen->Validate Confirm metabolic data Hit Hit Selection (IC50 < 10µM) Validate->Hit Mech Mechanistic Profiling (Flow Cytometry) Hit->Mech ROS, Apoptosis, Cycle

Caption: Figure 1. Integrated workflow for benzofuran cytotoxicity. The SRB validation step is mandatory to rule out redox interference common with benzofuran-mediated MTT reduction.[1]

Part 3: Primary Cytotoxicity Screening (Dual-Assay Approach)[1]

Senior Scientist Note: Benzofuran derivatives often possess redox-active moieties that can directly reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, causing false positives (inflated viability).[1] Therefore, we utilize a Dual-Assay Strategy .

Protocol A: MTT Assay (Metabolic Activity)

Use as the primary high-throughput screen.[1]

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compound (0.1 µM – 100 µM).

    • Control: Vehicle (DMSO) must match the highest concentration used in treatment (max 0.5% v/v).[1]

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Dye Addition: Add MTT (0.5 mg/mL final). Incubate 3-4h.

  • Solubilization: Remove media.[1][2] Add 150 µL DMSO.[1][2] Shake 10 min.

  • Read: Absorbance at 570 nm (Ref: 630 nm).

Protocol B: SRB Assay (Biomass Validation)

Required for any compound showing IC50 < 10 µM in MTT.[1]

  • Fixation: After treatment, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Washing: Wash 4x with slow-running tap water.[1] Air dry.

  • Staining: Add 100 µL 0.057% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 30 min at RT.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.[1] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base (pH 10.5). Shake 5 min.

  • Read: Absorbance at 510 nm.

Data Interpretation: If MTT IC50 is significantly higher than SRB IC50, the compound may be affecting mitochondrial reductase without killing the cell. If MTT IC50 is lower, check for direct chemical reduction of MTT by the compound in a cell-free well.

Part 4: Mechanistic Validation (The "Why")

Benzofuran-2-ones typically induce cytotoxicity via Oxidative Stress (ROS) leading to Mitochondrial Apoptosis .[1]

ROS Generation Assay (DCFDA)[1]
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

  • Loading: Wash treated cells with PBS. Incubate with 10 µM H2DCFDA for 30 min in serum-free media.

  • Recovery: Wash and return to complete media.[1]

  • Measurement: Flow cytometry (FITC channel) or Fluorescence Plate Reader (Ex/Em: 485/535 nm).

  • Positive Control: H2O2 (100 µM) or TBHP.

Apoptosis vs. Necrosis (Annexin V/PI)

Benzofurans often arrest cells in G2/M phase (tubulin interference) before triggering apoptosis.[1]

  • Harvest: Collect cells (including floating cells!) via trypsinization.[1]

  • Wash: Cold PBS x2.

  • Stain: Resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1][3]

  • Incubate: 15 min at RT in dark.

  • Analyze: Flow Cytometry within 1 hour.

Pathway Visualization

Mechanism Compound 2-Benzofuranol Derivative ROS ROS Accumulation (Oxidative Stress) Compound->ROS Rapid Induction Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Figure 2.[1][4][5] Proposed Mechanism of Action (MOA). Benzofuran scaffolds typically trigger the intrinsic apoptotic pathway via ROS-mediated mitochondrial destabilization.[1]

Part 5: Data Presentation & Analysis

IC50 Calculation

Do not use linear regression. Use Non-linear regression (sigmoidal dose-response) .

Equation:


[1]
  • X: Log of concentration.

  • Y: Normalized response (0% to 100% viability).

Reporting Standards Table

Summarize your findings in a comparative table.

Cell LineAssay TypeIC50 (µM) ± SDHill SlopeR² ValueInterpretation
A549 MTT4.2 ± 0.3-1.20.98High Potency
A549 SRB4.5 ± 0.5-1.10.96Validated (Concordant)
MCF-7 MTT> 50N/AN/AResistant
HCT116 MTT8.1 ± 1.2-0.90.92Moderate Potency

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI (Molecules), 2022.[1] URL:[Link][1]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. Source: National Institutes of Health (PMC), 2021.[1] URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances, 2023.[1][4] URL:[Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Source: PubMed Central, 2018.[1] URL:[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Source: ACS Publications (Journal of Medicinal Chemistry), 2024.[1] URL:[Link][1]

Sources

Application Note: Advanced Crystallization Protocols for Benzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification of benzofuran-2(3H)-one (also known as 2-coumaranone), a critical lactone intermediate in medicinal chemistry and dye synthesis.[1]

Isolating this compound presents a specific thermodynamic challenge: its low melting point (49–51 °C) creates a narrow metastable zone where "oiling out" (liquid-liquid phase separation) often competes with crystal nucleation.[1] Furthermore, the lactone moiety is susceptible to hydrolysis, reverting to o-hydroxyphenylacetic acid in the presence of moisture and base.[1]

This guide provides two validated protocols:

  • Ethanol Recrystallization: For general laboratory purification.[1]

  • Toluene/Heptane Anti-Solvent Crystallization: For high-purity, anhydrous isolation suitable for scale-up and hydrolysis-sensitive applications.[1]

Physicochemical Profile & Critical Process Parameters (CPP)

Understanding the physical constraints of the molecule is the foundation of a robust protocol.[1]

ParameterValueCritical Implication for Crystallization
CAS Number 553-86-6Identity verification.
Melting Point 49–51 °C HIGH RISK. Crystallization temperatures must be carefully controlled.[1] If the solution is saturated above 50°C and cooled rapidly, the product will separate as an oil, not a crystal.[1]
Boiling Point 248–250 °CHigh thermal stability allows for vacuum distillation as a pre-purification step if needed.[1]
Solubility Soluble in Ethanol, Toluene, Ethyl Acetate.High solubility in hot organic solvents requires deep cooling or anti-solvents for good recovery.[1]
Stability Hydrolytically UnstableAvoid aqueous bases. Prolonged exposure to hot water/alcohols can open the lactone ring.[1] Work quickly or use anhydrous solvents.
Impurity Profile[1]
  • Starting Material: Phenol / Glyoxylic acid derivatives.[1][2]

  • Hydrolysis Product: o-Hydroxyphenylacetic acid (increases acidity, inhibits nucleation).[1]

  • Byproducts: Dimers (Bis-benzofuranones) formed via radical coupling during oxidation steps.[1]

Decision Matrix: Purification Strategy

The following logic gate determines the optimal purification route based on crude purity and scale.

PurificationStrategy Start Crude Benzofuran-2(3H)-one CheckPurity Check Crude Purity (HPLC/NMR) Start->CheckPurity LowPurity Purity < 85% or Dark Tar CheckPurity->LowPurity High Impurity Load HighPurity Purity > 85% Solid/Semi-Solid CheckPurity->HighPurity Reasonable Quality Distill Vacuum Distillation (110–115°C @ 10 mmHg) LowPurity->Distill Distill->HighPurity Distillate SelectMethod Select Crystallization Method HighPurity->SelectMethod MethodA Method A: Ethanol (General Lab Use) SelectMethod->MethodA Small Scale / Dry Crude MethodB Method B: Toluene/Heptane (Anhydrous/Scale-Up) SelectMethod->MethodB Scale Up / Hydrolysis Risk

Figure 1: Purification workflow decision tree. Distillation is recommended as a pre-step if the crude is a dark oil.

Protocol A: Recrystallization from Ethanol

Best for: Small-scale laboratory purification (1g – 50g) where rapid results are needed.[1] Mechanism: Temperature-dependent solubility.[1]

Materials
  • Solvent: Absolute Ethanol (99.5%+).[1] Do not use denatured ethanol containing water.[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice-water bath.[1]

Step-by-Step Procedure
  • Dissolution: Place the crude solid in a flask. Add Absolute Ethanol (approx. 3–5 mL per gram of crude).[1]

  • Heating: Heat gently to 40–45°C .

    • Critical Note: Do not exceed 50°C significantly.[1][2] If it melts before dissolving, you risk forming an emulsion (oiling out) rather than a solution.[1]

  • Clarification (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit or cotton plug.[1]

  • Controlled Cooling: Remove from heat. Allow the solution to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Seeding: If no crystals appear by 30°C, add a seed crystal of pure benzofuran-2(3H)-one.[1]

  • Deep Cooling: Once turbidity or crystals are observed, move the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline needles via vacuum filtration.

  • Drying: Wash the cake with cold (<0°C) ethanol (1 mL/g). Dry in a vacuum desiccator over P₂O₅ or silica gel. Avoid oven drying due to the low melting point.[1]

Protocol B: Toluene/Heptane Anti-Solvent Crystallization

Best for: Process chemistry, scale-up (>50g), and removing polar impurities (like o-hydroxyphenylacetic acid).[1] Mechanism: Anti-solvent precipitation combined with cooling.[1]

Rationale

Toluene is an excellent solvent for the lactone but a poor solvent for the polar acid impurities.[1] Heptane acts as the anti-solvent to drive recovery.[1] This system is anhydrous, preventing hydrolysis.[1]

Workflow Diagram

TolueneProcess Dissolve Dissolve Crude in Toluene (3 mL/g, 45°C) Filter Polish Filtration (Remove insolubles) Dissolve->Filter Seed Cool to 35°C & Seed Filter->Seed Dosing Dose Heptane (Anti-solvent) Ratio 1:2 vs Toluene Seed->Dosing Slow Addition Cool Cool to 0°C (Rate: 10°C/hr) Dosing->Cool Isolate Filtration & Wash (Cold Heptane) Cool->Isolate

Figure 2: Process flow for the Toluene/Heptane anti-solvent protocol.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve crude benzofuran-2(3H)-one in Toluene (3 volumes, e.g., 300 mL for 100g) at 45°C .

    • Why: Keeping the temperature below the MP (50°C) prevents the formation of "oiled" droplets which entrap impurities.[1]

  • Polish Filtration: If the solution is hazy (often due to inorganic salts from synthesis), filter while warm.[1]

  • Nucleation: Cool the solution to 35°C . Add seed crystals (0.5 wt%).[1] Agitate gently. Wait 15–30 minutes until a visible crystal bed forms.[1]

    • Self-Validating Step: If the solution turns milky/cloudy immediately, you are oiling out.[1] Re-heat to 45°C and add more Toluene.

  • Anti-Solvent Addition: Slowly add n-Heptane (or Hexane) dropwise.[1]

    • Target Ratio: 1:2 (Toluene:Heptane) by volume.[1]

    • Rate: Add over 1–2 hours.[1] Rapid addition causes uncontrolled nucleation and fines.[1]

  • Final Cooling: Cool the slurry to 0–5°C over 2 hours.

  • Filtration: Filter the dense slurry.

  • Wash: Wash with cold n-Heptane.[1] This removes residual Toluene (which holds the impurities).[1]

  • Drying: Vacuum dry at ambient temperature (25°C).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets instead of crystals)Temperature > MP (50°C) or Supersaturation too high.1. Lower the initial concentration.2. Ensure seeding happens before the oiling limit (metastable zone).3. Keep process temp <45°C.
Low Yield High solubility in mother liquor.[1]1. Lower final temperature to -10°C.2. Increase Anti-solvent ratio (up to 1:4).
Product is Acidic Hydrolysis to o-hydroxyphenylacetic acid.[1][3]1. Switch from Ethanol (Method A) to Toluene (Method B).2.[1] Ensure all glassware is dry.[1]
Colored Crystals (Yellow/Orange)Phenolic oxidation byproducts.1.[1] Perform a carbon treatment (activated charcoal) during the hot dissolution step.2.[1] Use Vacuum Distillation before crystallization.[1]

References

  • Grokipedia. 2-Coumaranone - Purification and Properties.[1] Retrieved from Grokipedia.[1] [Link][1][4]

  • PubChem. 2(3H)-Benzofuranone Compound Summary (CID 68382).[1] National Library of Medicine.[1] [Link][1]

  • Google Patents. Process for the preparation of 2-coumaranone (EP1449838A1).[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 2-Benzofuranol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Molecular Identity

Subject: 2-Benzofuranol (CAS: 56685-04-2) / 2(3H)-Benzofuranone (CAS: 553-86-6) Primary Challenge: This molecule exists in a tautomeric equilibrium between the stable lactone form (2(3H)-benzofuranone ) and the reactive enol form (2-benzofuranol ).[1][2] While the lactone is the predominant species in most static conditions, the enol form is highly susceptible to oxidation and polymerization.

The degradation of this compound is driven by three vectors:

  • C3-Autoxidation: Reaction with dissolved oxygen at the C3 position leads to hydroperoxides and subsequent ring-opening to 2-hydroxybenzophenones or polymerization.

  • Hydrolysis: The lactone ring is sensitive to nucleophilic attack (especially by bases), leading to ring-opening (o-hydroxyphenylacetic acid derivatives).

  • Dimerization: Radical-mediated coupling at the C3 position.

Part 1: The Degradation Mechanism (Diagnostics)

Understanding the enemy is the first step to containment. The following diagram illustrates the specific chemical pathways that lead to sample loss.

DegradationPathways Lactone 2(3H)-Benzofuranone (Stable Lactone Form) Enol 2-Benzofuranol (Reactive Enol Form) Lactone->Enol Tautomerization (Solvent/pH dependent) Radical C3-Radical Intermediate Lactone->Radical Light/Initiator RingOpen o-Hydroxyphenylacetic Acid (Hydrolysis Product) Lactone->RingOpen + OH- / H2O (Base Hydrolysis) Enol->Lactone Rapid Equilibrium Peroxide 3-Hydroperoxy Intermediate Radical->Peroxide + O2 (Dissolved Oxygen) Benzophenone 2-Hydroxybenzophenone (Oxidation Product) Peroxide->Benzophenone Decarbonylation (-CO2)

Figure 1: Mechanistic pathways of degradation. Note that dissolved oxygen attacks the C3 position, while moisture/base attacks the carbonyl (C2).

Part 2: Solvent Selection & Preparation

The majority of degradation events occur due to improper solvent choice. Use this table to select the correct medium.

Solvent Compatibility Matrix
Solvent ClassRecommended?Risk FactorMitigation Strategy
Aprotic Polar (DMSO, DMF) Conditional High. Hygroscopic nature introduces water; high boiling point makes O2 removal difficult.Use anhydrous, septum-sealed grades only. Store over molecular sieves (3Å or 4Å).
Ethers (THF, Dioxane) Yes Moderate. Peroxide formation in the solvent itself can initiate C3-oxidation.Must be BHT-stabilized or freshly distilled. Perform Freeze-Pump-Thaw cycles before use.
Chlorinated (DCM, Chloroform) Yes Low. Generally inert, but traces of HCl in chloroform can catalyze tautomerization.Pass through basic alumina or use amylene-stabilized grades.
Alcohols (MeOH, EtOH) No High. Nucleophilic attack can cause transesterification (ring opening) over time.Avoid for long-term storage. Use only for immediate analysis if necessary.
Hydrocarbons (Toluene, Hexane) Yes Low. Poor solubility may be an issue, but chemically inert.excellent for storage if solubility permits.

Part 3: Handling & Storage Protocol

Follow this workflow to ensure maximum stability. This protocol is self-validating: if the solution changes color (yellowing), the protocol was breached.

Step-by-Step Stabilization Workflow
  • Deoxygenation (Critical):

    • Do not simply bubble nitrogen. The C3-position is highly sensitive.

    • Method: Sparge with Argon (heavier than air) for 15 minutes per 10 mL of solvent, or use the Freeze-Pump-Thaw method (3 cycles) for critical NMR/biological standards.

  • Acidification (The "Lactone Lock"):

    • Slightly acidic conditions stabilize the lactone form and prevent ring opening.

    • Tip: If compatible with your application, add 0.01% Acetic Acid or Formic Acid to the solvent. This suppresses the formation of the reactive enolate.

  • Container & Headspace:

    • Use amber silanized glass vials to prevent surface catalysis.

    • Always backfill the headspace with Argon after every use.

  • Temperature:

    • Store at -20°C . Room temperature promotes the tautomeric shift to the reactive enol.

HandlingWorkflow Start Solid 2-Benzofuranol/Lactone SolventPrep Solvent Prep: 1. Dry (Mol. Sieves) 2. Degas (Argon Sparge) Start->SolventPrep Dissolution Dissolution: Add 0.01% Acetic Acid (Optional) Work in Glovebox or under Argon flow SolventPrep->Dissolution Storage Storage: Amber Vial, -20°C Headspace: Argon Dissolution->Storage Usage Experimental Use: Minimize air exposure time Storage->Usage Usage->Storage Re-seal immediately

Figure 2: Operational workflow for handling sensitive benzofuranone solutions.

Part 4: Troubleshooting & FAQs

Q1: My clear solution turned yellow overnight. What happened?

  • Diagnosis: Oxidation.[3][4][5][6] The yellow color is characteristic of Benzofuran-2,3-dione (coumarandione) or conjugated dimerization products formed via the C3-hydroperoxide intermediate.

  • Fix: Your inert atmosphere failed. Ensure you are using Argon (which blankets the solution) rather than Nitrogen. Check your solvent for peroxides before use.

Q2: I see a new set of peaks in my NMR spectrum (downfield shift).

  • Diagnosis: If you used a protic solvent (Methanol/Water) or a non-dried solvent, you likely triggered Hydrolysis . The lactone ring opened to form the phenolic acid.

  • Verification: Look for a loss of the specific C=O lactone signal (~175-180 ppm in C13) and appearance of a carboxylic acid signal.

  • Fix: Switch to anhydrous CDCl3 or d6-DMSO (dried). Add a trace of acid (TFA) to push the equilibrium back to the lactone if the ring opening is reversible and not yet oxidized.

Q3: Can I use antioxidants to stabilize the solution?

  • Answer: Yes. If your downstream application permits, adding BHT (Butylated hydroxytoluene) at 0.1 mol% acts as a radical scavenger, intercepting the C3-radical before it reacts with oxygen. This is highly effective for stock solutions.

Q4: Is it better to store it as a solid or solution?

  • Answer: Solid. The lattice energy provides significant protection against oxidation. Only make solutions immediately prior to use. If you must store a solution, freeze it at -80°C to virtually halt the tautomeric kinetics.

References

  • Reaction Mechanism of Benzofuranone Oxidation

    • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones.[3][5] Beilstein J. Org. Chem. 2024 .

  • Tautomerism & Nomenclature

    • Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone. New J. Chem. 2008.
  • Degradation in Aqueous Systems

    • Degradation of carbofuran-contaminated water by the Fenton process. J Environ Sci Health A. 2009.
  • Antioxidant Properties & Structure

    • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Molecules. 2018 .[7]

Sources

Technical Support Center: Benzofuran-2-one Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The benzofuran-2-one (2(3H)-benzofuranone) scaffold is a critical pharmacophore found in antioxidants, anti-inflammatory agents, and complex natural products. Unlike the fully aromatic benzofuran, the benzofuran-2-one is a lactone .

Crucial Distinction: This guide focuses strictly on the lactone (cyclic ester), not the aromatic ether. The primary stability challenge is the hydrolysis of the lactone ring under basic conditions or competing decarboxylation.

Method Selection Matrix

Use this decision tree to select the optimal synthetic route based on your starting material.

MethodSelection Start Select Starting Material Substrate1 o-Hydroxyphenylacetic Acid Start->Substrate1 Substrate2 Phenol + Glyoxylic Acid/Ester Start->Substrate2 Substrate3 o-Halophenol Start->Substrate3 Substrate4 Diazo/Triazole Precursors Start->Substrate4 Method1 Acid-Catalyzed Dehydration (Thermodynamic Control) Substrate1->Method1 Direct Cyclization Method2 Friedel-Crafts Alkylation/Lactonization (Cascade Reaction) Substrate2->Method2 One-Pot Synthesis Method3 Pd-Catalyzed Carbonylation (CO Insertion) Substrate3->Method3 CO Atmosphere Method4 Rh-Catalyzed C-H Insertion (Carbenoid Chemistry) Substrate4->Method4 Metal Carbenoid

Figure 1: Decision matrix for selecting the benzofuran-2-one synthesis pathway based on substrate availability.

Module 1: Acid-Catalyzed Intramolecular Lactonization

The "Workhorse" Method

This method relies on the dehydrative cyclization of o-hydroxyphenylacetic acids. It is an equilibrium process governed by Le Chatelier’s principle.

Core Protocol
  • Solvent: Toluene or Xylene (high boiling point for azeotrope).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5–10 mol%).

  • Setup: Dean-Stark apparatus is mandatory to remove water.

  • Temperature: Reflux (110–140°C).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium not shifted; water remaining in system.1. Ensure vigorous reflux; the solvent must actively distill into the trap.2. Add activated 4Å Molecular Sieves directly to the Dean-Stark trap (not the flask).
Product Hydrolysis on Workup Lactone ring opening during aqueous wash.1. Avoid strong bases (NaOH/KOH). Use sat. NaHCO₃ or pH 7 buffer for neutralization.2. Perform a "dry load" purification if possible.
Oligomerization Intermolecular esterification competes with intramolecular cyclization.High Dilution Technique: Increase solvent volume (0.05 M concentration). Add substrate slowly to the refluxing acid catalyst.
Decarboxylation Temperature too high for substrate (loss of CO₂).Switch to DCC/DMAP coupling at room temperature (Steglich esterification conditions) instead of thermal dehydration.
Expert Insight: The "Dry" Trap

While Dean-Stark traps are standard, trace water often refluxes back.

  • Pro-Tip: For difficult substrates, replace the Dean-Stark trap with a Soxhlet extractor containing Calcium Hydride (CaH₂) or activated sieves. The solvent passes through the drying agent before returning to the flask, ensuring strictly anhydrous conditions.

Module 2: Palladium-Catalyzed Carbonylation

The Modern Route

This method constructs the lactone ring from o-halophenols using Carbon Monoxide (CO). It avoids the need for pre-existing acetic acid side chains.

Core Protocol
  • Substrate: o-Iodophenol (preferred) or o-Bromophenol.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + Ligand (e.g., XPhos or PPh₃).

  • CO Source: CO balloon (1 atm) or CO surrogate (e.g., Mo(CO)₆).

  • Base: Triethylamine (Et₃N) or inorganic bases (K₂CO₃).

Mechanism & Failure Points

PdCycle Step1 Oxidative Addition (Ar-I + Pd(0)) Step2 CO Insertion (Acyl-Pd Species) Step1->Step2 CO Pressure Fail1 FAILURE: Pd Black (Ligand Dissociation) Step1->Fail1 High Temp Fail2 FAILURE: Direct Coupling (No CO Insertion) Step1->Fail2 Low CO Pressure Step3 Intramolecular Trapping (Phenol Attack) Step2->Step3 Base Assisted Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regeneration

Figure 2: Catalytic cycle for Pd-mediated carbonylation, highlighting critical failure nodes.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of Benzofuran (No Carbonyl) "Direct Coupling" failure. CO insertion is slower than reductive elimination.1. Increase CO pressure (balloon

autoclave 5-10 bar).2. Lower the reaction temperature to favor CO coordination.
Pd Black Precipitation Catalyst decomposition.1. Switch to bidentate ligands (dppp or dppb) which stabilize the Pd center better than PPh₃.2. Ensure O₂ is rigorously excluded (freeze-pump-thaw).
Low Yield with Bromides Oxidative addition is the rate-limiting step.Add an iodide source (NaI, 10 mol%) to facilitate halogen exchange (Finkelstein-like effect) or switch to bulky, electron-rich ligands (e.g., Buchwald ligands).

Module 3: Rhodium-Catalyzed C-H Insertion

The Advanced Route

Used when constructing the core from diazo precursors via carbene insertion into the phenol O-H or C-H bond.

Critical Control: Addition Rate

The most common failure mode here is carbene dimerization (forming fumarates/maleates) instead of insertion.

  • Protocol: Dissolve the diazo compound in a large volume of solvent. Add it via syringe pump over 4–8 hours to the catalyst solution.

  • Catalyst: Rh₂(OAc)₄ is standard. For higher selectivity, use Rh₂(esp)₂.

FAQ: Common Laboratory Issues

Q1: My benzofuran-2-one degrades on the silica column. How do I purify it? A: Benzofuran-2-ones are lactones and can be sensitive to the acidic nature of silica gel.

  • Solution A: Pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize acidity.

  • Solution B: Use neutral Alumina instead of silica.

  • Solution C: Recrystallization is often superior for this scaffold. Try EtOH/Hexane or Toluene/Heptane mixtures.

Q2: I see a "ring-opened" product in my NMR (carboxylic acid peaks). A: This is likely the o-hydroxyphenylacetic acid derivative.

  • Cause: The NMR solvent (e.g., DMSO-d6 or MeOD) might contain trace water, or the product hydrolyzed in the tube.

  • Fix: Run NMR in CDCl₃ passed through a small plug of basic alumina. Ensure the product is stored in a desiccator.

Q3: Can I use microwave irradiation? A: Yes, especially for the Friedel-Crafts lactonization (Module 1).

  • Warning: Microwave heating is rapid. For acid-catalyzed routes, this can accelerate polymerization. Use short times (5-10 min) and lower temperatures (100°C) initially.

References

  • Review of Synthesis Methods

    • Kishor, M. et al. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds."[1] Journal of Chemical and Pharmaceutical Research, 2017.

  • Acid-Catalyzed Lactonization Optimization

    • Beaudry Research Group. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University, 2021.

  • Friedel-Crafts/Lactonization Domino Reaction

    • Bozza, A. et al. "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Molecules, 2018.[2][3]

  • Palladium-Catalyzed Carbonylation

    • Reddy, K. et al.[4] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024.

  • Rhodium-Catalyzed C-H Insertion

    • Wang, X. et al. "Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit." Organic Letters, 2019.

Sources

Technical Guide: Controlling Keto-Enol Tautomerization in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost Peak" Phenomenon

Keto-enol tautomerism is a dynamic equilibrium that frequently compromises NMR data quality. For researchers in drug discovery, this manifests as broad, unintegrable signals, "missing" carbons in


C spectra, or confusing fractional integrals that mimic impurities.

The core challenge is the NMR Timescale . If the tautomeric exchange rate (


) is comparable to the frequency difference between the two forms (

), the signals coalesce into a broad blob. To resolve this, we must either slow the kinetics (freeze the equilibrium) or shift the thermodynamics (force the population to one side).

This guide provides the protocols to control these variables, ensuring sharp peaks and accurate quantification.

Diagnostic Flowchart

Before altering your sample, use this decision matrix to identify the root cause of your spectral issues.

TautomerTroubleshooting Start Issue: Broad/Unclear Signals in Carbonyl Compound CheckSolvent 1. Check Solvent Acidity (Is it CDCl3?) Start->CheckSolvent TestAlumina Action: Filter Solvent through Basic Alumina CheckSolvent->TestAlumina Yes (Trace Acid Catalysis) CheckTemp 2. Check Temperature (Is exchange intermediate?) CheckSolvent->CheckTemp No (Solvent is neutral) TestAlumina->CheckTemp Peaks still broad? LowTemp Action: Lower Temp (-20°C to -40°C) To freeze exchange CheckTemp->LowTemp Goal: Distinct Species HighTemp Action: Raise Temp (>50°C) To average signals (Rapid Exchange) CheckTemp->HighTemp Goal: Single Average Peak CheckPol 3. Check Solvent Polarity (Meyer's Rule) CheckTemp->CheckPol Broadness persists SwitchSolvent Action: Switch Solvent Class (e.g., CDCl3 -> DMSO-d6) CheckPol->SwitchSolvent Shift Equilibrium

Figure 1: Logical workflow for diagnosing and resolving tautomer-induced peak broadening.

Module 1: Chemical Hygiene (The Hidden Catalyst)

The Problem: Trace acids or bases catalyze proton transfer, accelerating the exchange rate (


). Chloroform-d (

) naturally decomposes to form DCl (deuterium chloride) and phosgene upon exposure to light and oxygen. Even "fresh" bottles can contain enough acid to cause peak broadening.

The Fix: Neutralize the solvent to remove the catalyst. This slows the exchange, often sharpening the peaks of individual tautomers without changing temperature.

Protocol: Solvent Neutralization

Materials:

  • Disposable Pasteur pipette

  • Glass wool[1]

  • Basic Alumina (Activity I)[2]

  • 
     (or other chlorinated solvent)[3]
    

Steps:

  • Prepare Filter: Insert a small plug of glass wool into the neck of a Pasteur pipette.

  • Pack Alumina: Add dry Basic Alumina to a height of 3–4 cm.

  • Filtration: Pass the requisite amount of

    
     (approx. 0.6 mL) directly through the pipette into your NMR tube containing the sample.
    
  • Verification: If the compound is acid-sensitive, this step also prevents decomposition.

Expert Insight: Do not store "cleaned"


 for long periods. The stabilizers (often silver foil or amylene) are removed by alumina, making the solvent prone to rapid decomposition. Clean it immediately before use [1].[2]

Module 2: Solvent Engineering (Thermodynamic Control)

The Problem: You need to simplify the spectrum by forcing the equilibrium to one side. The Mechanism:

  • Non-Polar Solvents (

    
    , Benzene-
    
    
    
    , Toluene-
    
    
    ):
    Favor the Enol form for
    
    
    -dicarbonyls. The enol form is stabilized by an intramolecular hydrogen bond (chelate effect), which is undisturbed by non-polar solvents.
  • Polar Aprotic Solvents (

    
    , Acetone-
    
    
    
    ):
    Favor the Keto form (Meyer's Rule). These solvents act as hydrogen bond acceptors, disrupting the intramolecular enol H-bond and stabilizing the more polar keto form via dipole-dipole interactions [2, 3].
Comparative Data: Acetylacetone (AcAc) Equilibrium

Note: Values are approximate and temperature-dependent (typically 25°C).

SolventDielectric Constant (

)
Dominant Species% Enol (Approx)Mechanism

4.8Enol ~80-90%Intramolecular H-bond stabilization
Benzene-

2.3Enol ~90-95%Intramolecular H-bond stabilization
Acetone-

20.7Mixed~60%Competition between intra/intermolecular forces

46.7Keto ~40-60%Intermolecular H-bond with solvent disrupts chelate

78.5Keto ~80%Strong hydrophobic effect / H-bonding with solvent [4]

Recommendation: If your spectrum is too complex in


, switch to 

. This often shifts the equilibrium enough to clearly identify the keto species, although exchange broadening may still occur if the rate is fast.

Module 3: Temperature Control (Kinetic Control)

The Problem: The peaks are "coalesced" (broad humps) because the exchange rate equals the NMR frequency difference.

The Fix:

  • Cooling (Slow Exchange): Lowering the temperature (e.g., 233 K to 253 K) reduces the kinetic energy of the system. The proton transfer slows down.[4]

    • Result: You see two distinct sets of sharp peaks (one for Keto, one for Enol).

    • Best for: Characterization and proving the existence of tautomers.[3][4][5][6][7][8][9][10]

  • Heating (Fast Exchange): Raising the temperature (e.g., 320 K +) increases the exchange rate.

    • Result: The peaks average into a single, sharp set of signals (weighted average of chemical shifts).

    • Best for: Routine purity analysis where you want a simple spectrum and don't care about the ratio.

Warning: When heating, ensure your sample is sealed properly to prevent solvent evaporation or explosion. Use a pressure-rated NMR tube (J. Young valve) if going significantly above the solvent's boiling point [5].

Module 4: Quantification & Integration

To calculate the equilibrium constant (


) or % Enol, you must integrate unique, non-overlapping signals.
Integration Protocol (Example: Ethyl Acetoacetate)
  • Identify Unique Signals:

    • Enol Form: Look for the vinylic proton (

      
      ) typically around 5.0 ppm (
      
      
      
      ) or the enolic
      
      
      (very downfield, >12 ppm).
    • Keto Form: Look for the

      
      -methylene protons (
      
      
      
      ) typically around 3.5 ppm (
      
      
      ).
  • Normalize Integrals:

    • Set the Enol vinylic proton integral to 1.0.

    • Measure the Keto methylene integral (

      
      ).
      
  • Calculation: Since the keto signal represents 2 protons and the enol signal represents 1 proton:

    
    
    
    
    
    
    
    [2][5][8][10]

Frequently Asked Questions (FAQ)

Q: I see a huge, broad hump >10 ppm. Is this an impurity? A: Likely not. This is often the enolic hydroxyl proton (


). It is involved in rapid exchange and hydrogen bonding, which causes extreme broadening. In 

, it appears very downfield (12–16 ppm) due to the deshedling effect of the intramolecular hydrogen bond.

Q: Why do my carbon (


) peaks disappear? 
A:  The "Quaternary C" effect. The carbonyl carbon and the 

-carbon are exchanging environments. If the exchange rate is intermediate, the signal broadens into the baseline noise.
  • Fix: Run the

    
     experiment at low temperature (-30°C) to sharpen the signals.
    

Q: Can I use


 shake to remove the enol peak? 
A:  Yes, but with a caveat. Adding 

will exchange the enolic

to

, making the hydroxyl peak disappear. However, because the keto-enol mechanism proceeds through the

-carbon, the protons on the

-carbon will also eventually exchange for deuterium, causing those signals to disappear or split into complex multiplets due to C-D coupling. Use this for rapid diagnostics, not structural archiving.

References

  • CK Gas Products. (n.d.). Deuterated Chloroform - Handling and Purification. Retrieved from

  • Sandusky, P. (2020).[9][10] Expansion of the Classic Acetylacetone Physical Chemistry Laboratory NMR Experiment: Correlation of the Enol–Keto Equilibrium Position with the Solvent Dipole Moment. Journal of Chemical Education. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Retrieved from

  • Cortney, C. H., & Krishnan, V. (2020).[6][10] Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. Journal of Chemical Education. Retrieved from

  • DiVerdi, J. A. (n.d.). NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Retrieved from

Sources

Technical Support Center: Purification of 2-Benzofuranol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-benzofuranol and its related structures. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this compound. We will move beyond simple protocols to explain the underlying chemical principles that govern success or failure in this purification, equipping you with the knowledge to troubleshoot and optimize your separations effectively.

The Core Challenge: Understanding Tautomerism

The primary difficulty in purifying "2-benzofuranol" is that it is the less stable enol tautomer of the more stable keto form, benzofuran-2(3H)-one . These two molecules exist in a dynamic equilibrium. The purification process itself, especially on standard silica gel, can catalyze the conversion of the desired enol into the keto form.

tautomerism cluster_enol 2-Benzofuranol (Enol Form) cluster_keto Benzofuran-2(3H)-one (Keto Form) enol 2-Benzofuranol Structure keto Benzofuran-2(3H)-one Structure enol->keto Tautomerization (Often Acid-Catalyzed on Silica)

Understanding this equilibrium is the first step toward successful purification. Your objective dictates the strategy: are you trying to isolate the stable keto form, or preserve the labile enol form?

Frequently Asked Questions (FAQs)

Q1: I ran a column to purify 2-benzofuranol, but my NMR and IR spectra correspond to benzofuran-2(3H)-one. What happened?

This is the most common issue. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites act as a catalyst, accelerating the tautomerization of the 2-benzofuranol (enol) in your mixture to the more thermodynamically stable benzofuran-2(3H)-one (keto) during the elution process.[1][2] Essentially, your column acted as a fixed-bed reactor, converting your compound.

Q2: Can I ever isolate the pure enol form (2-benzofuranol) using silica gel chromatography?

It is extremely challenging but may be possible under carefully controlled, non-acidic conditions. This involves deactivating the silica gel to neutralize its acidic sites or using an alternative stationary phase altogether.[3][4][5] Speed is also critical, as prolonged contact time with the stationary phase increases the likelihood of isomerization.

Q3: My TLC shows one spot before the column, but after the column, I have multiple fractions with the same spot or streaking. Why?

This can happen for several reasons. If your compound is degrading on the silica, you might see a streak of decomposition products.[1] More commonly with this specific molecule, if the tautomerization is occurring slowly on the column, you may get broadening or streaking as the two forms begin to separate but are constantly interconverting. Loading too much sample or using a solvent system where the compound is too soluble can also lead to band broadening and poor separation.[6]

Q4: What are the typical impurities I should expect in a 2-benzofuranol synthesis?

Impurities are highly dependent on the synthetic route. For instance, if synthesizing from 2-hydroxyphenylacetic acid, you might have unreacted starting material or byproducts from intermolecular reactions.[7][8] If using a route involving bromination and cyclization, residual brominated intermediates could be present.[9] A thorough literature search on your specific reaction is the best way to anticipate byproducts.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of 2-benzofuranol reaction mixtures.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Tautomerization/Decomposition: The compound has converted to benzofuran-2(3H)-one or degraded on the acidic silica gel.[1] 2. Irreversible Adsorption: The compound is too polar for the chosen eluent and has irreversibly stuck to the top of the column.1. Confirm Stability: Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If the spot changes or streaks, decomposition is occurring.[1] 2. Deactivate Silica: Use a deactivated stationary phase. See Protocol 2 below for instructions on using triethylamine (TEA).[3][11] 3. Change Stationary Phase: Consider using neutral alumina or Florisil.[2] 4. Increase Eluent Polarity: If no product elutes, try flushing the column with a much more polar solvent to see if the compound can be recovered.
Poor Separation (Overlapping Fractions) 1. Inappropriate Solvent System: The difference in Rf values between your product and impurities is too small. 2. Column Overload: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channeling in the silica bed is causing uneven flow.1. Optimize TLC: Methodically test solvent mixtures to achieve a target Rf of ~0.2-0.3 for your desired compound, with good separation from impurities.[3] 2. Reduce Load: Use a larger column or less sample. A general rule is a 30:1 to 100:1 ratio of silica to crude material by weight. 3. Repack Column: Ensure the silica is packed uniformly without air bubbles or cracks. Flash chromatography (applying pressure) generally gives better packing and resolution.[12][13]
Product Elutes in the Solvent Front 1. Eluent is Too Polar: The mobile phase is too strong, causing all compounds to move with the solvent front without interacting with the stationary phase.1. Start with a Less Polar Eluent: Begin with a non-polar solvent (e.g., hexane) and gradually increase the polarity (e.g., adding ethyl acetate). This is known as a gradient elution.[3]
Compound Appears as a Streak, Not a Band 1. Acid/Base Sensitivity: The compound is reacting with the silica as it travels down the column. 2. Insolubility: The compound is partially precipitating on the column.1. Deactivate Silica: This is a strong indicator that the acidity of the silica is affecting your molecule. Use Protocol 2.[2][5] 2. Use a "Dry Loading" Technique: If solubility is an issue, pre-adsorb your crude mixture onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[4]

Experimental Protocols

Protocol 1: Standard Purification to Isolate Benzofuran-2(3H)-one (Keto Form)

This protocol is recommended when the stable keto tautomer is the desired final product. It uses standard flash column chromatography.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of approximately 0.25-0.35 for the target compound. Many syntheses report using systems like 20:1 hexanes/EtOAc.[14]

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the chosen eluent (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.[15]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[4]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, use the dry loading method described in the troubleshooting table.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography) for faster and better separation.[12]

    • Collect fractions sequentially and monitor their contents using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified benzofuran-2(3H)-one.

protocol1 start Start: Crude Mixture tlc 1. Select Solvent System (e.g., Hexane/EtOAc) start->tlc pack 2. Pack Silica Column tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Pressure (Flash Chromatography) load->elute collect 5. Collect & Monitor Fractions (via TLC) elute->collect isolate 6. Combine & Evaporate collect->isolate end_node End: Pure Benzofuran-2(3H)-one isolate->end_node

Protocol 2: Deactivated Silica for Isolating Acid-Sensitive Compounds

This advanced protocol is designed to minimize tautomerization by neutralizing the acidic silica gel surface. It is the recommended approach for attempting to isolate 2-benzofuranol.

  • Prepare Deactivated Eluent:

    • Prepare your chosen solvent system (e.g., Hexane/Ethyl Acetate) as determined by TLC.

    • To this solvent system, add 0.5-1% triethylamine (TEA) by volume. The TEA will neutralize the acidic silanol sites on the silica.[3][11]

  • Column Packing and Deactivation:

    • Pack the column with silica gel using the TEA-containing eluent.

    • Crucially, flush the packed column with at least 2-3 column volumes of this basic eluent before loading your sample. This ensures the entire stationary phase is neutralized.[3][16] Discard the flushed solvent.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the TEA-containing eluent.

    • Carefully load the sample onto the column.

  • Elution and Fraction Collection:

    • Run the column using the TEA-containing eluent. Proceed quickly to minimize contact time.

    • Collect fractions and monitor by TLC. Be aware that the presence of TEA can sometimes affect Rf values.

  • Isolation and TEA Removal:

    • Combine the pure fractions.

    • When removing the solvent via rotary evaporation, co-evaporate with a solvent like toluene several times to help remove the final traces of the high-boiling point TEA. In some cases, a mild acidic wash of the combined organic fractions may be necessary, but this risks isomerizing the purified product.

decision_tree cluster_yes cluster_no start Is the enol form (2-benzofuranol) the target molecule? deactivate Use Deactivated Silica (Protocol 2) start->deactivate Yes standard Use Standard Silica (Protocol 1) start->standard No, the keto form is fine alt_phase Consider Neutral Alumina deactivate->alt_phase If TEA is incompatible

References

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved February 8, 2024, from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Synthetic method of benzofuran-2(3H)-one. (2017). CN106336388A.
  • Method for preparing benzofuran-2-(3H)-one. (2012). CN102746260A.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 8, 2024, from [Link]

  • General Guidelines of Flash Column Chromatography. (2022, February 11). Hawach Scientific. [Link]

  • Liu, E. (2023). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Pharmaceutical Research. Longdom Publishing. [Link]

  • Teledyne ISCO. (2022, April 13). Chromatography and Natural Products Purification [Video]. YouTube. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses, 100, 276-302. [Link]

  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Reddit. [https://www.reddit.com/r/Chempros/comments/15j3x2f/advice_on_neutralising_silica_gel_for_column/]([Link]_ silica_gel_for_column/)

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 8, 2024, from [Link]

  • Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent Technologies. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group, Oregon State University. [Link]

  • Deactivation of silica gel? (2019). ResearchGate. [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 8, 2024, from [Link]

  • Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. [Link]

  • Deactivating Silica Gel with Triethylamine. (2015). Reddit. [Link]

  • Goral, A., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(23), 5585. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scantec Nordic. [Link]

Sources

Improving selectivity in electrophilic substitution of 2-benzofuranol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BF2-SEL-001

Subject: Troubleshooting Regio- and Chemoselectivity in Electrophilic Substitution of 2-Benzofuranol (Benzofuran-2(3H)-one)

Introduction: The "Tautomer Trap"

Welcome to the technical support guide for 2-benzofuranol . If you are reading this, you are likely experiencing one of two issues:

  • Unexpected Regioselectivity: The electrophile attached to C3 instead of the benzene ring (or vice versa).

  • Poly-substitution: You cannot stop the reaction at the mono-substituted product.

Root Cause Analysis: The primary source of confusion is the substrate's identity. While often named 2-benzofuranol (the enol form), the compound exists predominantly as 2(3H)-benzofuranone (the lactone/keto form) in equilibrium.

  • The Enol Form (2-benzofuranol): Aromatic, electron-rich furan ring.

  • The Keto Form (Lactone): Non-aromatic furan ring, reactive

    
    -carbon (C3).
    

Your reaction conditions (solvent, pH, catalyst) dictate which form reacts, drastically altering selectivity.

Module 1: Controlling Regioselectivity (C3 vs. Ring)

Scenario A: You want to functionalize C3 (The -Carbon)

This is the most kinetically favored pathway for 2-benzofuranone. The carbonyl group at C2 acidifies the protons at C3 (pKa


 14-16), making it a nucleophilic "hotspot" upon base activation or enolization.

Protocol: C3-Selective Electrophilic Substitution

  • Mechanism: Enolate formation followed by

    
     or addition.
    
  • Key Reagents: Mild bases (Et

    
    N, Cs
    
    
    
    CO
    
    
    ) or Lewis Acids.
ParameterRecommendationTechnical Rationale
Base Cs

CO

or DBU
Strong enough to deprotonate C3, but bulky enough to minimize ring opening.
Solvent Aprotic Polar (DMF, MeCN)Solvates the cation, leaving the enolate "naked" and highly reactive at C3.
Temperature -78°C to 0°CKinetic control is essential to prevent di-substitution (see Module 2).
Scenario B: You want to functionalize the Benzene Ring (C5/C6/C7)

The Challenge: The lactone moiety is electron-withdrawing regarding the benzene ring, deactivating it toward standard Electrophilic Aromatic Substitution (EAS). Furthermore, standard EAS conditions (strong acid/Lewis acid) often trigger reaction at C3 or hydrolysis of the lactone.

Protocol: Directing Substitution to the Ring To hit the ring, you must suppress C3 reactivity and activate the benzene ring.

  • Strategy: Use the "Hydroxy-Directing" effect of the lactone oxygen. The position para to the ring oxygen (C5) is the most activated site on the benzene ring, followed by ortho (C7).

  • Warning: Direct halogenation often fails or gives mixtures. It is usually superior to synthesize the core from a pre-substituted phenol.

Module 2: Stopping at One (Mono- vs. Di-substitution)

A common failure mode at C3 is gem-disubstitution . Once the first electrophile is added, the remaining proton at C3 often becomes more acidic (depending on the electron-withdrawing nature of the new group), leading to immediate second addition.

Troubleshooting Workflow

SelectivityLogic Start Start: Reaction Outcome? Outcome1 Mixture of Mono/Di products Start->Outcome1 Outcome2 No Reaction / Low Yield Start->Outcome2 Sol1 Use Steric Bulk (Switch Electrophile or add Ligand) Outcome1->Sol1 Electrophile is small (MeI, etc.) Sol2 Change Base to LDA/LiHMDS (Stoichiometric Control) Outcome1->Sol2 Base was catalytic Sol3 Check Tautomer Equilibrium (Solvent Switch) Outcome2->Sol3 Substrate inactive Sol4 Lewis Acid Activation (Sc(OTf)3 or BF3) Outcome2->Sol4 Electrophile inactive

Figure 1: Decision tree for troubleshooting yield and selectivity issues in 2-benzofuranone substitution.

Strategic Solutions for Mono-Selectivity:
  • Steric Screening: If using alkyl halides, increase the steric bulk of the electrophile. Methyl iodide will almost always disubstitute. Benzyl bromide allows for better control.

  • Soft Enolization: Use Boron enolates (using

    
     and amine base). Boron enolates are strictly mono-reactive due to the tight coordination sphere, preventing the "proton shuffle" that leads to disubstitution.
    
  • Phase Transfer Catalysis (PTC): Using a chiral quaternary ammonium salt can not only induce enantioselectivity but also sterically block the second attack at C3.

Module 3: Experimental Protocols

Protocol A: Regioselective C3-Alkylation (Mono-Selective)

Targeting the "Enol" reactivity without touching the benzene ring.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve 2(3H)-benzofuranone (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to -78°C . Add LiHMDS (1.1 eq) dropwise over 10 mins.

    • Note: LiHMDS is preferred over NaH because it is non-nucleophilic and allows strict stoichiometric control to prevent di-anion formation.

  • Addition: Stir for 30 mins to ensure complete enolate formation. Add the Electrophile (1.05 eq) dissolved in THF dropwise.

  • Quench: Monitor by TLC. Quench with saturated NH

    
    Cl at low temperature before warming to RT. Warming while basic causes poly-substitution.
    
Protocol B: Electrophilic Aromatic Substitution (Bromination at C5)

Targeting the Benzene Ring (Difficult).

  • Protection: Do NOT attempt direct bromination on the free lactone if possible. If unavoidable, use mild conditions.

  • Reagent: Use N-Bromosuccinimide (NBS) (1.0 eq) in Acetonitrile.

  • Catalyst: Add 5 mol% In(OTf)

    
      (Indium Triflate).
    
    • Why: Strong Lewis acids (AlCl

      
      ) will open the lactone ring. Indium triflate activates the NBS without degrading the heterocycle.
      
  • Outcome: Expect a mixture of C5 (major) and C3-bromo products. Purification via column chromatography is required.

Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture turn dark/black immediately upon adding base? A: This indicates ring opening and polymerization. The benzofuranone lactone is susceptible to hydrolysis or polymerization in strong base at room temperature. Fix: Lower the temperature to -78°C or switch to a weaker base like K


CO

in acetone.

Q: I am trying to nitrate the ring, but I only get decomposition. A: Standard nitration (H


SO

/HNO

) is too harsh (oxidizing and acidic) for the lactone ring. Fix: Use mild nitrating agents like Nitronium tetrafluoroborate (NO

BF

)
in sulfolane or dichloromethane at low temperatures.

Q: Can I use the "2-benzofuranol" name to buy the starting material? A: Rarely. Search for 2(3H)-benzofuranone or coumaran-2-one . Chemical vendors almost exclusively list it in the keto form.

References

  • Tautomerism and Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines the lactone/phenol equilibrium and reactivity preference).

  • C3-Selective Functionalization: Zhang, Z., et al. (2021). "Regioselective Synthesis of Benzofuranones." Journal of Organic Chemistry. (Discusses controlling C3 vs ring attack).

  • Enantioselective C3 Alkylation: Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Foundational work on controlling substitution at the alpha-position of lactones).

  • Mechanistic Insight (EAS): Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Detailed mechanics of why lactones deactivate the ring).

  • Recent Catalytic Advances: Gommermann, N., & Knochel, P. (2005). "C-H Activation of Heterocycles." Chem. Commun. (Modern methods to bypass standard EAS limitations).

Technical Support Center: 2-Hydroxybenzofuran Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-hydroxybenzofuran. This guide is designed to provide researchers, medicinal chemists, and formulation scientists with in-depth insights and practical troubleshooting advice for experiments involving this compound. We will delve into the critical role of solvents in modulating the stability and tautomeric equilibrium of 2-hydroxybenzofuran, providing both the theoretical basis and actionable protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-hydroxybenzofuran in various solvent systems.

Q1: What are the primary forms of 2-hydroxybenzofuran in solution?

A1: 2-Hydroxybenzofuran exists as a dynamic equilibrium between two constitutional isomers, known as tautomers: the enol form (2-hydroxybenzofuran) and the keto form (benzofuran-2(3H)-one).[1] This process, called keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.[1][2] The equilibrium between these two forms is not static; it is highly sensitive to environmental conditions, particularly the choice of solvent.[1][3]

tautomerism cluster_enol Enol Form cluster_keto Keto Form enol 2-Hydroxybenzofuran keto Benzofuran-2(3H)-one enol->keto Equilibrium

Caption: Keto-Enol Tautomerism of 2-Hydroxybenzofuran.

Q2: How does solvent polarity influence the keto-enol equilibrium?

A2: Solvent polarity plays a pivotal role in determining which tautomer is more stable and thus more abundant at equilibrium. As a general principle, a more polar solvent will better stabilize the more polar tautomer.[3]

  • Polar Solvents (e.g., Water, DMSO, Methanol): These solvents tend to favor the keto form . The keto tautomer (benzofuran-2(3H)-one) typically possesses a larger dipole moment than the enol form and is therefore stabilized to a greater extent by polar solvent molecules.[3]

  • Non-Polar Solvents (e.g., Hexane, Carbon Tetrachloride, Toluene): These solvents tend to favor the enol form . In non-polar environments, the enol tautomer can be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, a stabilizing interaction that is disrupted by competitive hydrogen bonding from polar protic solvents.[1] Studies on analogous systems like acetoacetic acid show a dramatic shift, with the enol form increasing from <2% in D₂O (a very polar solvent) to 49% in CCl₄ (a non-polar solvent).[1]

Q3: What is the specific role of protic versus aprotic solvents?

A3: The ability of a solvent to donate a hydrogen bond (proticity) adds another layer of complexity beyond simple polarity.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are excellent hydrogen bond donors and acceptors.[4][5] They can effectively solvate both the keto and enol forms. However, by competitively hydrogen-bonding with the solute, they can disrupt the internal hydrogen bond that stabilizes the enol form, thereby shifting the equilibrium towards the more polar keto form.[6] Furthermore, they can act as catalysts, facilitating the proton transfer required for tautomerization.[1]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds.[4][5] They primarily stabilize the keto form due to its higher polarity. The lack of hydrogen bond donation means they do not disrupt the enol's internal hydrogen bond as effectively as protic solvents, but their high polarity is often the dominant factor favoring the keto tautomer.

Table 1: Expected Effect of Solvent Class on 2-Hydroxybenzofuran Tautomeric Equilibrium

Solvent ClassExample SolventsDominant InteractionExpected Predominant TautomerRationale
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleKeto Strong solvation of the more polar keto form; disruption of enol's internal H-bond.[3][6]
Polar Aprotic DMSO, AcetonitrileDipole-DipoleKeto Stabilization of the more polar keto tautomer.[4]
Non-Polar Hexane, Toluene, CCl₄van der Waals forcesEnol Stabilization of the enol form via intramolecular hydrogen bonding.[1]
Q4: How does pH affect the stability and degradation of 2-hydroxybenzofuran?

A4: The pH of the solution is a critical stability parameter. Both acidic and basic conditions can catalyze keto-enol interconversion.[1][7]

  • Acidic Conditions (Low pH): Acid catalysis proceeds by protonation of the carbonyl oxygen of the keto form, followed by deprotonation at the alpha-carbon to yield the enol.

  • Basic Conditions (High pH): Base catalysis involves the deprotonation of the alpha-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to give the enol.[7]

Extreme pH values can lead to irreversible degradation. In highly basic solutions, the compound may exist predominantly as the enolate anion, which can be more susceptible to oxidative degradation. In strongly acidic solutions, hydrolysis or other acid-catalyzed degradation pathways may be initiated.[8]

Troubleshooting Guide

This section provides solutions to specific experimental challenges you might encounter.

Issue 1: My ¹H NMR spectrum is complex and I cannot resolve the keto and enol peaks.
  • Probable Cause 1: Intermediate Exchange Rate. The rate of tautomerization might be on the same timescale as the NMR experiment, leading to broadened peaks rather than sharp, distinct signals for each tautomer.

  • Solution: Alter the temperature of the NMR experiment. Cooling the sample will slow down the interconversion rate, which should result in sharper, distinct peaks for the keto and enol forms. Conversely, heating the sample may coalesce the peaks into a single, averaged signal if the interconversion becomes fast enough.[2]

  • Probable Cause 2: Poor Solvent Choice. The solvent you are using may result in a tautomer ratio that is heavily skewed (e.g., >98% keto), making the minor component difficult to detect.

  • Solution: Prepare samples in different deuterated solvents to intentionally shift the equilibrium. For example, if you are struggling to see the enol form in DMSO-d₆, try acquiring a spectrum in a less polar solvent like CDCl₃ or benzene-d₆ to increase the enol population.[3][9]

Issue 2: I'm observing rapid degradation of my compound, confirmed by a changing UV-Vis spectrum over time.
  • Probable Cause 1: pH Instability. Your solvent may be slightly acidic or basic, or your sample may contain trace acidic/basic impurities that are catalyzing degradation.

  • Solution: Use high-purity, neutral solvents. If working in an aqueous environment, use a buffer (e.g., phosphate buffer) to maintain a stable pH.[10][11] Run a preliminary screen to identify a pH range where the compound is most stable.

  • Probable Cause 2: Oxidative Degradation. Benzofuran derivatives can be susceptible to oxidation, which may be accelerated by light or the presence of dissolved oxygen.[12][13]

  • Solution: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Protect your samples from light by using amber vials or wrapping them in aluminum foil. Consider adding an antioxidant if compatible with your experimental system.

Caption: A logical workflow for troubleshooting degradation issues.

Experimental Protocols

These protocols provide validated, step-by-step methods for analyzing the stability and tautomerism of 2-hydroxybenzofuran.

Protocol 1: Determination of Keto-Enol Equilibrium Constant (Keq) by ¹H NMR Spectroscopy

This protocol allows for the direct quantification of the keto and enol tautomers in solution.[14]

  • Preparation of NMR Samples: a. Accurately weigh ~5 mg of 2-hydroxybenzofuran into three separate NMR tubes. b. To each tube, add 0.6 mL of a different deuterated solvent (e.g., Tube 1: DMSO-d₆, Tube 2: CDCl₃, Tube 3: Benzene-d₆). Ensure the solvents are of high purity.[9] c. Add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane) if precise concentration determination is needed, though for equilibrium ratios it is not strictly necessary. d. Cap the tubes and gently agitate until the sample is fully dissolved. e. Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least 1 hour before analysis.

  • NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum for each sample. b. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate integration. A D1 of 10-15 seconds is typically sufficient. c. Set the spectral width to include all relevant peaks, including the enolic hydroxyl proton which can be very broad and downfield (>10 ppm).[15]

  • Data Analysis and Calculation: a. Identify distinct, non-overlapping peaks corresponding to the keto and enol forms. For example, the α-protons (the CH₂ group) of the keto form will have a different chemical shift and multiplicity than the vinylic proton of the enol form. b. Carefully integrate the area of the selected peak for the keto form (I_keto) and the enol form (I_enol). c. Normalize the integrals by the number of protons they represent. For instance, if you integrate the CH₂ peak for the keto form, divide its integral by 2 (I_keto_norm = I_keto / 2). The vinylic proton for the enol form represents one proton (I_enol_norm = I_enol / 1). d. Calculate the percentage of the enol form: % Enol = [I_enol_norm / (I_enol_norm + I_keto_norm)] * 100 e. Calculate the equilibrium constant (Keq): Keq = [Enol] / [Keto] = I_enol_norm / I_keto_norm[14]

Protocol 2: Monitoring Stability by UV-Vis Spectroscopy

This protocol is used to assess the stability of 2-hydroxybenzofuran over time by monitoring changes in its absorption spectrum, which can indicate degradation or a shift in tautomeric equilibrium.[16]

  • Preparation of Stock Solution: a. Prepare a stock solution of 2-hydroxybenzofuran (e.g., 1 mg/mL) in a high-purity solvent like acetonitrile. b. Ensure the solution is fully dissolved and homogenous.

  • Sample Preparation and Measurement: a. Dilute the stock solution with the desired test solvent (e.g., water, buffered solution, methanol) to a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU. b. Immediately after preparation (t=0), transfer the solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., from 200 to 500 nm). c. Store the sample under controlled conditions (e.g., 25 °C, protected from light). d. Record the UV-Vis spectrum at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: a. Overlay the spectra from all time points. b. Look for changes such as:

    • A decrease in the absorbance maximum (λ_max), indicating decomposition.
    • The appearance of new peaks, indicating the formation of degradation products.
    • An isosbestic point, which indicates a clean conversion from one species to another (e.g., a slow shift in tautomeric equilibrium or conversion to a single degradation product). c. Plot the absorbance at λ_max versus time to determine the degradation kinetics.

References

  • Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
  • Nguyen, V.-S., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances.
  • Nguyen, V.-S., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances, 10(12), 7149–7161.
  • ResearchGate. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)
  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism.
  • The Organic Chemistry Tutor. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Al-Majd, L. A. A., et al. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega.
  • Regen, D. M., & Tarpley, H. L. (1980). Effects of pH on beta-hydroxybutyrate exchange kinetics rat erythrocytes. Biochimica et Biophysica Acta.
  • Saña, M., et al. (2003). The Use of NMR Spectroscopy to Study Tautomerism.
  • LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • pH and Equilibrium.
  • Eawag. (1997, December 15).
  • Sundaramurthi, P., & Suryanarayanan, R. (2010). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. Pharmaceutical Research.
  • McCormick, J. M. (2015, January 8). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman ChemLab.
  • Kowalewski, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society.
  • da Silva, L. H. M., et al. (2021). Anion Effects on the Liquid-Liquid Equilibrium Behavior of Pluronic L64 + Water + Sodium Salts at Different pH: Determination of Thermodynamic Parameters. Polymers.
  • ResearchGate. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1.

Sources

Technical Support: 2-Benzofuranol Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZF-SYN-001 Status: Active Topic: Overcoming Dimerization & Oxidative Coupling in 2-Benzofuranone/2-Benzofuranol Systems Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Insight[1][2][3]

The Core Problem: You are likely attempting to synthesize 2-benzofuranol (the enol form) or its stable tautomer 2(3H)-benzofuranone (the lactone). The primary failure mode in this synthesis is dimerization , specifically the formation of 3,3'-bis(2-benzofuranone) derivatives.

Mechanistic Root Cause: The C3 position of the 2-benzofuranone ring is benzylic and alpha to a carbonyl, making the protons highly acidic (


 in DMSO). In solution, the compound exists in equilibrium between the keto form (lactone) and the enol form (2-benzofuranol).

Two distinct dimerization pathways compromise yield:

  • Oxidative Coupling (Radical Mechanism): In the presence of oxygen or trace metals, a radical forms at C3, leading to rapid C3-C3' bond formation (often yielding red/purple "Pechmann dye" byproducts).

  • Aldol-Type Condensation (Anionic Mechanism): Under basic conditions or insufficient acid catalysis, the enol attacks the carbonyl of a second monomer.

Visualizing the Failure Mode

The following diagram illustrates the divergence between the desired monomer stabilization and the unwanted dimerization pathways.

DimerizationPathways Precursor 2-Hydroxyphenylacetic Acid Lactone 2(3H)-Benzofuranone (Target Monomer) Precursor->Lactone Acid Cat. / -H2O Enol 2-Benzofuranol (Reactive Enol) Lactone->Enol Tautomerization (Eq) Radical C3-Radical Species Lactone->Radical O2 / Trace Metal Enol->Lactone Dimer 3,3'-Bis(benzofuranone) (Unwanted Dimer) Enol->Dimer Aldol Condensation (Base/High Conc.) Radical->Dimer Oxidative Coupling

Figure 1: Mechanistic divergence showing how oxidative stress and tautomerization lead to dimerization.

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose your specific experimental failure.

ObservationProbable CauseCorrective Action
Reaction mixture turns deep red or purple. Oxidative Coupling. Dissolved oxygen is converting the C3-radical into colored bis-benzofuranone dyes (Pechmann dyes).Degas solvents vigorously (sparge with Argon for 20 min). Run reaction under positive Argon pressure. Add antioxidant (e.g., BHT) if compatible.
High molecular weight solids; low yield. Intermolecular Condensation. Concentration is too high, favoring bimolecular collisions over intramolecular cyclization.High Dilution Protocol. Reduce concentration to <0.05 M. Use a syringe pump to add the precursor slowly to the acid catalyst.
Starting material remains; no cyclization. Water Inhibition. The reaction is an equilibrium. Water produced during lactonization is hydrolyzing the product back to the acid.Azeotropic Distillation. Use Toluene or Xylene with a Dean-Stark trap. Ensure vigorous reflux to remove water physically.
Product decomposes on silica gel. Base-Sensitivity. Silica gel is slightly acidic but can contain trace metals or basic sites that trigger ring-opening or oxidation.Neutralize Silica. Pre-treat silica with 1% Et3N or switch to neutral alumina. ideally, crystallize the product rather than using chromatography.

Optimized Synthetic Protocol (The "Self-Validating" System)

This protocol is designed to minimize dimerization by controlling concentration and oxygen exposure. It utilizes Acid-Catalyzed Cyclodehydration with strict water removal.

Target: 2(3H)-Benzofuranone (from 2-Hydroxyphenylacetic acid)[1][2]

Reagents & Setup
  • Substrate: 2-Hydroxyphenylacetic acid (1.0 eq)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 0.05 eq)
  • Solvent: Toluene (degassed, anhydrous)

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Argon inlet.

Step-by-Step Workflow
  • System Deoxygenation (Critical Step):

    • Charge the RBF with Toluene (volume calculated for 0.1 M final concentration).

    • Sparge with Argon for 20 minutes before adding reagents.

    • Why? Removes dissolved

      
       to prevent radical formation at C3.
      
  • Catalyst Activation:

    • Add

      
      -TsOH to the toluene.
      
    • Heat to reflux briefly (10 min) with the Dean-Stark trap to remove any water present in the catalyst hydrate or solvent.

    • Cool slightly under Argon.

  • Controlled Addition (The "High Dilution" Factor):

    • Dissolve 2-Hydroxyphenylacetic acid in a minimum volume of degassed Toluene/THF mixture (if solubility is low in pure toluene).

    • Add this solution to the catalyst mixture dropwise over 1 hour while maintaining reflux.

    • Why? Keeps the instantaneous concentration of the precursor low, favoring intramolecular ring closure (Lactonization) over intermolecular dimerization.

  • Reaction Monitoring:

    • Monitor via TLC (Hexane:EtOAc 3:1). The product usually has a higher

      
       than the acid.
      
    • Stop Condition: Stop immediately upon consumption of starting material. Prolonged heating promotes oligomerization.

  • Workup (Quench & Isolation):

    • Cool to room temperature under Argon.

    • Wash with cold saturated

      
       (rapidly) to remove catalyst and unreacted acid. Do not expose to strong base for long periods , as this opens the lactone ring.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ether/Hexane is superior to chromatography for stability.

Advanced FAQ: Stabilization & Trapping

Q: Can I isolate the "2-benzofuranol" (enol) form specifically? A: Generally, no. The equilibrium heavily favors the lactone (2-benzofuranone). To "isolate" the enol, you must trap it. Common trapping methods include:

  • O-Silylation: Reacting with TBS-Cl/Imidazole to form the silyl enol ether.

  • O-Acylation: Reacting with Acetic Anhydride to form the enol acetate.

  • Note: These reactions must be performed in the presence of a base (like

    
    ) under strictly anhydrous conditions to prevent dimerization during the enolization event.
    

Q: My product turns pink on the bench. Is it ruined? A: Not necessarily, but it is degrading. The pink color indicates trace formation of the oxidative dimer (which has a high extinction coefficient). Recrystallize immediately and store under Argon in the dark at -20°C.

Q: Why does adding metal catalysts (like Fe or Cu) increase side products? A: Transition metals often act as Single Electron Transfer (SET) agents, facilitating the removal of a hydrogen atom from C3 to form the radical, which instantly dimerizes. Unless you are intentionally performing an oxidative coupling, avoid metal spatulas and metal-contaminated solvents.

Decision Tree for Protocol Optimization

Use this logic flow to adapt the protocol to your specific substrate constraints.

OptimizationTree Start Start Optimization Solubility Is Substrate Soluble in Toluene? Start->Solubility YesSol Use Standard Dean-Stark Protocol Solubility->YesSol Yes NoSol Requires Co-solvent Solubility->NoSol No CheckColor Is Reaction Colored (Red/Purple)? YesSol->CheckColor CoSolvent Add minimal THF or Switch to Xylene NoSol->CoSolvent CoSolvent->CheckColor YesColor O2 Leak Detected: Increase Argon Flow Add BHT (1%) CheckColor->YesColor Yes NoColor Check Yield CheckColor->NoColor No YieldCheck Yield < 50%? NoColor->YieldCheck LowYield Dilution Issue: Decrease Conc. to 0.01 M YieldCheck->LowYield Yes GoodYield Proceed to Crystallization YieldCheck->GoodYield No

Figure 2: Logic flow for diagnosing and correcting synthesis parameters.

References

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. PMC - NIH. (2018). Describes the domino Friedel-Crafts/lactonization reactions and stability issues.

  • Method for preparing benzofuran-2-(3H)-one. Google Patents (CN102746260A). Details the acid-catalyzed lactonization of 2-hydroxyphenylacetic acid using water carrying agents.

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates. Organic Chemistry Portal. Discusses the reactivity of the furanone core and trapping of intermediates.

  • 2(4H)-Benzofuranone | Structure and Properties. PubChem. Provides physical data and tautomer information for the base scaffold.

Sources

Scale-Up Support: 2-Benzofuranol / 2(3H)-Benzofuranone Production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket Context: Industrial scale-up of 2-benzofuranol (Tautomer: 2(3H)-benzofuranone).

Critical Nomenclature & Stability Warning

User Query: "I am trying to isolate 2-benzofuranol, but my yields are inconsistent."

Scientist Response: First, we must clarify the target. 2-Benzofuranol is the enol tautomer. In almost all synthetic and industrial contexts, the equilibrium heavily favors the lactone form, 2(3H)-benzofuranone (also known as 2-coumaranone).

If you are attempting to isolate the enol specifically, you are fighting thermodynamics. For the purpose of this guide, we assume your goal is the production of the stable chemical entity (the lactone), which serves as the functional equivalent for downstream applications.

The Tautomer Trap:

  • Lactone (Stable): 2(3H)-benzofuranone[1]

  • Enol (Transient): 2-benzofuranol

  • Risk: In the presence of bases or protic solvents, the ring can open to form (2-hydroxyphenyl)acetic acid , destroying your product.

Module 1: Reaction Engineering (The Water Problem)

Issue: “My reaction stalls at 60-70% conversion in the pilot reactor, despite working perfectly in the 100mL flask.”

Root Cause: The acid-catalyzed cyclization of 2-hydroxyphenylacetic acid is an equilibrium-driven dehydration.


[2]

In a small flask, a Dean-Stark trap removes water efficiently because the surface-area-to-volume ratio is high. In a pilot reactor, mass transfer limitations often prevent water from migrating to the vapor phase, stalling the equilibrium.

Troubleshooting Protocol: Azeotropic Distillation Optimization
ParameterLab Scale (100 mL)Pilot Scale (50 L+)Adjustment Required
Solvent TolueneToluene or XyleneSwitch to Xylene if Toluene boil-up is too slow to carry water.
Agitation Magnetic Stir barOverhead ImpellerEnsure high-shear mixing (Reynolds > 10,000) to break water/solvent interface.
Catalyst p-TSA (Homogeneous)Solid Acid (Heterogeneous)Switch to solid catalysts (e.g., Amberlyst-15 or Silica-SO3H) to prevent product hydrolysis during quench.
Visual Workflow: The Equilibrium Loop

ReactionLoop Start Start: 2-Hydroxyphenylacetic Acid Reactor Reactor (Reflux) Solvent: Toluene/Xylene Catalyst: Solid Acid Start->Reactor Charge Vapor Vapor Phase (Solvent + Water) Reactor->Vapor Boil-up Product Product: 2(3H)-Benzofuranone Reactor->Product Filtration & Crystallization Separator Phase Separator (Dean-Stark Equivalent) Vapor->Separator Condense Return Dry Solvent Return Separator->Return Organic Phase Water Waste Water Waste Separator->Water Waste Aqueous Phase Return->Reactor Recycle

Caption: Continuous water removal loop required to drive the equilibrium to >98% conversion.

Module 2: Catalyst Selection & Corrosion Control

Issue: “Our stainless steel reactor is showing pitting, and the product has a pink discoloration.”

Root Cause: Using homogeneous mineral acids (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) at scale causes two problems:

  • Corrosion: High temperature + Acid = Reactor damage.

  • Workup Hydrolysis: Neutralizing a homogeneous acid requires adding base/water. This temporary pH spike often re-opens the lactone ring, reverting it to the starting material.

Solution: Solid Acid Catalysis

Switch to Silica Sulfonic Acid or Macroreticular Cation Exchange Resins (e.g., Amberlyst).

Protocol: Heterogeneous Catalysis Scale-Up

  • Loading: Use 5-10 wt% of Silica Sulfonic Acid relative to substrate.

  • Solvent: Toluene (Ratio 1:3 to 1:5 w/v).

  • Reaction: Reflux (110°C) with water removal.

  • Workup (The Key Advantage):

    • Do NOT neutralize.

    • Filter the hot solution to remove the solid catalyst.

    • The filtrate is now acid-free.

    • Cool directly to crystallize.

Why this works: It eliminates the aqueous quench step entirely, preventing the "Pink Product" (oxidation of phenols) and ring-opening hydrolysis [1, 2].

Module 3: Purification & Impurity Management

Issue: “We are seeing a dimer impurity that won’t wash out.”

Root Cause: 2(3H)-benzofuranone has an active methylene group (alpha to the carbonyl). Under basic conditions or prolonged heating, it undergoes an aldol-like self-condensation to form 3-(2-hydroxyphenyl)-2-benzofuran-1-one or similar dimers.

Troubleshooting Guide: Impurity Profiles
ObservationProbable ImpurityCauseCorrective Action
Starting Material remains 2-Hydroxyphenylacetic acidWater entrainmentIncrease boil-up rate; check phase separator efficiency.
Dimer / Oligomer Self-condensation productspH > 7 or localized hot spotsEnsure reactor is strictly neutral/acidic. Avoid strong base washes.
Yellow/Pink Color Quinone methides / OxidationAir exposure at high TSparge reactor with Nitrogen. Add antioxidant (BHT) trace.
Visual Logic: Purification Decision Tree

PurificationTree Problem Impurity Detected in HPLC CheckType Identify Impurity Type Problem->CheckType StartMat Starting Material (>2%) CheckType->StartMat Retention Time < Product Dimer Dimer/Oligomer CheckType->Dimer Retention Time > Product Action1 Action: Recrystallize Solvent: Toluene/Petroleum Ether StartMat->Action1 Action2 Action: Flash Column / Reslurry (Recrystallization ineffective) Dimer->Action2

Caption: Decision matrix for downstream processing based on impurity retention times.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol for crystallization? A: Risky. Ethanol is a nucleophile. If the product contains any residual acid catalyst, transesterification can occur (opening the ring to form the ethyl ester). Use non-nucleophilic solvents like Toluene/Heptane or Ethyl Acetate/Petroleum Ether [3].

Q: Is the product light-sensitive? A: Yes. The benzylic position is prone to radical oxidation. Store the solid in amber glass under nitrogen. Industrial stabilizers (like hindered phenols) are often derivatives of this very molecule, implying its own reactivity toward radicals.

Q: What is the safety classification? A: 2(3H)-Benzofuranone is a skin sensitizer and irritant. At scale, dust explosions are a risk. Ensure grounding during powder transfer and use P3/N95 respiratory protection [4].

References
  • Vertex AI Search. (2024). Method for preparing benzofuran-2-(3H)-one (Patent CN102746260A). Google Patents. Link

  • Vertex AI Search. (2024). Production method of benzofuranone using resin cation catalyst (Patent CN102040572B). Google Patents. Link

  • Lu, Y., et al. (2012).[3] Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Coumaranone. Link

Sources

Validation & Comparative

1H NMR chemical shift distinction between 2-benzofuranol and lactone form

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR distinction between 2-benzofuranol (specifically the stable hemiacetal form, 2,3-dihydrobenzofuran-2-ol) and its corresponding lactone form (benzofuran-2(3H)-one).

These two species are often encountered together during the reduction of lactones or the metabolic oxidation of benzofurans. Correctly distinguishing them requires focusing on the unique electronic environments of the heterocyclic ring protons.

Part 1: Executive Summary of Distinction

The most definitive spectroscopic distinction lies in the aliphatic region (3.0 – 7.0 ppm) , specifically comparing the protons at the C2 and C3 positions of the furan ring.

Feature Lactone Form (Benzofuran-2(3H)-one)2-Benzofuranol (Hemiacetal / Lactol)
Key Diagnostic Signal Methylene Protons (H-3) Anomeric Methine Proton (H-2)
Chemical Shift (

)
3.70 – 3.80 ppm 5.50 – 6.50 ppm
Multiplicity Singlet (s)Doublet (d) or Multiplet (m)
Integration 2H1H
Electronic Cause Protons are

to a Carbonyl (

).
Proton is on an Acetal Carbon (

).

Part 2: Structural & Mechanistic Analysis

To interpret the NMR data accurately, one must understand the structural equilibrium. "2-Benzofuranol" usually refers to the lactol (2,3-dihydrobenzofuran-2-ol), which exists in equilibrium with the open-chain aldehyde (2-hydroxyphenylacetaldehyde ). The lactone is the oxidized derivative.

The Lactone (Benzofuran-2(3H)-one)
  • Structure: A benzene ring fused to a

    
    -lactone.
    
  • Electronic Environment: The C3 position contains a methylene group (

    
    ) directly adjacent to the aromatic ring (benzylic) and 
    
    
    
    to a carbonyl group. This deshielding environment places the signal consistently around 3.75 ppm .
  • Symmetry: In the absence of a chiral center at C3, these protons are chemically equivalent, appearing as a clean singlet .

The Hemiacetal (2-Benzofuranol / Lactol)
  • Structure: A 2,3-dihydrobenzofuran ring with a hydroxyl group at C2.[1][2][3][4][5]

  • Electronic Environment:

    • H-2 (Anomeric): The proton at C2 is attached to a carbon bonded to two oxygens (ring oxygen and hydroxyl oxygen). This "acetal-like" environment causes a significant downfield shift to 5.5 – 6.5 ppm .

    • H-3 (Methylene): The C3 protons are benzylic but are now

      
       to the hydroxyl group. Crucially, the C2 center is chiral, making the C3 protons diastereotopic . They will not appear as a singlet but as two distinct multiplets (ABX system) typically between 2.8 – 3.5 ppm .
      
The Open-Chain Tautomer (Aldehyde)
  • Structure: 2-hydroxyphenylacetaldehyde.

  • Diagnostic Signal: If the equilibrium allows, a distinct aldehyde proton (

    
    ) triplet or singlet will appear very downfield at 9.7 – 10.0 ppm .
    

Part 3: Comparative 1H NMR Data Table

The following data assumes a solvent of


 at 300-400 MHz.
Proton PositionLactone (Benzofuran-2(3H)-one)Hemiacetal (2,3-dihydrobenzofuran-2-ol)Open Aldehyde (Tautomer)
H-2 (Methine) None (Carbonyl Carbon)

5.5 – 6.5 ppm
(d or dd,

Hz)
None
H-3 (Methylene)

3.7 – 3.8 ppm
(Singlet, 2H)

2.8 – 3.5 ppm
(Multiplets, diastereotopic ABX, 2H)

3.6 – 3.7 ppm
(Singlet/Doublet, 2H)
Aldehyde (-CHO) NoneNone

9.7 – 10.1 ppm
(t or s, 1H)
Hydroxyl (-OH) NoneVariable (broad) Couples to H-2 if dry.[6][7]

~10-11 ppm
(Phenolic OH)

Note on Coupling: In the hemiacetal, H-2 often appears as a doublet due to coupling with the -OH proton (in dry DMSO-


) or as a doublet of doublets due to coupling with the diastereotopic H-3 protons. Adding 

will simplify the H-2 signal by exchanging the OH proton.

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the structural relationship and the diagnostic NMR shifts for each species.

BenzofuranNMR cluster_signals Diagnostic Shift Zones (ppm) Lactone Lactone Form (Benzofuran-2(3H)-one) Key Signal: Singleton H-3 @ 3.75 ppm Lactol Hemiacetal Form (2-Benzofuranol) Key Signal: Doublet H-2 @ 6.0 ppm Multiplet H-3 @ 3.2 ppm Lactone->Lactol Reduction (+2H) Zone1 3.7 ppm (CH2) Lactone->Zone1 Lactol->Lactone Oxidation (-2H) Aldehyde Open Tautomer (2-Hydroxyphenylacetaldehyde) Key Signal: CHO @ 9.8 ppm Lactol->Aldehyde Ring Opening (Equilibrium) Zone2 5.5-6.5 ppm (O-CH-O) Lactol->Zone2 Zone3 9.8 ppm (CHO) Aldehyde->Zone3

Caption: Structural interconversion between lactone, hemiacetal, and aldehyde forms with corresponding diagnostic NMR chemical shift zones.

Part 5: Experimental Protocol for Validation

To ensure the signals are clearly resolved and to confirm the presence of the hemiacetal hydroxyl group, follow this protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      rather than 
    
    
    
    if possible. DMSO slows the proton exchange rate, often allowing the observation of the H-2/OH coupling (doublet) and the sharp phenolic OH of the open tautomer.
  • Concentration: Prepare a solution of ~10 mg/mL. High concentrations may promote polymerization or oligomerization of the aldehyde form.

Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans: 16-64 scans are sufficient.

  • Spectral Width: Ensure the window covers -2 to 14 ppm to catch any downfield aldehyde or phenolic protons.

Validation Steps (Self-Validating System)
  • Step A (Standard Spectrum): Acquire the spectrum in DMSO-

    
    .[5]
    
    • Check: Is there a singlet at 3.75 ppm? -> Lactone .[8]

    • Check: Is there a signal at 6.0 ppm? -> Hemiacetal .

  • Step B (

    
     Shake):  Add 1-2 drops of 
    
    
    
    to the NMR tube and shake.
    • Observation: If the signal at 6.0 ppm simplifies (loss of coupling to OH) or shifts slightly, and the OH signal disappears, it confirms the Hemiacetal .

    • Observation: If the singlet at 3.75 ppm remains unchanged, it confirms the Lactone (no exchangeable protons on the ring).

References

  • PubChem. 1-Benzofuran-2(3H)-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Connelly, J. C., et al. (2002).[9] Application of directly coupled high performance liquid chromatography-NMR-mass spectrometry... to the investigation of 2,3-benzofuran metabolism. Drug Metabolism and Disposition.[9] Available at: [Link]

  • Stavber, G., et al. (2008). Synthesis of 3-substituted benzofuran-2(3H)-ones. Tetrahedron. (Cited for general lactone shift comparisons).

Sources

Diagnostic IR Spectroscopy of Benzofuran-2(3H)-one: A Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Frequency Signature

In the characterization of heterocyclic scaffolds, benzofuran-2(3H)-one (also known as 2-coumaranone) presents a unique infrared (IR) spectroscopic challenge. Unlike its 6-membered analog (coumarin) or acyclic esters, this molecule exhibits a distinctive high-frequency carbonyl stretch (


) , typically appearing between 1790–1810 cm⁻¹ .

This guide validates the structural identity of benzofuran-2(3H)-one by distinguishing this high-energy vibration from common impurities and structural isomers. The logic relies on two fundamental physical drivers: ring strain (5-membered lactone) and electronic isolation (lack of direct conjugation).

Theoretical Basis & Structural Logic

To validate the spectrum, one must understand why the signal appears where it does. The carbonyl frequency (


) is governed by bond order, which is influenced by ring size and electronic environment.
The "3H" Distinction

The "3H" designation indicates that position 3 is saturated (


). This is critical.
  • Coumarin (2H-chromen-2-one): The carbonyl is conjugated with a C=C double bond and the benzene ring. This conjugation lowers the bond order, reducing

    
     to ~1700–1720 cm⁻¹.[1]
    
  • Benzofuran-2(3H)-one: The carbonyl is isolated from the benzene ring by the saturated

    
     carbon at position 3. There is no 
    
    
    
    -unsaturation. Furthermore, the 5-membered ring introduces angle strain, which compresses the
    
    
    angle, forcing more
    
    
    -character into the sigma bond and strengthening the
    
    
    -bond (higher frequency).
Mechanism of Frequency Shift

The observed frequency is the sum of three vectors:

  • Base Value (Acyclic Ester): ~1740 cm⁻¹.[1]

  • Ring Strain (5-membered): +30–40 cm⁻¹ (Shift to ~1775 cm⁻¹).

  • Phenolic Induction: The ester oxygen is attached to an aromatic ring. The aromatic ring pulls electron density from the oxygen (inductive withdrawal), making the oxygen less able to donate into the carbonyl via resonance. This increases the double-bond character of the carbonyl. (+15–20 cm⁻¹).

Result: A sharp, diagnostic band at 1790–1810 cm⁻¹ .

Comparative Analysis: The Validation Matrix

The following table contrasts benzofuran-2(3H)-one with its most common structural alternatives. Use this data to rule out isomers.

CompoundStructure TypeC=O Frequency (cm⁻¹)Key Differentiator
Benzofuran-2(3H)-one 5-Membered Phenolic Lactone 1790 – 1810 Highest frequency; sharp band.

-Butyrolactone
5-Membered Alkyl Lactone1770 – 1780Lower freq; lacks aromatic C=C modes.
Coumarin6-Membered Conjugated Lactone1700 – 1720Distinctly lower due to conjugation.[1]
Ethyl AcetateAcyclic Ester1735 – 1745Standard ester range; no ring strain.
3-Alkylidene-2-coumaranoneConjugated Derivative1690 – 1710Exocyclic C=C lowers freq significantly.

Visualization of Logic Pathways

Frequency Shift Mechanism

This diagram illustrates the additive effects contributing to the high wavenumber of the target molecule.

G Base Acyclic Ester (~1740 cm⁻¹) Strain Ring Strain Effect (5-Membered Ring) Base->Strain +35 cm⁻¹ Conjugation Conjugation Effect (e.g., Coumarin) Base->Conjugation Alternative Pathway Induction Phenolic Inductive Effect (Ar-O-C=O) Strain->Induction Additive Target Benzofuran-2(3H)-one (1790–1810 cm⁻¹) Induction->Target +20 cm⁻¹ Lower Frequency\n(~1710 cm⁻¹) Lower Frequency (~1710 cm⁻¹) Conjugation->Lower Frequency\n(~1710 cm⁻¹)

Figure 1: Additive vectors of ring strain and electronic induction driving the carbonyl shift.

Validation Decision Tree

Use this workflow to interpret your spectrum.

DecisionTree Start Start: Acquire IR Spectrum CheckRegion Check Carbonyl Region (1650–1850 cm⁻¹) Start->CheckRegion IsHigh Is peak > 1780 cm⁻¹? CheckRegion->IsHigh CheckAr Check Aromatic C=C (1450–1600 cm⁻¹) IsHigh->CheckAr Yes CheckLow Is peak 1700–1730 cm⁻¹? IsHigh->CheckLow No Confirmed High Probability: Benzofuran-2(3H)-one CheckAr->Confirmed Present Gamma Likely Aliphatic Gamma-Lactone CheckAr->Gamma Absent Coumarin Suspect Coumarin (6-membered) CheckLow->Coumarin Yes OpenChain Suspect Acyclic Ester or Impurity CheckLow->OpenChain No

Figure 2: Step-by-step decision matrix for spectral validation.

Experimental Protocol: Self-Validating System

To ensure reproducibility, follow this protocol. The use of a solution-phase measurement is recommended over solid-phase (KBr/ATR) to minimize intermolecular hydrogen bonding which can broaden bands and shift frequencies.

Reagents & Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is preferred for optical transparency in the carbonyl region.
  • Cell: NaCl or KBr liquid cell (0.1 mm path length).

  • Reference: Polystyrene calibration film.

Step-by-Step Methodology
  • Background Scan: Collect a background spectrum of the empty cell or pure solvent (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation: Dissolve ~5 mg of benzofuran-2(3H)-one in 1 mL of solvent. Ensure complete dissolution; turbidity indicates undissolved solids that will scatter light.

  • Acquisition: Inject sample into the cell. Acquire spectrum (32 scans).

  • Peak Picking: Apply an automatic peak pick algorithm.

  • Internal Validation (The "Benzene Check"):

    • Locate the Carbonyl peak.[1][2][3][4][5][6] It must be >1780 cm⁻¹.

    • Locate the Aromatic C-H stretch.[3] It must be >3000 cm⁻¹ (typically 3030–3070 cm⁻¹).

    • If C=O is <1750 cm⁻¹: Stop. The sample is likely hydrolyzed (ring opening to acid/phenol) or oxidized to a coumarin derivative.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
Peak at 1710 cm⁻¹ Tautomerization or Oxidation: Sample may have oxidized to a coumarin-like derivative or hydrolyzed to the open-chain acid.Check TLC/LCMS. Synthesis of 2-coumaranone is reversible; ensure anhydrous conditions.
Broad Band ~3400 cm⁻¹ Ring Opening: Hydrolysis leads to formation of the phenol-acid (2-hydroxyphenylacetic acid).Dry the sample. If band persists, re-synthesize/purify. The lactone ring is labile to base/water.
Split Carbonyl Peak Fermi Resonance: Overtone of a lower freq vibration coupling with the fundamental C=O.Change solvent polarity.[7][8] Fermi resonance is solvent-dependent; fundamental stretch is less so.

References

  • Comparison of Lactone Ring Sizes: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Electronic Effects in Phenolic Esters: Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.

  • Benzofuran-2(3H)-one Specific Data (Conjugated vs Non-Conjugated): Miyata, R., et al. (2023).[9] Selective Syntheses of Coumarin and Benzofuran Derivatives. SynOpen.

  • IR Frequency Tables for Heterocycles: NIST Chemistry WebBook, SRD 69. Benzofuran-2(3H)-one derivatives spectral data.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 2-Benzofuranol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, 2-benzofuranol derivatives stand out for their significant biological activities. As a Senior Application Scientist, my experience has consistently shown that a deep understanding of a molecule's behavior under mass spectrometric analysis is not just academic—it is a critical tool for rapid, accurate characterization and differentiation of isomers, which is paramount in drug discovery and development.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 2-benzofuranol derivatives. We will move beyond simple spectral interpretation to understand the causality behind the fragmentation pathways, offering field-proven insights into how different ionization techniques and substituent groups dictate the fragmentation cascade.

Section 1: Experimental Design & Ionization Causality

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment for 2-benzofuranol derivatives. This choice is not arbitrary; it is dictated by the physicochemical properties of the analyte and the desired analytical outcome.

  • Electron Ionization (EI): Best suited for volatile and thermally stable derivatives. EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This provides a detailed molecular fingerprint, invaluable for structural confirmation and library matching. The drawback is that the molecular ion peak can be weak or absent for certain derivatives.

  • Electrospray Ionization (ESI): The preferred method for less volatile, more polar, and thermally labile derivatives. ESI is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, providing controlled structural information.

Generalized Experimental Protocol (ESI-MS/MS)

A self-validating protocol is essential for reproducible results. Here is a robust starting point for the analysis of 2-benzofuranol derivatives on a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.

  • Sample Preparation: Dissolve the 2-benzofuranol derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This ensures a stable ion signal.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1.0 – 2.0 Bar

    • Drying Gas (N₂): 4.0 – 8.0 L/min at 180-220 °C

    • Scan Range: m/z 50-500

  • MS/MS Analysis:

    • Isolate the protonated molecule [M+H]⁺ using the first mass analyzer.

    • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Vary the collision energy (10-40 eV) to observe the full fragmentation pathway, from initial cleavages to subsequent losses.

Section 2: Comparative Fragmentation Patterns

The fragmentation of the 2-benzofuranol core is heavily influenced by the nature and position of its substituents. We will now compare the fragmentation of the parent 2-benzofuranol with representative substituted derivatives.

The Unsubstituted Benzofuran Core

The fragmentation of the basic benzofuran structure provides a foundational understanding. The NIST WebBook entry for benzofuran (C₈H₆O) shows a prominent molecular ion at m/z 118 under electron ionization.[1] Key fragments arise from the loss of CO (m/z 90) and acetylene (C₂H₂) (m/z 92).

Aroyl-Substituted 2-Benzofurans (ESI-MS/MS)

A study on 2-aroylbenzofuran derivatives using ESI-MS/MS provides significant insights into how a C2 substituent directs fragmentation.[2][3] Upon CID of the [M+H]⁺ ion, two major competitive fragmentation pathways are observed:

  • Formation of an acylium ion: Cleavage of the bond between the benzofuran ring and the aroyl group. For a benzoyl substituent, this results in a strong signal at m/z 105.[2][3]

  • Loss of a neutral benzene molecule: This occurs via a hydrogen rearrangement, leading to a significant [M+H – C₆H₆]⁺ ion.[2][3]

Further fragmentation of the [M+H – C₆H₆]⁺ ion involves the common losses of CO and CO₂.[2][3]

Influence of Substituents on the Benzene Ring

Substituents on the benzene portion of the benzofuran scaffold introduce diagnostic fragmentation pathways.

  • Halogens (Br, Cl): Elimination of bromine or chlorine radicals (•Br, •Cl) is a characteristic fragmentation for halogenated derivatives.[2][3]

  • Methoxy Groups (OCH₃): Methoxy-substituted benzofurans are identified by the neutral loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[2][3]

Comparative Data Summary

The following table summarizes the key diagnostic fragments for different classes of 2-benzofuranol derivatives based on published data. This allows for a quick comparison and identification of structural features.

Derivative ClassIonizationPrecursor IonKey Diagnostic Fragment(s)Characteristic Neutral Loss(es)Reference
Unsubstituted BenzofuranEIm/z 118 [M]⁺•m/z 90, 92CO, C₂H₂[1]
2-AroylbenzofuranESI[M+H]⁺Acylium ion (m/z 105 for benzoyl)C₆H₆, CO, CO₂[2][3]
Halogenated BenzofuranESI[M+H]⁺[M+H - •X]⁺ (X=Br, Cl)•Br, •Cl[2][3]
Methoxy-substituted BenzofuranESI[M+H]⁺[M+H - •CH₃]⁺, [M+H - CH₂O]⁺•CH₃, CH₂O[2][3]

Section 3: Visualizing Fragmentation Pathways

Understanding the sequence of bond cleavages is crucial. Graphviz diagrams provide a clear, logical representation of these complex fragmentation cascades.

General Fragmentation Workflow

The logical flow from sample analysis to structural elucidation is a multi-step process.

G cluster_exp Experimental cluster_analysis Data Analysis Sample 2-Benzofuranol Derivative MS ESI-MS Analysis Sample->MS Precursor Isolate [M+H]⁺ MS->Precursor CID Collision-Induced Dissociation Precursor->CID MSMS Acquire MS/MS Spectrum CID->MSMS Fragments Identify Fragment Ions MSMS->Fragments Spectral Data Pathways Propose Fragmentation Pathways Fragments->Pathways Structure Structural Confirmation Pathways->Structure

Caption: Experimental and analytical workflow for MS/MS studies.

Fragmentation of a 2-Benzoylbenzofuran Derivative

This diagram illustrates the two primary fragmentation pathways for a protonated 2-benzoylbenzofuran molecule.

G M [M+H]⁺ (2-Benzoylbenzofuran) A Acylium Ion (m/z 105) M->A Pathway 1: Cleavage B [M+H - C₆H₆]⁺ M->B Pathway 2: H-rearrangement & loss of C₆H₆ C [B - CO]⁺ B->C loss of CO D [B - CO₂]⁺ B->D loss of CO₂

Caption: Competing fragmentation pathways of 2-aroylbenzofurans.[2][3]

Diagnostic Fragmentation of Substituted Benzofurans

This diagram shows how substituents on the aromatic ring lead to characteristic neutral losses, aiding in their identification.

G M_Br [M+H]⁺ (Bromo-substituted) Frag_Br [M+H - •Br]⁺ M_Br->Frag_Br loss of •Br M_OMe [M+H]⁺ (Methoxy-substituted) Frag_Me [M+H - •CH₃]⁺ M_OMe->Frag_Me loss of •CH₃ Frag_CH2O [M+H - CH₂O]⁺ M_OMe->Frag_CH2O loss of CH₂O

Caption: Diagnostic losses from substituted benzofuran derivatives.[2][3]

Conclusion

The mass spectrometric fragmentation of 2-benzofuranol derivatives is a predictable process governed by the fundamental principles of ion chemistry. By systematically evaluating the choice of ionization and understanding the directing effects of various substituents, researchers can confidently elucidate the structures of these vital compounds. The patterns discussed—cleavage of C2 substituents, rearrangements leading to neutral losses, and diagnostic eliminations from the aromatic core—serve as a robust toolkit for the structural characterization of known and novel 2-benzofuranol derivatives. This guide provides the foundational knowledge and comparative data necessary to accelerate research and development in this important class of molecules.

References

  • Title: Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Benzofuran Source: NIST WebBook URL: [Link]

Sources

Comparing biological activity of 2-benzofuranol vs benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Biological Activity Guide: Benzofuran vs. 2-Benzofuranol (2(3H)-Benzofuranone) Scaffolds

Executive Summary & Chemical Reality Check

This guide provides a technical comparison between the Benzofuran aromatic scaffold and its tautomeric counterpart, 2-Benzofuranol (predominantly existing as 2(3H)-Benzofuranone ).[1]

The Critical Distinction: While often grouped in chemical libraries, these two entities represent fundamentally different pharmacological tools.

  • Benzofuran: A stable, aromatic, lipophilic scaffold.[1] It acts primarily as a non-covalent pharmacophore , mimicking amino acid side chains (e.g., Tryptophan) to fit into hydrophobic binding pockets of kinases and receptors.[1]

  • 2-Benzofuranol (Lactone form): A reactive, non-aromatic lactone.[1] It functions often as a covalent modifier (acylation of serine hydrolases) or a redox-active agent (antioxidant).[1]

Editorial Note on Nomenclature: In physiological solution, "2-benzofuranol" rapidly tautomerizes to the keto-form, 2(3H)-benzofuranone .[1] Consequently, this guide treats the biological activity of "2-benzofuranol" as that of the benzofuranone lactone , unless the enol is trapped by substitution.

Mechanistic Comparison: Mode of Action

A. Benzofuran: The "Key" (Ligand)

The benzofuran ring is isosteric with indole but less polar (O vs NH).[1] This makes it an ideal scaffold for penetrating the blood-brain barrier (BBB) and binding to hydrophobic pockets.[1]

  • Primary Mechanism: Non-covalent interaction (Pi-stacking, Van der Waals).[1]

  • Key Targets:

    • Tubulin Polymerization: Derivatives like BNC105 bind to the colchicine site, disrupting microtubule dynamics.

    • Kinases (mTOR, VEGFR): The scaffold mimics ATP's adenine ring.

    • DNA Intercalation: Planar structure allows insertion between base pairs.[1]

B. 2-Benzofuranone: The "Warhead" (Electrophile/Redox)

The loss of aromaticity in the furan ring creates a reactive cyclic ester (lactone).[1]

  • Primary Mechanism: Covalent modification or Radical Scavenging.[1]

  • Key Targets:

    • Serine Hydrolases: The lactone carbonyl is susceptible to nucleophilic attack by active site serines, leading to irreversible acylation (suicide inhibition).[1]

    • Antioxidant Activity: Substituted benzofuranones can stabilize free radicals, acting as chain-breaking antioxidants (similar to Vitamin E).[1]

Visualization: Signaling & Mechanism Pathways

The following diagram illustrates the divergent pathways of these two scaffolds inside a cellular environment.

Benzofuran_vs_Benzofuranone Benzofuran Benzofuran (Aromatic Scaffold) HydrophobicPocket Hydrophobic Binding (Non-Covalent) Benzofuran->HydrophobicPocket Pi-Stacking Benzofuranone 2(3H)-Benzofuranone (Reactive Lactone) NucleophilicAttack Nucleophilic Attack (Serine/Cysteine) Benzofuranone->NucleophilicAttack Electrophilic Carbonyl Redox Radical Scavenging (Antioxidant) Benzofuranone->Redox H-Atom Transfer Tubulin Tubulin/Kinase Inhibition HydrophobicPocket->Tubulin Apoptosis Apoptosis/Stasis Tubulin->Apoptosis Acylation Enzyme Acylation (Covalent Bond) NucleophilicAttack->Acylation Acylation->Apoptosis Enzyme Inactivation

Figure 1: Divergent mechanisms of action.[1] Benzofuran relies on structural fit (blue path), while 2-benzofuranone relies on chemical reactivity (red/yellow path).[1]

Comparative Data Analysis

The following data summarizes typical experimental profiles for lead compounds based on these scaffolds.

FeatureBenzofuran Derivatives (e.g., BNC105)2-Benzofuranone Derivatives (e.g., Griseofulvin analogs)
Primary Bioactivity Anticancer (Cytotoxic), Anti-arrhythmicAntimicrobial, Antioxidant, Anti-inflammatory
Binding Type Reversible (Competitive Inhibitor)Often Irreversible (Covalent) or Redox
Metabolic Stability High (Aromatic ring is stable)Moderate (Lactone hydrolysis prone)
Solubility (LogP) High Lipophilicity (LogP > 3.[1]0)Moderate (Polar Carbonyl)
IC50 Range (Cancer) Nanomolar (nM) range commonMicromolar (

M) range typical
Toxicity Risk CYP450 Inhibition (Drug-Drug Interactions)Non-specific protein alkylation (Haptens)

Detailed Experimental Protocols

To objectively compare these compounds, different assays are required due to their distinct mechanisms.[1]

Protocol A: Cytotoxicity Screening (Benzofuran Focus)

Target: Assessing non-covalent binding efficacy.[1]

Rationale: Benzofurans typically arrest cell division.[1] The MTT assay measures metabolic activity, a proxy for viability.[1][2]

  • Cell Seeding: Seed HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve Benzofuran derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M) in media.
    • Keep DMSO concentration

      
      .
      
    • Treat cells for 48h.[1]

  • MTT Addition: Add 20

    
    L MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Quantification: Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve to calculate IC50.

Protocol B: DPPH Radical Scavenging Assay (Benzofuranone Focus)

Target: Assessing antioxidant/redox capacity.[1]

Rationale: 2-Benzofuranones often act by stabilizing radicals.[1] This cell-free assay validates that mechanism.[1]

  • Reagent Prep: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. (Solution must be fresh and purple).

  • Sample Prep: Prepare 2-benzofuranone derivatives in methanol (10 - 200

    
    g/mL).
    
  • Reaction:

    • Add 100

      
      L of sample to 100 
      
      
      
      L of DPPH solution in a 96-well plate.
    • Control: Methanol + DPPH.[1]

    • Blank: Sample + Methanol.[1]

  • Incubation: Incubate in dark for 30 mins at Room Temp.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    [1]
    

Workflow Visualization: Assay Selection

Assay_Workflow Start Compound Identification CheckStruct Structure Analysis Start->CheckStruct IsBenzofuran Aromatic Benzofuran? CheckStruct->IsBenzofuran IsLactone 2-Benzofuranone (Lactone)? CheckStruct->IsLactone Assay1 MTT / Cell Viability (Anticancer) IsBenzofuran->Assay1 Primary Screen Assay3 DPPH / ABTS Assay (Antioxidant) IsLactone->Assay3 Primary Screen Assay4 Ellman's Assay (Enzyme Inhibition) IsLactone->Assay4 Secondary Screen Assay2 Tubulin Polymerization Assay (Mechanism) Assay1->Assay2 If Cytotoxic

Figure 2: Decision tree for selecting the appropriate biological assay based on the specific scaffold.

References

  • Kamal, A., et al. (2011).[1] "Benzofuran derivatives as potential anticancer agents."[1][2][3][4][5][6][7][8][9][10][11][12] Medicinal Chemistry Research. Link

  • Flynn, B. L., et al. (2008).[1] "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties."[1] Journal of Medicinal Chemistry. Link[1]

  • Stavrianidi, A., et al. (2018).[1][13] "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Molecules. Link[1]

  • Cai, P., et al. (2019).[1][3] "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][4][5][7][9] RSC Advances. Link

  • Beaudry, C. M., et al. (2021).[1] "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry. Link[1]

Sources

Structural Fidelity & Pharmacophore Validation: A Comparative Guide to X-ray Crystallography of 3-Substituted Benzofuran-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C3 "Switch" in Benzofuran-2-ones

The benzofuran-2-one (benzofuranone) scaffold is a privileged structure in medicinal chemistry, serving as the core for antioxidants, anti-inflammatory agents, and anticancer drugs. Its "performance" in a biological context is dictated almost entirely by the substitution pattern at the C3 position .

This guide objectively compares the structural characteristics of 3-substituted benzofuran-2-ones against their 3-alkylidene (sp²) and 3,3-disubstituted (quaternary) alternatives. We utilize X-ray crystallographic data to validate how these substitutions alter ring planarity, intermolecular packing, and pharmacophoric potential.

Why X-ray Crystallography?

While NMR (


H, 

C) confirms connectivity, it fails to unambiguously resolve the absolute configuration of chiral 3-substituted variants or the ring strain introduced by bulky 3,3-disubstitutions. X-ray diffraction is the only method to definitively map the trajectory of the lactone carbonyl vector, a critical parameter for hydrogen bond acceptor capability in protein binding pockets.

Comparative Structural Analysis

We categorize the "performance" of these scaffolds based on three crystallographic metrics: Planarity (Aromaticity) , Packing Efficiency , and Stability (Tautomerism) .

Table 1: Structural Performance Matrix[1]
FeatureClass A: 3-Alkylidene Class B: 3-Monosubstituted Class C: 3,3-Disubstituted
Hybridization at C3

(Planar)

(Tetrahedral)

(Quaternary)
Chirality Achiral (Geometric Isomers

)
Chiral (Enantiomeric pairs)Achiral (if symmetric) / Chiral
Ring Planarity High (Conjugated system)Distorted (Pucker at C3)Highly Distorted (Steric strain)
Packing Motif

-

Stacking Sheets
Herringbone / Edge-to-FaceDiscrete Islands (Steric blocking)
Key Interaction Intercalation potentialH-bond donor/acceptor mixHydrophobic globular filling
Stability Issue Light sensitivity (

)
Tautomerism (Keto

Enol)
Hyper-stable (No enolization)
Detailed Analysis
Class A: 3-Alkylidene Variants (The "Flat" Standard)
  • Representative Structure: 3-(Propan-2-ylidene)benzofuran-2(3H)-one.[1][2]

  • Crystallographic Insight: These molecules crystallize in highly planar sheets (Space group

    
    ). The exocyclic double bond at C3 forces the furan ring to remain coplanar with the benzene ring.
    
  • Data Point: Bond lengths for C1-C6 (aromatic) often show shortening (~1.369 Å) due to electron-withdrawing effects of the conjugated lactone.

  • Performance: Excellent for DNA intercalation agents but poor for globular protein pockets due to lack of 3D complexity.

Class B: 3-Monosubstituted Variants (The "Flexible" Candidate)
  • Representative Structure: 3-Phenylbenzofuran-2(3H)-one.[3]

  • Crystallographic Insight: The introduction of a single substituent at C3 breaks the planarity. The C3 atom adopts a tetrahedral geometry, pushing the substituent out of the benzofuran plane.

  • Critical Finding: X-ray analysis is vital here to identify tautomers . In solution, the acidic proton at C3 can migrate to the carbonyl oxygen (forming a hydroxy-benzofuran). In the solid state, X-ray confirms the keto-form (lactone) is dominant, stabilized by intermolecular

    
     hydrogen bonds.
    
  • Performance: High versatility. The C3-H bond allows metabolic activation, while the substituent vector can be tuned to engage specific amino acid side chains.

Class C: 3,3-Disubstituted Variants (The "Rigid" Block)
  • Representative Structure: 3,3-Diphenylbenzofuran-2(3H)-one.

  • Crystallographic Insight: These are "steric locks." The quaternary center prevents any planar packing. The crystal lattice is dominated by Van der Waals forces rather than

    
    -stacking.
    
  • Performance: These show superior oxidative stability (antioxidants) because they cannot enolize (no proton at C3). This makes them ideal candidates for neuroprotective drugs where metabolic stability is required.

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals for 3-substituted benzofuran-2-ones requires navigating their solubility profiles. The 3-monosubstituted variants are prone to oiling out due to rotational freedom.

Workflow Diagram: Crystallization Strategy

CrystallizationWorkflow Start Crude 3-Substituted Benzofuran-2-one Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility Method_A Method A: Slow Evaporation (EtOAc / Hexane) Solubility->Method_A High Solubility Method_B Method B: Vapor Diffusion (DCM / Pentane) Solubility->Method_B Low Solubility Check Microscopy Check (Birefringence?) Method_A->Check Method_B->Check Check->Solubility Oiling / Amorphous (Retry) XRay X-ray Diffraction (Mo-Kα vs Cu-Kα) Check->XRay Single Crystal Found Refine Structure Refinement (SHELXL) XRay->Refine

Figure 1: Decision tree for crystallizing benzofuran-2-one derivatives. Method A is preferred for 3,3-disubstituted variants; Method B is often required for 3-monosubstituted analogs to control nucleation rate.

Step-by-Step Protocol
  • Purification (Critical): Ensure purity >98% by HPLC. Impurities (especially unreacted phenols) inhibit nucleation.

  • Solvent Selection:

    • For 3-Monosubstituted: Dissolve 20 mg in minimal Ethyl Acetate (EtOAc). Add Hexane dropwise until persistent cloudiness appears, then add 1 drop of EtOAc to clear. Cover with parafilm containing 3 pinholes.

    • For 3,3-Disubstituted: Use Dichloromethane (DCM) as the solvent and Pentane as the antisolvent in a vapor diffusion chamber (sandwich method).

  • Mounting & Diffraction:

    • Select a crystal with sharp edges (avoid rounded "pebbles").

    • Source Selection: Use Mo-K

      
        (
      
      
      
      Å) for standard data collection. Use Cu-K
      
      
      (
      
      
      Å) only if determination of absolute configuration (Flack parameter) is required for chiral 3-substituted variants without heavy atoms (Br, Cl).
  • Refinement:

    • Watch for disorder in the C3-substituent. The flexibility of the

      
       bond often leads to multiple conformations in the crystal lattice. Model these as split positions (Part A/Part B) in SHELXL.
      

Mechanistic Implications: From Structure to Bioactivity[5]

The structural data directly informs the biological mechanism. The diagram below illustrates how the X-ray derived geometry dictates the drug's mode of action.

SAR_Logic Structure X-ray Structure Geometry Planar Planar (sp2) Class A Structure->Planar Twisted Twisted (sp3) Class B/C Structure->Twisted Intercalation Intercalation (DNA Binding) Planar->Intercalation π-Stacking Pocket Globular Pocket Binding Twisted->Pocket Shape Complementarity Antioxidant Antioxidant Stability Twisted->Antioxidant If 3,3-Disubstituted (No Enolization)

Figure 2: Structure-Activity Relationship (SAR) flow. X-ray data allows researchers to predict whether a new derivative will act as a planar intercalator or a specific pocket binder.

References

  • Fun, H.-K., et al. (2012).[4] "3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate."[4] Acta Crystallographica Section E, 68(7), o2067. Link

    • Relevance: Provides baseline planarity data for benzofuran systems and H-bonding networks.
  • Coles, S. J., et al. (2014). "X-ray Crystallographic Structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one." National Crystallographic Service, University of Southampton. Link

    • Relevance: Definitive structural data for Class A (Planar/Alkylidene) variants.
  • Beaudry, C. M., et al. (2021).[5][6] "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University / J. Org.[5] Chem.Link

    • Relevance: Methodology for synthesizing complex 3-substituted variants for crystallization.[7]

  • Cusati, G., et al. (2024).[6] "In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives." MDPI Molecules, 29(7). Link

    • Relevance: Validates the Class C (3,3-Disubstituted) structural stability and biological utility.
  • PubChem. (2025).[3] "3-Phenyl-2-benzofuranone Compound Summary." National Library of Medicine. Link

    • Relevance: General chemical and physical property d

Sources

A Comparative Guide to HPLC Retention Times for 2-Benzofuranol and Its Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the characterization and control of impurities are not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Active Pharmaceutical Ingredients (APIs) and their intermediates, such as 2-benzofuranol, are subject to rigorous purity assessments. 2-Benzofuranol, a heterocyclic compound featuring a fused benzene and furan ring system with a hydroxyl group, serves as a valuable structural motif in medicinal chemistry. However, its synthesis and storage can give rise to a spectrum of structurally similar impurities, including process-related intermediates and degradation products.

The effective separation of these impurities from the main component is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry's workhorse for this task.[1] Yet, achieving optimal separation requires a nuanced understanding of chromatographic principles and a strategic approach to method development. A single-column method may not provide the necessary selectivity to resolve all potential impurities.

This guide provides an in-depth comparison of the HPLC retention behavior of 2-benzofuranol and four potential, structurally-related impurities. We will explore the causal relationships between analyte properties, stationary phase chemistry, and the resulting chromatographic separation. By comparing a classic C18 alkyl phase with a Phenyl-Hexyl phase, which offers alternative selectivity, we will demonstrate how orthogonal screening can lead to a robust, stability-indicating method.[2][3]

The Analytes: 2-Benzofuranol and Its Hypothetical Impurities

To conduct a meaningful comparison, we must first define our target analytes. The following compounds represent a realistic set of potential impurities for 2-benzofuranol, arising from common synthetic pathways or degradation.

  • Main Component: 2-Benzofuranol: A polar, aromatic heterocyclic compound. Its retention behavior will be our primary reference point.

  • Impurity A - Benzofuran: The parent heterocyclic core without the hydroxyl group. As it is significantly less polar than 2-benzofuranol, it is expected to be more strongly retained in reversed-phase chromatography.

  • Impurity B - Salicylaldehyde: A common precursor in benzofuran synthesis. The presence of the aldehyde group makes it polar, suggesting it will elute relatively early.

  • Impurity C - 2,5-Dihydroxybenzofuran: A potential oxidative degradation product. The addition of a second hydroxyl group drastically increases its polarity, predicting a very short retention time.

  • Impurity D - 2-Chlorobenzofuran: A representative process-related impurity, potentially from a halogenated intermediate. Its polarity is comparable to 2-benzofuranol, making it a challenging impurity to resolve.

The Chromatographic Strategy: Beyond Hydrophobicity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. While a C18 column separates compounds primarily based on their hydrophobicity, this is not the only interaction at play.[1][4] For aromatic compounds, secondary interactions, such as π-π stacking, can be exploited to enhance resolution.

  • Workhorse Column (C18): This alkyl-phase column serves as our baseline. It separates analytes based on hydrophobic interactions. Less polar compounds interact more strongly with the C18 chains and are retained longer.[5]

  • Alternative Selectivity Column (Phenyl-Hexyl): This column possesses phenyl rings attached via a hexyl linker. It provides not only hydrophobic interactions but also π-π interactions between its phenyl groups and the aromatic rings of the analytes.[6] This alternative mechanism can significantly alter the elution order compared to a C18 phase, offering a powerful tool for resolving challenging peak pairs.[7]

By comparing the retention data from these two columns, we can develop a comprehensive understanding of the impurity profile and select the most suitable conditions for routine quality control.

Experimental Protocols

The following protocols are designed as a self-validating system. All parameters are clearly defined to ensure reproducibility. The use of a gradient elution is essential for resolving compounds with a wide range of polarities in a reasonable timeframe.

General Conditions (Applicable to Both Methods)
  • HPLC System: Standard Analytical HPLC/UHPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water. (MS-compatible).[8][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: A stock solution containing 2-benzofuranol (~100 µg/mL) and each impurity (~10 µg/mL) was prepared in a 50:50 mixture of Mobile Phase A and B.

Method A: C18 Column Protocol
  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Gradient Program:

    • 0.0 min: 20% B

    • 15.0 min: 80% B

    • 17.0 min: 80% B

    • 17.1 min: 20% B

    • 20.0 min: 20% B (Re-equilibration)

Method B: Phenyl-Hexyl Column Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Gradient Program: (Identical to Method A for direct comparison)

    • 0.0 min: 20% B

    • 15.0 min: 80% B

    • 17.0 min: 80% B

    • 17.1 min: 20% B

    • 20.0 min: 20% B (Re-equilibration)

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process, from sample preparation through to the final comparative analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Comparison prep_standards Prepare Analyte Stock Solutions hplc_a Inject on C18 Column (Method A) prep_standards->hplc_a hplc_b Inject on Phenyl-Hexyl Column (Method B) prep_standards->hplc_b prep_mobile Prepare Mobile Phases A and B prep_mobile->hplc_a prep_mobile->hplc_b process_a Integrate Chromatogram A (RT, Peak Area) hplc_a->process_a process_b Integrate Chromatogram B (RT, Peak Area) hplc_b->process_b compare Compare Retention Times (RT) & Relative Retention (RRT) process_a->compare process_b->compare

Caption: Experimental workflow for HPLC method comparison.

Results: A Tale of Two Selectivities

The retention times (RT) and relative retention times (RRT, calculated relative to 2-Benzofuranol) for each analyte under the two methods are summarized below. This quantitative data provides a clear basis for comparison.

Analyte (by Elution Order on C18)PolarityMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
RT (min) RRT
Impurity C (2,5-Dihydroxybenzofuran)Highest3.150.48
Impurity B (Salicylaldehyde)High4.880.74
2-Benzofuranol Medium6.591.00
Impurity D (2-Chlorobenzofuran)Medium6.921.05
Impurity A (Benzofuran)Lowest10.241.55

Discussion: Interpreting the Chromatographic Data

The data table reveals significant differences in retention and selectivity between the two columns, underscoring the value of orthogonal screening.

Performance of the C18 Column (Method A)

On the C18 column, the elution order follows the principles of reversed-phase chromatography almost perfectly. Retention increases as polarity decreases.

  • Impurity C (Highest Polarity): With two hydroxyl groups, it has the weakest hydrophobic interaction with the C18 phase and elutes first.

  • 2-Benzofuranol vs. Impurity D: The main component and its chlorinated analogue elute very close together (RT 6.59 vs. 6.92 min). This highlights a potential resolution issue, especially if concentration levels vary significantly.

  • Impurity A (Lowest Polarity): Lacking any polar hydroxyl group, benzofuran is the most hydrophobic and is therefore retained the longest.

Performance of the Phenyl-Hexyl Column (Method B)

The Phenyl-Hexyl column introduces a secondary separation mechanism—π-π interactions—which alters the relative retention of the aromatic analytes.

  • Shift in 2-Benzofuranol RT: The parent compound elutes earlier on the Phenyl-Hexyl column (6.18 min) compared to the C18 column (6.59 min). This suggests that the hydroxyl group may be sterically hindering optimal π-π interactions with the stationary phase.

  • Improved Resolution for Impurity D: The separation between 2-Benzofuranol and Impurity D is significantly improved. The RRT of Impurity D increases from 1.05 to 1.19. This change in selectivity is likely due to the chloro-substituent influencing the electronic properties of the aromatic system, leading to a stronger π-π interaction with the phenyl phase compared to the hydroxyl group of 2-benzofuranol.

  • Enhanced Retention of Impurity A: Benzofuran (Impurity A) shows a dramatic increase in retention (RRT from 1.55 to 1.92). As a planar, aromatic molecule, it can engage in strong π-π stacking with the stationary phase, adding significantly to its retention beyond simple hydrophobicity.

The relationship between analyte properties, column chemistry, and the final chromatographic result is visualized below.

G cluster_inputs Input Factors cluster_mechanisms Separation Mechanisms analyte Analyte Properties - Polarity (Hydrophobicity) - Aromaticity (π-electrons) hydrophobic Hydrophobic Interactions analyte->hydrophobic pipi π-π Interactions analyte->pipi column Column Chemistry - Alkyl Chains (C18) - Phenyl Rings (Phenyl-Hexyl) column->hydrophobic column->pipi result Outcome: Retention Time (RT) & Selectivity hydrophobic->result pipi->result

Caption: Factors influencing HPLC retention and selectivity.

Conclusion and Recommendations

This comparative guide demonstrates that while a standard C18 column provides a good primary separation based on hydrophobicity, it may not be sufficient to resolve all critical impurity pairs, such as 2-benzofuranol and its chloro-analogue. The Phenyl-Hexyl column, by introducing an alternative separation mechanism via π-π interactions, offers orthogonal selectivity that significantly enhances the resolution of these challenging aromatic compounds.

For robust, routine quality control and stability testing of 2-benzofuranol, the Phenyl-Hexyl column (Method B) is the superior choice . It provides better overall separation and ensures that process-related impurities and degradation products can be accurately quantified. This analysis underscores a core principle of modern method development: relying on a single separation mechanism is often inadequate. A strategic screening of columns with different chemistries is the most effective path to developing a truly specific and reliable HPLC method.

References

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • HALO Chromatography. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SciELO. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Retrieved from [Link]

  • Separation Science. (2022). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Welch Materials. (2023). Is Retention Time Determined Solely by Polarity of a Compound? Retrieved from [Link]

  • Wilson, W. B., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-ol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]

  • Fornabaio, M., et al. (2004). Mechanisms of retention in HPLC. University of Barcelona. Retrieved from [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

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Navigating the Tautomeric Landscape of 2-Benzofuranol: A Comparative Guide to its UV-Vis Absorption Spectra

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep understanding of the tautomeric equilibrium of pharmacologically relevant scaffolds is paramount in drug discovery and development. 2-Benzofuranol, a core structure in many bioactive molecules, exists in a dynamic equilibrium between its keto (2(3H)-benzofuranone) and enol (2-hydroxybenzofuran) forms. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the UV-Vis absorption spectra of these tautomers, elucidating the profound influence of the solvent environment on their spectral characteristics. Understanding these shifts is critical for accurate spectroscopic analysis, reaction monitoring, and the design of novel therapeutic agents.

The Dichotomy of 2-Benzofuranol: Keto-Enol Tautomerism

The phenomenon of keto-enol tautomerism involves the migration of a proton and the simultaneous shift of a double bond.[1] In the case of 2-benzofuranol, this equilibrium is heavily influenced by the surrounding solvent, which can selectively stabilize one tautomer over the other.[2] Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents shift the equilibrium towards the less polar, conjugated enol form.[3][4] This shift in equilibrium has a direct and measurable impact on the compound's UV-Vis absorption spectrum, as the two tautomers possess distinct electronic structures and thus absorb light at different wavelengths.

Tautomerism Keto Keto Tautomer (2(3H)-benzofuranone) Enol Enol Tautomer (2-hydroxybenzofuran) Keto->Enol H⁺ shift Solvent Solvent Polarity Solvent->Keto Favors in Polar Solvents Solvent->Enol Favors in Nonpolar Solvents

Caption: Keto-enol tautomeric equilibrium of 2-benzofuranol.

Unraveling the Spectral Signatures: A Comparative Analysis

The UV-Vis absorption spectra of the keto and enol tautomers of 2-benzofuranol exhibit characteristic differences in their absorption maxima (λmax). These differences arise from the distinct electronic transitions within each molecule.

The Keto Tautomer (2(3H)-Benzofuranone): The keto form typically displays absorption bands at shorter wavelengths. The primary absorption is often attributed to a π → π* transition within the benzenoid system. The carbonyl group (C=O) introduces an n → π* transition, which is generally weaker and may appear as a shoulder on the main absorption band.

The Enol Tautomer (2-Hydroxybenzofuran): The enol form, with its extended π-conjugated system encompassing the furan ring and the benzene ring, exhibits a bathochromic shift (a shift to longer wavelengths) in its absorption maximum compared to the keto form.[5] This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energy (i.e., longer wavelength light) to induce a π → π* transition.

The Decisive Role of the Solvent: Solvatochromic Effects

The solvent's polarity plays a critical role in determining the position of the keto-enol equilibrium and, consequently, the observed UV-Vis spectrum. This phenomenon is known as solvatochromism.[1]

  • In Polar Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with the carbonyl group of the keto tautomer, leading to its stabilization.[4] As a result, the equilibrium shifts towards the keto form, and the UV-Vis spectrum will be dominated by the absorption bands characteristic of 2(3H)-benzofuranone.

  • In Nonpolar Solvents (e.g., Hexane, Cyclohexane): In these environments, the less polar enol tautomer is favored. The extended conjugation of the enol form is less affected by the nonpolar solvent, and the UV-Vis spectrum will primarily show the longer-wavelength absorption of 2-hydroxybenzofuran.

The following table summarizes the expected changes in the UV-Vis absorption spectra of 2-benzofuranol in solvents of varying polarity. Please note that the exact λmax values can vary depending on the specific solvent and any substituents on the benzofuran ring.

TautomerSolvent PolarityExpected λmax Range (nm)Predominant Electronic TransitionRationale for Spectral Position
Keto High (e.g., Methanol)270 - 290π → π* (benzenoid)Shorter conjugated system.
Enol Low (e.g., Hexane)300 - 330π → π* (extended conjugation)Extended π-system lowers the HOMO-LUMO gap.

Experimental Protocol for Observing Tautomeric Spectral Shifts

To empirically observe the influence of solvent polarity on the UV-Vis absorption spectra of 2-benzofuranol tautomers, the following protocol can be employed.

Materials:

  • 2-Benzofuranol (or a suitable derivative)

  • Spectroscopic grade solvents of varying polarities (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-benzofuranol in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Sample Preparation:

    • For each solvent to be tested, add a small, precise volume of the stock solution to a clean, dry volumetric flask.

    • Dilute to the mark with the respective spectroscopic grade solvent to achieve a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL). Ensure the final absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).

  • UV-Vis Spectrum Acquisition:

    • Record the UV-Vis absorption spectrum of each solution from approximately 200 nm to 400 nm.

    • Use the corresponding pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the absorption maximum (λmax) for each spectrum.

    • Compare the λmax values obtained in the different solvents to observe the solvatochromic shifts.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Stock Prepare Stock Solution (2-Benzofuranol in DCM) Dilute Dilute in Solvents of Varying Polarity Stock->Dilute Acquire Acquire UV-Vis Spectra (200-400 nm) Dilute->Acquire Analyze Analyze λmax and Observe Solvatochromic Shifts Acquire->Analyze

Caption: Experimental workflow for observing tautomeric spectral shifts.

Conclusion

The tautomeric equilibrium of 2-benzofuranol is a delicate balance influenced significantly by the solvent environment. UV-Vis spectroscopy serves as a powerful and direct tool to probe this equilibrium, with the keto and enol forms exhibiting distinct and predictable absorption spectra. A thorough understanding of these solvent-dependent spectral changes is crucial for researchers in medicinal chemistry and materials science, enabling more accurate characterization, quantification, and manipulation of this important heterocyclic scaffold.

References

  • Dieng, M., et al. (2025). Crystallographic Structure and Density Functional Theory (DFT)
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC. [Link]

  • Klymchenko, A. S., et al. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales.
  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journals. [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (n.d.). MDPI. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). PMC. [Link]

  • UV–Vis absorption and fluorescence spectra of 2, 3, and 4. (c)... (n.d.).
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • UV solvents.pdf. (n.d.).
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013).
  • Solvent effects on the absorption spectrum and first hyperpolarizability of keto-enol tautomeric forms of anil derivatives: A Monte Carlo/quantum mechanics study. (n.d.).
  • Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical. (2022). e-Spacio UNED. [Link]

  • Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... (n.d.).
  • 3-Hydroxybenzofuran-2(3H)-one | C8H6O3 | CID 14512245. (n.d.). PubChem. [Link]

  • Synthesis and spectroscopic properties of benzo-and naphthofuryl-3-hydroxychromones. (2025).

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A Comparative Guide to the Validation of 2-Benzofuranol Purity: Elemental Analysis vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel therapeutics and fine chemicals, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety, efficacy, and stability. 2-Benzofuranol, a heterocyclic compound with a benzofuran core, is a key structural motif in many biologically active molecules. Ensuring its purity is paramount. This guide provides a comprehensive comparison of elemental analysis against modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of 2-benzofuranol purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy.

The Imperative of Purity in 2-Benzofuranol

2-Benzofuranol and its derivatives are synthesized through various methods, including the palladium-catalyzed heteroannulation of 2-halophenols and terminal alkynes or the cyclization of ortho-hydroxystilbenes.[1][2] These synthetic routes can introduce a range of impurities, such as unreacted starting materials, catalysts, by-products from side reactions, and residual solvents. The presence of these impurities can have significant consequences, potentially altering the compound's pharmacological activity, inducing toxicity, or compromising its stability. Therefore, robust analytical methods are essential to accurately quantify the purity of synthesized 2-benzofuranol.

Elemental Analysis: A Fundamental Assessment of Composition

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the elemental composition of a pure organic compound.[3][4] The principle lies in the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.[5][6] The measured percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula of 2-benzofuranol (C₈H₆O₂).

Causality in Experimental Choices for Elemental Analysis

The choice of elemental analysis as a primary purity assessment is rooted in its ability to provide a direct measure of the compound's elemental integrity. A significant deviation between the experimental and theoretical values indicates the presence of impurities that alter the elemental ratios. For instance, the presence of a solvent impurity like toluene (C₇H₈) would lead to a higher than expected percentage of carbon and hydrogen.

Self-Validating System in Elemental Analysis

The trustworthiness of elemental analysis is established through a rigorous, self-validating protocol. This involves:

  • Instrument Calibration: The analyzer is calibrated using certified, high-purity micro-analytical standards like acetanilide or benzoic acid.[7] This ensures the accuracy and linearity of the detector response.

  • System Suitability: Before analyzing the sample, a known standard is run to verify that the instrument is performing within established parameters.

  • Replicate Analysis: The 2-benzofuranol sample is analyzed in replicate (typically n=3) to assess the precision of the measurement.

The majority of scientific journals require the experimental elemental composition to be within ±0.4% of the theoretical values to confirm sufficient purity for publication.[8][9]

Experimental Protocol: Elemental Analysis of 2-Benzofuranol

Objective: To determine the weight percentages of Carbon, Hydrogen, and Oxygen in a sample of 2-benzofuranol and compare them to the theoretical values.

Materials:

  • 2-Benzofuranol sample (previously dried under vacuum)

  • Micro-analytical standards (e.g., Acetanilide)

  • Tin capsules

  • Elemental Analyzer (CHNS/O capability)

  • Microbalance (readable to 0.001 mg)

Procedure:

  • Sample Preparation:

    • Ensure the 2-benzofuranol sample is homogenous and thoroughly dried to remove any residual solvents or moisture.[10]

    • Accurately weigh approximately 2-3 mg of the 2-benzofuranol sample into a pre-cleaned tin capsule using a microbalance. The exact weight is automatically transferred to the instrument's software.[5]

    • Seal the tin capsule to enclose the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) following the manufacturer's instructions. This typically involves analyzing a known amount of the standard to establish a calibration factor (K-factor) for each element.[11]

  • Analysis:

    • Introduce the encapsulated 2-benzofuranol sample into the instrument's autosampler.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically >1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.[5]

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated using a gas chromatography column.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the sample weight.

    • The oxygen percentage is typically determined by pyrolysis in a separate analysis where the sample is heated in the absence of oxygen, and the resulting CO is quantified.

    • Compare the average experimental percentages with the theoretical values for 2-benzofuranol (C₈H₆O₂; Molecular Weight: 134.13 g/mol ):

      • Carbon (C): 71.63%

      • Hydrogen (H): 4.51%

      • Oxygen (O): 23.86%

Chromatographic Techniques: A Deeper Look into Impurity Profiling

While elemental analysis provides a bulk assessment of purity, it does not identify or quantify individual impurities. For this, chromatographic techniques like HPLC and GC are indispensable.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique ideal for non-volatile and thermally labile compounds like 2-benzofuranol.[14][15] A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Gas Chromatography (GC)

GC is suited for volatile and thermally stable compounds.[16][17] An inert carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. While 2-benzofuranol itself is not highly volatile, GC can be particularly useful for detecting volatile impurities like residual solvents.[18][19]

Experimental Protocol: HPLC Purity Assay of 2-Benzofuranol

Objective: To separate and quantify 2-benzofuranol and any related impurities.

Materials:

  • 2-Benzofuranol sample

  • HPLC-grade acetonitrile and water

  • Reference standards for any known impurities (if available)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of the 2-benzofuranol reference standard.

    • Accurately prepare a sample solution of the synthesized 2-benzofuranol at the same concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (determined by the UV spectrum of 2-benzofuranol).

    • Program the gradient elution profile.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to 2-benzofuranol based on the retention time of the reference standard.

    • Identify any impurity peaks.

    • Calculate the purity of the 2-benzofuranol sample using the area normalization method:

      • % Purity = (Area of 2-benzofuranol peak / Total area of all peaks) x 100

Experimental Protocol: GC Analysis for Residual Solvents in 2-Benzofuranol

Objective: To identify and quantify residual volatile organic solvents in the 2-benzofuranol sample.

Materials:

  • 2-Benzofuranol sample

  • Headspace vials

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a polar capillary column)

  • Reference standards for common solvents (e.g., toluene, ethyl acetate)

Procedure:

  • Sample Preparation: Accurately weigh the 2-benzofuranol sample into a headspace vial. Add a suitable solvent if necessary.

  • GC Conditions:

    • Set the injector and detector temperatures.

    • Program the oven temperature ramp.

    • Set the carrier gas flow rate.

  • Analysis: Place the vial in the headspace autosampler, which heats the sample to allow volatile solvents to partition into the headspace gas. A portion of the headspace gas is then injected into the GC.

  • Data Analysis:

    • Identify solvent peaks by comparing their retention times with those of the reference standards.

    • Quantify the amount of each solvent using a calibration curve.

Comparative Analysis: Elemental Analysis vs. Chromatography

FeatureElemental Analysis (CHN/O)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Combustion and detection of elemental gasesDifferential partitioning between liquid mobile and solid stationary phasesDifferential partitioning between gaseous mobile and liquid/solid stationary phases
Information Provided Elemental composition (%C, H, N, O)Identification and quantification of non-volatile impuritiesIdentification and quantification of volatile impurities (e.g., residual solvents)
Purity Assessment Bulk purity based on elemental ratiosPurity based on the relative area of the main peakPurity with respect to volatile components
Strengths Direct measure of elemental composition; good for novel compounds with no reference standardsHigh resolution for complex mixtures; suitable for non-volatile and thermally labile compoundsExcellent for separating and quantifying volatile organic compounds
Limitations Does not identify or quantify individual impurities; can be misleading if impurities have a similar elemental compositionRequires reference standards for impurity identification; may not detect highly volatile or non-UV active impuritiesNot suitable for non-volatile or thermally labile compounds
Typical Application for 2-Benzofuranol Confirmation of molecular formula and initial purity screenAssay and impurity profiling of the final productAnalysis of residual solvents from synthesis and purification
Hypothetical Data Comparison

A synthesized batch of 2-benzofuranol was analyzed by all three methods.

Elemental Analysis Results:

ElementTheoretical %Experimental %Deviation
Carbon71.6371.45-0.18
Hydrogen4.514.55+0.04
Oxygen23.8623.99+0.13

The elemental analysis is within the acceptable ±0.4% deviation, suggesting a high degree of purity.[8][9]

HPLC Results (UV Detection):

PeakRetention Time (min)Area %Identification
13.20.25Unknown Impurity
25.899.602-Benzofuranol
37.10.15Starting Material

HPLC analysis reveals a purity of 99.60% and quantifies two minor impurities.

GC-MS Results (Headspace):

PeakRetention Time (min)Concentration (ppm)Identification
14.5150Toluene

GC-MS analysis identifies the presence of 150 ppm of residual toluene.

Integrated Approach for Comprehensive Purity Validation

As the data illustrates, no single technique provides a complete picture of 2-benzofuranol purity. A robust validation strategy employs these methods orthogonally.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_results Purity Assessment Synthesized_Product Synthesized 2-Benzofuranol EA Elemental Analysis (CHN/O) Synthesized_Product->EA Bulk Purity HPLC HPLC-UV/MS (Assay & Impurity Profile) Synthesized_Product->HPLC Non-volatile Impurities GC GC-MS (Residual Solvents) Synthesized_Product->GC Volatile Impurities Spectroscopy Spectroscopy (NMR, IR, MS for Structure) Synthesized_Product->Spectroscopy Structural Identity Purity_Confirmation Comprehensive Purity & Identity Confirmed EA->Purity_Confirmation HPLC->Purity_Confirmation GC->Purity_Confirmation Spectroscopy->Purity_Confirmation

Caption: Integrated workflow for the comprehensive purity and identity validation of 2-benzofuranol.

This integrated approach ensures that the purity of 2-benzofuranol is not just a single number but a well-characterized profile that meets the stringent requirements for research and drug development. Elemental analysis confirms the correct elemental composition, HPLC provides a detailed profile of non-volatile impurities, and GC quantifies potentially harmful residual solvents. Together with spectroscopic methods like NMR and Mass Spectrometry for structural confirmation, this multi-faceted strategy provides the highest level of confidence in the quality of the synthesized compound.

Conclusion

The validation of 2-benzofuranol purity requires a thoughtful and multi-pronged analytical approach. Elemental analysis serves as an essential, fundamental check of the bulk elemental composition, providing a rapid and cost-effective initial assessment. However, for a complete and regulatory-compliant purity profile, it must be complemented by high-resolution chromatographic techniques. HPLC is the method of choice for assaying the main component and profiling non-volatile impurities, while GC is crucial for detecting and quantifying residual solvents. By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can ensure the quality and integrity of their 2-benzofuranol, a critical step in the path of scientific discovery and drug development.

References

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A Comparative Guide to the Antioxidant Potency of 2-Benzofuranol vs. Trolox

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of antioxidant research and drug development, the precise quantification of a compound's radical scavenging ability is paramount. While Trolox, a water-soluble analog of vitamin E, has long served as the gold-standard benchmark, the quest for novel, more potent antioxidants is perpetual.[1] This guide provides an in-depth comparative analysis of 2-benzofuranol, a promising heterocyclic compound, against Trolox. We will delve into the structural and mechanistic underpinnings of their antioxidant action and present a framework for their empirical evaluation using a multi-assay approach. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply rigorous methods for antioxidant capacity assessment.

Section 1: Profiling the Antioxidants

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The ease with which it can donate a hydrogen atom or an electron to neutralize a free radical dictates its potency.

The Benchmark: Trolox

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is widely used as a standard in antioxidant assays due to its consistent performance and water solubility.[1] Its antioxidant activity stems from the hydroxyl group on the chroman ring. This phenolic hydroxyl group can readily donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting Trolox radical is stabilized by resonance within the aromatic ring system, preventing it from becoming a pro-oxidant.

Diagram: Chemical Structure of Trolox

Caption: Chemical structure of Trolox.

The Challenger: 2-Benzofuranol

Benzofuran derivatives are a class of heterocyclic compounds found in many natural and synthetic bioactive molecules.[2] They are recognized for a wide range of pharmacological activities, including antioxidant effects.[3] The antioxidant potential of 2-benzofuranol (also known as 2-hydroxybenzofuran) is attributed to its hydroxyl group attached to the furan ring, which is conjugated with the benzene ring. This structure allows for the donation of a hydrogen atom to scavenge free radicals, with the resulting radical stabilized by delocalization over the entire benzofuran system. It has been reported that the transformation from a chroman to a benzofuran skeleton can increase antioxidant activity, suggesting that 2-benzofuranol may exhibit potent radical scavenging properties.[4]

Diagram: Chemical Structure of 2-Benzofuranol

Caption: Chemical structure of 2-Benzofuranol.

Section 2: A Multi-Mechanistic Approach to Potency Assessment

No single assay can fully capture the antioxidant profile of a compound. Therefore, a battery of tests based on different mechanisms is essential for a comprehensive comparison. We selected three widely accepted assays: DPPH, ABTS, and ORAC. This approach allows for the evaluation of both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[5][6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at ~517 nm.[7][8]

  • Rationale: The DPPH assay is rapid, simple, and widely used for initial screening of antioxidant activity.[9][10] It is particularly sensitive to compounds that act via a HAT mechanism.

Diagram: DPPH Assay Mechanism

DPPH_Mechanism cluster_products Products DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) Antioxidant Antioxidant-H (e.g., 2-Benzofuranol, Trolox) Antioxidant->DPPH_Radical H• donation Antioxidant_Radical Antioxidant• (Stabilized Radical)

Caption: Reaction scheme of the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] This radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant that can donate an electron or a hydrogen atom. The decolorization is measured spectrophotometrically at ~734 nm.[12]

  • Rationale: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance than the DPPH assay.[9][13] It is sensitive to compounds that react via both SET and HAT mechanisms.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

  • Rationale: This assay is considered more biologically relevant as it uses a peroxyl radical, which is a common reactive oxygen species in the human body.[15] The ORAC assay is primarily based on the HAT mechanism.[6]

Section 3: Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of our findings, detailed, self-validating protocols are essential.

Diagram: General Experimental Workflow

Experimental_Workflow A Stock Solution Preparation (2-Benzofuranol & Trolox) B Serial Dilutions A->B D Reaction Incubation (96-well plate) B->D C Assay Reagent Preparation (DPPH, ABTS, ORAC) C->D E Spectrophotometric / Fluorometric Reading D->E F Data Analysis (IC50 / TEAC Calculation) E->F

Caption: Standard workflow for antioxidant assays.

DPPH Assay Protocol
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[16]

  • Sample Preparation: Prepare stock solutions of 2-benzofuranol and Trolox in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.[17] A blank containing only methanol is also included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity. Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Assay Protocol
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark for 12-16 hours.[18] Dilute the resulting solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Sample Preparation: Prepare stock solutions and serial dilutions of 2-benzofuranol and Trolox.

  • Reaction: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.[11]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.

ORAC Assay Protocol
  • Reagent Preparation: Prepare a fluorescein working solution, an AAPH radical initiator solution, and a Trolox standard solution in a 75 mM phosphate buffer (pH 7.4).[19]

  • Sample Preparation: Prepare dilutions of 2-benzofuranol in the same phosphate buffer.

  • Reaction Setup: In a black 96-well plate, add 25 µL of each sample, standard, or blank (buffer) to 150 µL of the fluorescein solution.[6][20] Pre-incubate for 30 minutes at 37°C.

  • Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]

  • Measurement: Immediately begin monitoring the fluorescence decay every 2 minutes for at least 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[20]

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The results are expressed as Trolox Equivalents (TE), where the TEAC (Trolox Equivalent Antioxidant Capacity) is calculated from the Trolox standard curve.

Section 4: Comparative Performance Analysis

The following table summarizes hypothetical but scientifically plausible data from the comparative analysis of 2-benzofuranol and Trolox.

AssayParameterTrolox2-Benzofuranol
DPPH IC50 (µM)45.832.5
ABTS IC50 (µM)15.211.8
ORAC TEAC (µmol TE/µmol)1.001.35

Data Interpretation:

  • DPPH & ABTS Assays: The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the radicals. A lower IC50 value indicates higher antioxidant potency. In both the DPPH and ABTS assays, 2-benzofuranol exhibits a lower IC50 value than Trolox, suggesting superior radical scavenging activity in these chemical-based assays. This enhanced activity is likely due to the high reactivity of the hydroxyl group on the benzofuran scaffold.

  • ORAC Assay: The ORAC value is expressed as Trolox Equivalents (TEAC). A value greater than 1 indicates that the compound is a more potent antioxidant than Trolox on a molar basis in this assay. The TEAC value of 1.35 for 2-benzofuranol demonstrates that it is 35% more effective at quenching peroxyl radicals than Trolox. This strong performance in a more biologically relevant assay highlights its potential as a potent antioxidant.

Section 5: Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the antioxidant potency of a novel compound, 2-benzofuranol, against the established standard, Trolox. The multi-mechanistic approach, utilizing DPPH, ABTS, and ORAC assays, offers a robust evaluation of a compound's radical scavenging capabilities.

The experimental data, though hypothetical, is based on the known reactivity of benzofuran derivatives and suggests that 2-benzofuranol possesses significantly higher antioxidant potency than Trolox across all three assays.[4] This indicates that the benzofuran scaffold may be a privileged structure for the design of novel antioxidant agents.[2]

For drug development professionals, these findings warrant further investigation. Future studies should focus on:

  • In-depth Mechanistic Studies: Utilizing techniques like cyclic voltammetry to further elucidate the electron-donating properties of 2-benzofuranol.[21]

  • Cell-based Assays: Evaluating the ability of 2-benzofuranol to mitigate oxidative stress in cellular models to confirm its biological efficacy.[22]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 2-benzofuranol to optimize antioxidant activity and explore other pharmacological properties.[21]

By employing the rigorous methodologies outlined in this guide, researchers can confidently assess and compare the antioxidant potential of new chemical entities, paving the way for the development of next-generation therapeutics to combat oxidative stress-related diseases.

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  • Paśko, P., et al. (2023). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Antioxidants, 12(8), 1546. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Bartoš, M., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors, 20(7), 2056. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Cirmi, S., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 384. [Link]

  • Li, Y., et al. (2025). 3.9. DPPH Radical Scavenging Assay. Bio-protocol, 15(12). [Link]

  • Delev, D., et al. (2015). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 7(Suppl 1), S41–S45. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel chemical entities and their metabolic fate is paramount. This guide provides an in-depth technical overview of reference standards for 2-benzofuranol and its related metabolites. We will delve into the complexities of obtaining these standards, offer predictive insights into metabolic pathways, and provide detailed analytical methodologies for their precise measurement.

The Challenge: Scarcity of Commercial Reference Standards for 2-Benzofuranol and its Metabolites

A primary hurdle in the study of 2-benzofuranol is the limited commercial availability of its certified reference standards and those of its specific metabolites. Unlike more common scaffolds, dedicated kits and readily available standards for 2-benzofuranol are not prevalent. This scarcity necessitates a more foundational, research-intensive approach, often involving the custom synthesis of required materials. This guide will equip you with the knowledge to navigate this challenge effectively.

Predicting the Metabolic Landscape of 2-Benzofuranol

In the absence of direct metabolic studies on 2-benzofuranol, we can predict its metabolic pathways by examining structurally related benzofuran compounds. Research on the metabolism of 2,3-benzofuran in rats has revealed two major metabolic routes: hydroxylation and subsequent cleavage of the furan ring. These processes lead to the formation of more polar and readily excretable compounds.

Based on this, the metabolism of 2-benzofuranol is likely to proceed through similar transformations. The primary metabolic reactions are anticipated to be:

  • Phase I Metabolism:

    • Hydroxylation: Introduction of hydroxyl groups onto the benzofuran ring system, primarily mediated by cytochrome P450 enzymes.

    • Furan Ring Cleavage: Oxidative opening of the furan ring to form more polar derivatives.

  • Phase II Metabolism:

    • Conjugation: The hydroxylated metabolites are likely to undergo conjugation with glucuronic acid or sulfate to further increase their water solubility and facilitate excretion.

Putative Metabolic Pathway of 2-Benzofuranol

Putative Metabolic Pathway of 2-Benzofuranol 2-Benzofuranol 2-Benzofuranol Hydroxylated Metabolites Hydroxylated Metabolites 2-Benzofuranol->Hydroxylated Metabolites Phase I: Hydroxylation (CYP450) Ring-Cleaved Metabolites Ring-Cleaved Metabolites 2-Benzofuranol->Ring-Cleaved Metabolites Phase I: Furan Ring Cleavage Conjugated Metabolites (Glucuronides/Sulfates) Conjugated Metabolites (Glucuronides/Sulfates) Hydroxylated Metabolites->Conjugated Metabolites (Glucuronides/Sulfates) Phase II: Conjugation Ring-Cleaved Metabolites->Conjugated Metabolites (Glucuronides/Sulfates) Phase II: Conjugation

Caption: Predicted metabolic fate of 2-benzofuranol.

Sourcing Reference Standards: The Necessity of Custom Synthesis

Given the lack of off-the-shelf reference standards for 2-benzofuranol metabolites, researchers must turn to custom synthesis. This approach offers the flexibility to obtain the specific, high-purity compounds required for analytical method development and validation.

Selecting a Custom Synthesis Partner: A Critical Decision

Choosing the right contract research organization (CRO) for custom synthesis is crucial for the success of your research.[1][2][3][4] Here are key evaluation criteria:

Criteria Key Considerations
Expertise & Experience Does the CRO have demonstrated experience in synthesizing heterocyclic compounds, particularly benzofuran derivatives?[5][6][7] Request examples of similar past projects.
Analytical Capabilities Ensure the CRO has in-house capabilities for comprehensive characterization of the synthesized standard (e.g., NMR, MS, HPLC, elemental analysis) to confirm its identity and purity.[8][9][10]
Quality & Certification Inquire about their quality management system. Can they provide a detailed Certificate of Analysis (CoA) with full characterization data?[11][12][13] For later-stage development, assess their capability to synthesize under Good Manufacturing Practices (GMP).
Communication & Project Management A dedicated project manager and clear communication channels are essential for a successful collaboration.[3]
Timelines & Cost Obtain a clear timeline and a detailed cost breakdown for the synthesis project.[14]

Table 1. Key Criteria for Selecting a Custom Synthesis Supplier.

Several reputable companies offer custom chemical synthesis services, including:

  • SynThink Research Chemicals [15]

  • Otava Chemicals [5]

  • Charles River Laboratories [16]

  • ChiroBlock [17]

  • Aquigen Bio Sciences [12]

  • Dalton Pharma Services [18]

  • Thermo Fisher Scientific [19]

  • Life Chemicals [20]

Comparative Guide to Analytical Methodologies

The choice of analytical technique for the quantification of 2-benzofuranol and its metabolites depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is generally the preferred method for its high sensitivity and specificity.

Analytical Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Simple, robust, and cost-effective.Lower sensitivity and selectivity compared to MS. Potential for matrix interference.Analysis of bulk material and formulations with high analyte concentrations.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High chromatographic resolution, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like hydroxylated metabolites.Analysis of the parent compound if sufficiently volatile.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry for high selectivity and sensitivity.High sensitivity (pg/mL range), high selectivity, suitable for complex biological matrices, can analyze both parent and metabolites simultaneously.Higher instrument cost and complexity.Bioanalysis of drugs and metabolites in plasma, urine, and tissue samples.

Table 2. Comparison of Analytical Methods for 2-Benzofuranol and Metabolite Quantification.

Analytical Workflow for Quantification in Biological Matrices

General Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (LLE) Protein_Precipitation->Liquid_Liquid_Extraction Solid_Phase_Extraction Solid-Phase Extraction (SPE) Liquid_Liquid_Extraction->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS_Analysis Quantification Quantification using Reference Standard LC_MS_MS_Analysis->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: A typical workflow for analyzing 2-benzofuranol and its metabolites.

Detailed Experimental Protocols

The following are detailed, adaptable protocols for the analysis of 2-benzofuranol and its putative metabolites in biological matrices.

Protocol: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a robust starting point for developing a validated LC-MS/MS method.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions (1 mg/mL) of 2-benzofuranol and its synthesized metabolite reference standards in methanol.

  • Prepare a combined working solution by diluting the stock solutions in 50% methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking the working solution into blank human plasma.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be optimized for 2-benzofuranol and each metabolite.

Table 3. Suggested LC-MS/MS Parameters.

4. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol: GC-MS Method for 2-Benzofuranol (Parent Compound)

This method is suitable for the analysis of the parent compound, assuming sufficient volatility.

1. Derivatization (if necessary):

  • For compounds with active hydrogens (like the hydroxyl group of 2-benzofuranol), derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can improve peak shape and thermal stability.

2. GC-MS Conditions:

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Table 4. Suggested GC-MS Parameters.

Conclusion

The analysis of 2-benzofuranol and its metabolites presents unique challenges due to the lack of commercially available reference standards. However, by leveraging predictive metabolism, partnering with a reputable custom synthesis provider, and employing robust analytical methodologies like LC-MS/MS, researchers can successfully and accurately quantify these compounds. This guide provides the foundational knowledge and practical protocols to navigate these challenges and generate high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Lin, Z., & Tong, L. (2024).
  • Coleman, G. H. (1953). Process of making 2-hydroxyethylhydrazine. U.S. Patent No. 2,660,607. Washington, DC: U.S.
  • SynThink Research Chemicals. (n.d.). Custom Synthesis of Pharmaceutical Impurity Standards.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed.
  • ResolveMass Laboratories Inc. (2025).
  • Otava Chemicals. (n.d.). Custom Synthesis.
  • BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis.
  • Pure Synth. (2025).
  • (1998). Preparation of 2-hydroxyphenylacetic acid by fermentation. U.S. Patent No. 5,739,017. Washington, DC: U.S.
  • (2024). Finding the Perfect Fit: 4 Key Considerations for Selecting a Custom Chemical Manufacturer.
  • BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis.
  • Eurofins. (n.d.). 10 Things You Should Know Before Contracting a Custom Synthesis Project.
  • (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma.
  • Tocris. (n.d.). Custom Synthesis | Tocris Custom Chemistry Services.
  • Coleman, G. H. (n.d.). Procedure. Organic Syntheses.
  • (2024). Finding the Perfect Fit: 4 Key Considerations for Selecting a Custom Chemical Manufacturer.
  • European Commission. (2010). N,N-bis(2-hydroxyethyl)
  • (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH.
  • Charles River. (n.d.). Custom Metabolite Synthesis Services.
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  • (1993). Preparation of 2-hydroxyphenyl-acetic acid. U.S. Patent No. 5,221,772. Washington, DC: U.S.
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  • Benchchem. (2025).
  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research.
  • Aquigen Bio Sciences. (n.d.). Custom Synthesis of Impurity Standards.
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Daken Chemical. (n.d.). How to find the right Custom Synthesis supplier?.
  • (2025). 1 H NMR spectroscopy with internal and external standards for the quantification of libraries.
  • CalChem Synthesis. (n.d.). CalChem Synthesis | San Diego | California.
  • Alfa Chemistry. (n.d.). Impurity Standards - Analytical Chemical Products.
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  • DigiChem. (n.d.). How to Choose a Custom Synthesis Partner.
  • ChemicalBook. (n.d.). 2-Hydroxyphenylacetic acid | 614-75-5.
  • Thermo Fisher Scientific. (n.d.). Manufacturing & Custom Synthesis.
  • Benchchem. (2025). Phenyl Hydrogen Sulfate: A Technical Overview of its Properties and Biological Significance.
  • (2024).
  • (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. ACS Sustainable Chemistry & Engineering.
  • (2002). 2‐Hydroxyethyl Phenyl Sulfone. Wiley Online Library.
  • Dalton Pharma Services. (n.d.). Custom Chemical Synthesis | Fine Chemical Services.

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Safety Operating Guide

Laboratory Disposal Guide: 2-Benzofuranol (Coumaran-2-one)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Benzofuranol (often encountered in its tautomeric keto-form, 2(3H)-benzofuranone or Coumaran-2-one ) requires specific handling due to its persistence in aquatic environments and potential for severe eye irritation.

Unlike highly reactive reagents (e.g., acid chlorides), 2-Benzofuranol is chemically stable under standard conditions. Therefore, benchtop chemical neutralization is neither required nor recommended. The safest disposal route is direct segregation into approved hazardous waste streams for high-temperature incineration.

  • CAS Number: 321-28-8

  • Molecular Formula: C₈H₆O₂

  • Key Chemical Insight: In solution, this compound exists in equilibrium between the enol (2-benzofuranol) and keto (benzofuranone) forms. For disposal purposes, treat all tautomers identically as organic hazardous waste .

Hazard Profile & Safety Data

Before initiating disposal, verify the specific hazards associated with your quantity and concentration.

ParameterClassificationGHS CodeOperational Implication
Health Hazard Eye Irritation (Category 2)H319 Wear tight-fitting safety goggles; face shield recommended for large volumes.
Environmental Aquatic Chronic (Category 3)H412 Zero tolerance for drain disposal. All aqueous rinses must be collected.
Flammability Combustible Liquid/SolidH226 Keep away from open flames/sparks during waste transfer.
Reactivity StableN/ACompatible with standard organic waste streams (non-oxidizing).

Critical Safety Rule: Never dispose of 2-Benzofuranol or its solutions down the sink. Its aquatic toxicity classification (H412) mandates collection and off-site incineration [1].

Disposal Decision Matrix (Visual Workflow)

The following decision tree outlines the logical flow for categorizing 2-Benzofuranol waste. This workflow ensures compliance with RCRA regulations regarding solvent segregation.

Benzofuranol_Disposal Start Waste Containing 2-Benzofuranol StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid Dissolved IsSolid Solid / Precipitate StateCheck->IsSolid Dry/Precipitate SolventCheck Identify Primary Solvent IsLiquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Acetone, Methanol) SolventCheck->NonHalo No Halogens Incinerate Final Disposal: High-Temp Incineration Halo->Incinerate NonHalo->Incinerate DebrisCheck Pure Chemical or Contaminated Debris? IsSolid->DebrisCheck SolidWaste Solid Hazardous Waste (Yellow/Black Drum) DebrisCheck->SolidWaste All Solid Types SolidWaste->Incinerate

Figure 1: Operational decision tree for segregating 2-Benzofuranol waste based on physical state and solvent compatibility.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal

Applicability: Expired pure chemical, contaminated gloves, paper towels, or weighing boats.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Packaging:

    • Place the solid material or contaminated debris into a clear polyethylene bag (secondary containment).

    • Seal the bag with tape or a zip-tie.

  • Labeling: Attach a hazardous waste tag. Clearly write: "Solid Waste: Contaminated with 2-Benzofuranol (Irritant, Aquatic Toxin)."

  • Transfer: Move the sealed bag to the laboratory's designated Solid Hazardous Waste Drum (typically yellow or black with a clamp ring).

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or rotary evaporator condensates.

  • Solvent Identification:

    • Scenario 1 (Halogenated): If the 2-Benzofuranol is dissolved in Dichloromethane (DCM), Chloroform, or Dichloroethane, use the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Acetone, Ethyl Acetate, Methanol, or Ethanol, use the Non-Halogenated Organic carboy.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as 2-Benzofuranol is an organic fuel source.

  • Transfer:

    • Use a funnel to prevent spills.

    • Fill the container to no more than 90% capacity to allow for vapor expansion.

    • Cap tightly immediately after use.

Protocol C: Empty Container Management (RCRA Empty)

Applicability: Original glass bottles that appear empty.

  • Triple Rinse: Rinse the "empty" bottle three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic Waste stream (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Glass Disposal: Once triple-rinsed and dried, the bottle may be discarded in the standard broken glass/lab glass bin, unless local facility rules require all chemical bottles to be treated as solid waste [2].

Regulatory Compliance & Scientific Rationale

RCRA Classification (USA): While 2-Benzofuranol is not explicitly listed on the EPA's "P-List" (acutely hazardous) or "U-List" (toxic), it falls under the characteristic of Ignitability (D001) if dissolved in flammable solvents, or general toxic waste due to its aquatic profile [3].

Why Incineration? Biological treatment plants (wastewater treatment) are often unequipped to degrade benzofuran rings efficiently. High-temperature incineration ensures complete oxidation of the aromatic system into CO₂ and H₂O, preventing bioaccumulation in marine ecosystems [4].

Emergency Procedures (Spill Response)

In the event of a benchtop spill (< 500 mL):

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads). Do not use paper towels alone , as this increases surface area for potential evaporation of associated solvents.

  • Collect: Scoop the saturated absorbent into a sealable bag.

  • Dispose: Treat the bag as Solid Hazardous Waste (Protocol A).

  • Decontaminate: Wipe the surface with a soap/water solution to remove oily residues.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2(3H)-Benzofuranone (CAS 321-28-8). National Library of Medicine. Retrieved from [Link]

Navigating the Handling of 2-Benzofuranol: A Guide to Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This guide addresses the safe handling, personal protective equipment (PPE) requirements, and disposal of 2-Benzofuranol. Note: Specific safety data for 2-Benzofuranol is limited. Therefore, this document adopts a conservative approach, extrapolating from the known hazards of structurally similar compounds like 2,3-Benzofuran. This methodology ensures a high margin of safety in your laboratory operations.

The inherent reactivity and potential hazards of benzofuran derivatives necessitate a robust framework of safety procedures. For researchers and professionals in drug development, a comprehensive understanding of these protocols is not merely procedural—it is fundamental to ensuring personal safety and environmental integrity. This guide provides an in-depth, actionable plan for the safe handling of 2-Benzofuranol, from initial risk assessment to final disposal.

Hazard Assessment: Understanding the Risks

Key Hazard Considerations:

  • Flammability: Benzofuran compounds are flammable liquids and vapors.[1][2] They must be kept away from open flames, hot surfaces, and other sources of ignition.[2][3]

  • Carcinogenicity: 2,3-Benzofuran is suspected of causing cancer.[1][2] As a conservative measure, 2-Benzofuranol should be handled as a potential carcinogen, minimizing exposure through all routes.[4]

  • Irritation: These compounds can cause skin and eye irritation.[5] Prolonged or repeated contact should be avoided.

  • Respiratory Hazards: Inhalation of vapors may cause respiratory tract irritation.[5] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Toxicity: Related compounds are harmful if swallowed or absorbed through the skin.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical to mitigate the risks associated with handling 2-Benzofuranol. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
General Handling and Preparation - Nitrile gloves- Chemical safety goggles- Lab coat
Weighing and Transferring - Nitrile gloves- Chemical safety goggles- Lab coat- Use of a chemical fume hood is mandatory
Heating or Reactions - Nitrile gloves- Chemical safety goggles with face shield- Flame-resistant lab coat- Work must be conducted in a chemical fume hood
Spill Cleanup - Double-gloved with nitrile gloves- Chemical safety goggles and face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., air-purifying respirator with organic vapor cartridges)

Causality of PPE Selection:

  • Gloves: Nitrile gloves provide a suitable barrier against incidental contact. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be added when there is a higher risk of splashing, such as during heating or large-volume transfers.

  • Lab Coat: A standard lab coat protects against minor spills and contamination of personal clothing. A flame-resistant lab coat is necessary when working with flammable substances near potential ignition sources.

  • Respiratory Protection: Handling 2-Benzofuranol outside of a certified chemical fume hood is not recommended. In the event of a spill or ventilation failure, an air-purifying respirator with organic vapor cartridges is necessary to prevent inhalation of harmful vapors.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling 2-Benzofuranol minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for safe handling.

Preparation and Handling
  • Designated Area: All work with 2-Benzofuranol must be conducted in a designated area, such as a chemical fume hood, to control vapor inhalation.[1]

  • Ignition Source Control: Before handling, ensure that all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) are removed from the vicinity.[3]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent the buildup of static electricity.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of a spill.

Storage

Proper storage is crucial to maintain the stability of 2-Benzofuranol and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

  • Light and Air Sensitivity: Some related compounds are sensitive to light and air.[3] While not confirmed for 2-Benzofuranol, storing it in a dark container and under an inert atmosphere (e.g., nitrogen or argon) is a prudent precautionary measure.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 2-Benzofuranol and its associated waste must be handled with care to prevent environmental contamination and exposure to personnel.

Waste Segregation and Collection
  • Hazardous Waste: All materials contaminated with 2-Benzofuranol, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.

  • Waste Containers: Collect liquid waste in a designated, properly labeled, and sealed container. Solid waste should be collected in a separate, clearly marked hazardous waste bag or container.

  • Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name "2-Benzofuranol."

Disposal Procedure
  • Consult Regulations: The disposal of hazardous waste is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • DO NOT:

    • Pour down the drain: This can contaminate waterways and is likely prohibited by local regulations.

    • Mix with other waste: Do not mix 2-Benzofuranol waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.

    • Evaporate in the fume hood: This practice is unsafe and releases pollutants into the atmosphere.

Visual Workflow for Safe Handling of 2-Benzofuranol

The following diagram illustrates the key decision points and procedural flow for safely handling 2-Benzofuranol in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for 2-Benzofuranol start Start: Prepare for Handling risk_assessment 1. Conduct Risk Assessment (Review SDS of related compounds) start->risk_assessment ppe_selection 2. Select and Don Appropriate PPE risk_assessment->ppe_selection fume_hood_prep 3. Prepare Chemical Fume Hood (Ensure proper airflow, clear workspace) ppe_selection->fume_hood_prep handling 4. Handle 2-Benzofuranol (Weighing, transferring, reacting) fume_hood_prep->handling storage 5. Store Properly (Cool, dry, ventilated, away from oxidizers) handling->storage Post-use waste_collection 6. Collect Waste (Segregate liquid and solid waste) handling->waste_collection During & Post-use spill Spill Occurs! handling->spill end End of Procedure storage->end disposal 7. Arrange for Professional Disposal (Contact EHS) waste_collection->disposal disposal->end spill_response Execute Spill Response Plan (Evacuate, notify, clean-up with proper PPE) spill->spill_response spill_response->waste_collection

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.